3-Phenylcyclohexanol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 174840. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
3-phenylcyclohexan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16O/c13-12-8-4-7-11(9-12)10-5-2-1-3-6-10/h1-3,5-6,11-13H,4,7-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YXBPBFIAVFWQMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10306267 | |
| Record name | 3-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
49673-74-7 | |
| Record name | NSC174840 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=174840 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 3-Phenylcyclohexanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10306267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 3-Phenylcyclohexanol Isomers
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties of the cis- and trans-isomers of 3-Phenylcyclohexanol. Diastereomers often exhibit distinct physical and chemical characteristics that can significantly influence their biological activity, making a thorough understanding of these properties essential in the fields of medicinal chemistry and drug development. This document summarizes available quantitative data, outlines detailed experimental protocols for property determination, and presents a logical workflow for the synthesis and characterization of these isomers.
Introduction to this compound Isomers
This compound is a cyclic alcohol containing a phenyl substituent on the cyclohexane ring. The presence of two stereocenters at positions 1 and 3 gives rise to two diastereomeric pairs of enantiomers: cis-3-Phenylcyclohexanol and trans-3-Phenylcyclohexanol. In the cis isomer, the hydroxyl and phenyl groups are on the same side of the cyclohexane ring, while in the trans isomer, they are on opposite sides. This difference in stereochemistry leads to different conformational preferences and, consequently, distinct physicochemical properties.
The cis isomer predominantly adopts a chair conformation where both the bulky phenyl group and the hydroxyl group can occupy equatorial positions to minimize steric hindrance. The trans isomer, however, is forced to have one substituent in an axial position and the other equatorial in its most stable chair conformations, leading to greater steric strain. These conformational differences are fundamental to understanding the variations in their physical and chemical behaviors.
Physicochemical Properties
Quantitative data for the individual isomers of this compound is not extensively consolidated in the literature. Much of the available data pertains to the undifferentiated compound. However, based on the principles of stereochemistry, distinct properties for the cis and trans isomers are expected. Diastereomers have different physical properties, such as melting point, boiling point, and solubility.[1]
Table 1: General Physicochemical Properties of this compound
| Property | Value (for undifferentiated this compound) | Source(s) |
| Molecular Formula | C₁₂H₁₆O | [2][3] |
| Molecular Weight | 176.26 g/mol | [2][3] |
| Boiling Point | 295.8 °C at 760 mmHg | [2] |
| Density | 1.051 g/cm³ | [2] |
| Flash Point | 113.3 °C | [2] |
| Vapor Pressure | 0.000673 mmHg at 25°C | [2] |
| logP (calculated) | 2.7 | [2][3] |
| Hydrogen Bond Donor Count | 1 | [2][3] |
| Hydrogen Bond Acceptor Count | 1 | [2][3] |
| Rotatable Bond Count | 1 | [2][3] |
Note: It is anticipated that the trans isomer, with a less stable conformation, may have a different boiling point and melting point compared to the more stable cis isomer. The solubility of each isomer in various solvents is also expected to differ due to variations in their crystal lattice energies and solvation properties.
Experimental Protocols for Physicochemical Property Determination
To accurately characterize the cis and trans isomers of this compound, a series of standard experimental procedures should be followed. The synthesis and separation of the individual isomers is a prerequisite for these determinations.
Synthesis and Separation of Isomers
A common route to a mixture of cis- and trans-3-Phenylcyclohexanol is the reduction of 3-phenylcyclohexanone. The separation of the resulting diastereomers can then be achieved using chromatographic techniques.
Workflow for Synthesis, Separation, and Characterization.
Melting Point Determination
The melting point is a crucial property for assessing the purity of a solid compound.
Apparatus:
Procedure:
-
Finely powder a small amount of the purified isomer.[6]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[5][6]
-
Place the capillary tube in the heating block of the melting point apparatus.[4]
-
Heat the sample rapidly at first to determine an approximate melting range.[4]
-
Allow the apparatus to cool, then repeat the measurement with a fresh sample, heating slowly (1-2 °C per minute) as the temperature approaches the previously observed melting point.[4]
-
Record the temperature at which the first liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This range is the melting point.[1][4]
Boiling Point Determination
The boiling point is a key characteristic of a liquid compound.
Apparatus:
Procedure:
-
Place a few milliliters of the liquid isomer into the test tube.[2]
-
Invert a capillary tube (sealed end up) and place it into the test tube containing the liquid.[8]
-
Attach the test tube to a thermometer and immerse the setup in a heating bath.[9]
-
Heat the bath gently. As the liquid's boiling point is approached, a stream of bubbles will emerge from the open end of the capillary tube.[9]
-
Remove the heat and allow the bath to cool slowly.[9]
-
The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[9]
Solubility Determination
Understanding the solubility of a compound in various solvents is critical for drug formulation and biological studies.
Apparatus:
-
Test tubes[10]
-
Spatula[11]
-
Vortex mixer or stirring rod[11]
-
Solvents (e.g., water, ethanol, hexane, aqueous NaOH, aqueous HCl)[12]
-
Sample of the purified isomer[11]
Procedure:
-
Place approximately 10 mg of the solid isomer or a few drops of the liquid isomer into a test tube.[10]
-
Add 1 mL of the chosen solvent to the test tube.[11]
-
Vigorously agitate the mixture (e.g., using a vortex mixer or by stirring) for 60 seconds.[11]
-
Visually inspect the mixture to determine if the compound has dissolved completely (soluble), partially, or not at all (insoluble).[11]
-
For compounds insoluble in water, repeat the test with 5% aqueous NaOH and 5% aqueous HCl to assess acidic or basic properties.[12]
pKa Determination
The acid dissociation constant (pKa) is a measure of the acidity of the hydroxyl group.
Apparatus:
-
pH meter with a calibrated electrode[13]
-
Burette[13]
-
Magnetic stirrer and stir bar[13]
-
Beaker[13]
-
Standardized solutions of a strong acid (e.g., 0.1 M HCl) and a strong base (e.g., 0.1 M NaOH)[13]
-
Solution of the isomer in a suitable solvent mixture (e.g., water-ethanol)[14]
Procedure (Potentiometric Titration):
-
Dissolve a known amount of the isomer in a suitable solvent mixture in a beaker.[13]
-
Place the beaker on a magnetic stirrer and immerse the calibrated pH electrode.[13]
-
Begin stirring and record the initial pH of the solution.
-
Add the titrant (strong base for an acidic compound) in small, precise increments from the burette.[13]
-
After each addition, allow the pH to stabilize and record the pH and the volume of titrant added.[13]
-
Continue the titration past the equivalence point.
-
Plot the pH versus the volume of titrant added. The pKa is the pH at the half-equivalence point.[13]
LogP (Octanol-Water Partition Coefficient) Determination
LogP is a measure of a compound's lipophilicity, which is a critical parameter in predicting its pharmacokinetic properties.
Apparatus:
-
Separatory funnel or vials[15]
-
Shaker or vortex mixer[16]
-
UV-Vis spectrophotometer or HPLC for concentration analysis[16]
-
n-Octanol (pre-saturated with water)[16]
-
Water or buffer solution (pre-saturated with n-octanol)[16]
-
Sample of the purified isomer[16]
Procedure (Shake-Flask Method):
-
Prepare a stock solution of the isomer of known concentration in either n-octanol or water.[16]
-
Add equal volumes of the pre-saturated n-octanol and aqueous phase to a separatory funnel or vial.[15]
-
Add a small, known amount of the stock solution.
-
Shake the mixture vigorously for a set period (e.g., 1-2 hours) to allow for partitioning equilibrium to be reached.[17]
-
Allow the two phases to separate completely. This can be aided by centrifugation.[15]
-
Carefully separate the two phases and determine the concentration of the isomer in each phase using a suitable analytical technique (e.g., UV-Vis spectroscopy or HPLC).[16]
-
The partition coefficient (P) is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the logarithm of this value.[15]
Biological and Pharmacological Context
While specific biological activities for the individual isomers of this compound are not well-documented in publicly available literature, related phenylcyclohexanol derivatives have shown a range of biological effects, including antimicrobial and multidrug resistance inhibition activities.[18][19] The stereochemistry of a molecule is known to be a critical determinant of its interaction with biological targets such as enzymes and receptors. Therefore, it is highly probable that the cis and trans isomers of this compound will exhibit different pharmacological and toxicological profiles. A thorough characterization of their physicochemical properties is the first step in exploring their potential as scaffolds in drug design.
Conclusion
The cis and trans isomers of this compound represent a valuable case study in the importance of stereochemistry in determining the physicochemical properties of organic molecules. While comprehensive, comparative data for these specific isomers is sparse, this guide provides the foundational knowledge and detailed experimental protocols necessary for their thorough characterization. For researchers in drug discovery and development, the systematic application of these methods will enable a deeper understanding of how the three-dimensional arrangement of atoms influences the properties that govern a molecule's journey from a chemical entity to a potential therapeutic agent.
References
- 1. pennwest.edu [pennwest.edu]
- 2. cdn.juniata.edu [cdn.juniata.edu]
- 3. discovery.researcher.life [discovery.researcher.life]
- 4. chem.ucalgary.ca [chem.ucalgary.ca]
- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 6. byjus.com [byjus.com]
- 7. Determination of Boiling Point of Organic Compounds - GeeksforGeeks [geeksforgeeks.org]
- 8. byjus.com [byjus.com]
- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]
- 10. youtube.com [youtube.com]
- 11. chem.ws [chem.ws]
- 12. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 15. Shake Flask logK - Lokey Lab Protocols [lokeylab.wikidot.com]
- 16. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy [jove.com]
- 18. researchgate.net [researchgate.net]
- 19. Isomeric N,N-bis(cyclohexanol)amine aryl esters: the discovery of a new class of highly potent P-glycoprotein (Pgp)-dependent multidrug resistance (MDR) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic data (NMR, IR, MS) for 3-Phenylcyclohexanol characterization
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the spectroscopic data essential for the characterization of 3-Phenylcyclohexanol, a significant scaffold in medicinal chemistry. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for both cis and trans isomers, alongside the experimental protocols for data acquisition.
Spectroscopic Data Summary
The structural elucidation of this compound isomers relies on a combination of spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.
Table 1: ¹H NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol
| Isomer | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| cis-3-Phenylcyclohexanol | H-1 | ~3.75 | m | |
| H-3 | ~2.80 | m | ||
| Phenyl-H | 7.15-7.35 | m | ||
| Cyclohexyl-H | 1.40-2.20 | m | ||
| trans-3-Phenylcyclohexanol | H-1 | ~4.15 | tt | 10.8, 4.2 |
| H-3 | ~2.55 | tt | 12.0, 3.0 | |
| Phenyl-H | 7.15-7.35 | m | ||
| Cyclohexyl-H | 1.20-2.20 | m |
Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for cis- and trans-3-Phenylcyclohexanol
| Isomer | Carbon Assignment | Chemical Shift (δ, ppm) |
| cis-3-Phenylcyclohexanol | C-1 | ~69.5 |
| C-2 | ~36.0 | |
| C-3 | ~44.5 | |
| C-4 | ~31.0 | |
| C-5 | ~25.0 | |
| C-6 | ~33.0 | |
| Phenyl C (quaternary) | ~145.0 | |
| Phenyl C-H | 126.0-128.5 | |
| trans-3-Phenylcyclohexanol | C-1 | ~75.0 |
| C-2 | ~40.0 | |
| C-3 | ~49.0 | |
| C-4 | ~35.0 | |
| C-5 | ~29.0 | |
| C-6 | ~37.0 | |
| Phenyl C (quaternary) | ~147.0 | |
| Phenyl C-H | 126.0-128.5 |
Note: Data is compiled from various sources and may vary based on solvent and experimental conditions.
Table 3: Key IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Intensity |
| O-H | Stretching | 3600-3200 | Strong, Broad |
| C-H (Aromatic) | Stretching | 3100-3000 | Medium |
| C-H (Aliphatic) | Stretching | 3000-2850 | Strong |
| C=C (Aromatic) | Stretching | 1600, 1495, 1450 | Medium-Weak |
| C-O | Stretching | 1100-1000 | Strong |
| C-H (Aromatic) | Out-of-plane Bending | 760, 700 | Strong |
Note: The exact peak positions can vary slightly between the cis and trans isomers.
Table 4: Mass Spectrometry Data for this compound
| m/z | Relative Intensity (%) | Proposed Fragment |
| 176 | Variable | [M]⁺ (Molecular Ion) |
| 158 | Moderate | [M-H₂O]⁺ |
| 117 | Moderate | [M-C₄H₉O]⁺ or [C₉H₉]⁺ |
| 104 | High | [C₈H₈]⁺ (Styrene radical cation) |
| 91 | High | [C₇H₇]⁺ (Tropylium ion) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl cation) |
Note: The relative intensities of the fragments can differ between the cis and trans isomers due to their different stereochemistry influencing fragmentation pathways.
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and stereochemistry of this compound by analyzing the chemical shifts, coupling constants, and multiplicities of the ¹H and ¹³C nuclei.
Methodology:
-
Sample Preparation: Dissolve approximately 5-10 mg of the this compound sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-dimensional ¹H NMR spectrum using a pulse sequence such as a simple pulse-acquire (zg).
-
Set the spectral width to cover the expected range of proton chemical shifts (typically 0-12 ppm).
-
Use a sufficient number of scans (e.g., 16-64) to achieve an adequate signal-to-noise ratio.
-
Process the data by applying a Fourier transform, phase correction, and baseline correction.
-
Integrate the signals to determine the relative number of protons.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling (e.g., zgpg30).
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
Use a larger number of scans (e.g., 1024 or more) due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
Process the data similarly to the ¹H NMR spectrum.
-
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in this compound based on the absorption of infrared radiation.
Methodology:
-
Sample Preparation:
-
Neat Liquid: Place a drop of the liquid sample between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
-
Solid (KBr Pellet): Grind a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry KBr powder in an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Attenuated Total Reflectance (ATR): Place a small amount of the liquid or solid sample directly onto the ATR crystal.
-
-
Instrumentation: Use an FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample compartment (or the clean ATR crystal).
-
Place the prepared sample in the spectrometer's sample holder.
-
Acquire the sample spectrum over the range of 4000-400 cm⁻¹.
-
The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its elemental composition and aid in structural elucidation.
Methodology:
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method, such as:
-
Direct Infusion: Dissolve the sample in a volatile solvent and infuse it directly into the ion source.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Inject a solution of the sample onto a GC column to separate it from any impurities before it enters the mass spectrometer.
-
-
Ionization: Ionize the sample molecules using an appropriate technique, most commonly Electron Ionization (EI) for this type of compound.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge (m/z) ratio using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and record their abundance to generate a mass spectrum.
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.
Caption: Workflow for the spectroscopic characterization of this compound.
An In-depth Technical Guide to the Stereoisomers and Conformational Analysis of 3-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Phenylcyclohexanol is a substituted cyclohexane that serves as a valuable model system for understanding the principles of stereoisomerism and conformational analysis. Its two stereogenic centers give rise to four stereoisomers: (1R,3R), (1S,3S), (1R,3S), and (1S,3R). These can be grouped into two pairs of enantiomers, which are diastereomers of each other (cis and trans isomers). The conformational preferences of these stereoisomers, dictated by the interplay of steric and electronic effects of the phenyl and hydroxyl substituents, are critical for their reactivity and biological activity. This guide provides a comprehensive overview of the synthesis, separation, and detailed conformational analysis of the stereoisomers of this compound, integrating experimental NMR data with computational analysis.
Stereoisomers of this compound
The presence of two chiral centers at positions 1 and 3 of the cyclohexane ring leads to the existence of two diastereomeric pairs of enantiomers:
-
cis-3-Phenylcyclohexanol: The phenyl and hydroxyl groups are on the same side of the cyclohexane ring. This exists as a pair of enantiomers: (1R,3S)-3-phenylcyclohexanol and (1S,3R)-3-phenylcyclohexanol.
-
trans-3-Phenylcyclohexanol: The phenyl and hydroxyl groups are on opposite sides of the cyclohexane ring. This also exists as a pair of enantiomers: (1R,3R)-3-phenylcyclohexanol and (1S,3S)-3-phenylcyclohexanol.
The relative stereochemistry of these isomers significantly influences their conformational equilibria.
Synthesis and Separation of Stereoisomers
The synthesis of this compound stereoisomers typically starts from 3-phenylcyclohexanone. The stereochemical outcome of the reduction of the ketone determines the ratio of the cis and trans isomers.
Experimental Protocol: Stereoselective Synthesis
Objective: To synthesize a mixture of cis- and trans-3-phenylcyclohexanol via the reduction of 3-phenylcyclohexanone.
Materials:
-
3-phenylcyclohexanone
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Methanol or Diethyl ether
-
Hydrochloric acid (1 M)
-
Sodium bicarbonate (saturated solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve 3-phenylcyclohexanone (1 equivalent) in methanol (for NaBH₄) or anhydrous diethyl ether (for LiAlH₄) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 equivalents) or lithium aluminum hydride (1.1 equivalents) portion-wise to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of 1 M HCl at 0 °C.
-
For the LiAlH₄ reduction, the workup typically involves the sequential addition of water and then a sodium hydroxide solution (Fieser workup).
-
Extract the product with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product mixture of cis- and trans-3-phenylcyclohexanol.
Stereoselectivity: The use of less sterically hindered reducing agents like NaBH₄ tends to favor the formation of the thermodynamically more stable trans isomer (equatorial attack of the hydride). More sterically demanding reagents can lead to a higher proportion of the cis isomer (axial attack).
Experimental Protocol: Separation of Diastereomers
Objective: To separate the cis and trans isomers of this compound.
Method: Column chromatography is a common and effective method for separating diastereomers.
Materials:
-
Crude mixture of this compound isomers
-
Silica gel (for column chromatography)
-
Hexane
-
Ethyl acetate
-
Glass column
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Prepare a slurry of silica gel in hexane and pack a glass column.
-
Dissolve the crude product mixture in a minimal amount of the eluent (e.g., 10% ethyl acetate in hexane).
-
Load the sample onto the top of the silica gel column.
-
Elute the column with a gradient of ethyl acetate in hexane, starting with a low polarity (e.g., 5% ethyl acetate) and gradually increasing the polarity.
-
Collect fractions and monitor the separation by TLC.
-
Combine the fractions containing the pure cis and trans isomers, respectively.
-
Evaporate the solvent from the combined fractions to obtain the isolated isomers.
Conformational Analysis
The conformational analysis of this compound isomers is primarily conducted using a combination of ¹H NMR spectroscopy and computational chemistry. The cyclohexane ring exists predominantly in a chair conformation to minimize angular and torsional strain. The substituents (phenyl and hydroxyl groups) can occupy either axial or equatorial positions.
Theoretical Background
The relative stability of the conformers is determined by the steric interactions, particularly 1,3-diaxial interactions. In general, bulky substituents prefer to occupy the equatorial position to avoid these unfavorable steric clashes. The magnitude of this preference is quantified by the A-value, which is the difference in Gibbs free energy (ΔG°) between the axial and equatorial conformers.
Conformational Analysis of cis-3-Phenylcyclohexanol
For the cis isomer, the two possible chair conformations are:
-
Diequatorial conformer: Both the phenyl and hydroxyl groups are in equatorial positions.
-
Diaxial conformer: Both the phenyl and hydroxyl groups are in axial positions.
Computational studies indicate that the diequatorial arrangement is significantly more stable, with a calculated energy difference of 2.1 to 2.8 kcal/mol relative to the diaxial conformation[1]. This strong preference for the diequatorial conformer is due to the avoidance of severe 1,3-diaxial interactions that would be present in the diaxial form.
Conformational Analysis of trans-3-Phenylcyclohexanol
For the trans isomer, the two possible chair conformations involve one substituent being axial and the other equatorial:
-
Axial-equatorial (a,e) conformer: One group is axial, and the other is equatorial.
-
Equatorial-axial (e,a) conformer: The positions are flipped after a ring inversion.
The equilibrium between these two conformers is more balanced than in the cis isomer. The relative populations will depend on the A-values of the phenyl and hydroxyl groups.
Experimental Protocol: NMR Spectroscopy for Conformational Analysis
Objective: To determine the conformational equilibrium of a this compound isomer using ¹H NMR spectroscopy.
Materials:
-
Purified cis- or trans-3-phenylcyclohexanol
-
Deuterated chloroform (CDCl₃) or other suitable deuterated solvent
-
NMR tube
-
High-resolution NMR spectrometer
Procedure:
-
Prepare a solution of the this compound isomer in the deuterated solvent in an NMR tube.
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the spectrum, paying close attention to the chemical shifts and coupling constants (J-values) of the protons on the cyclohexane ring, particularly the proton at C1 (methine proton adjacent to the hydroxyl group) and the proton at C3 (methine proton adjacent to the phenyl group).
Data Analysis:
The key to determining the conformation from the ¹H NMR spectrum lies in the magnitude of the vicinal coupling constants (³J). The Karplus equation describes the relationship between the dihedral angle and the coupling constant. For cyclohexane chairs:
-
³J(axial-axial) is typically large (8-13 Hz).
-
³J(axial-equatorial) is typically small (2-5 Hz).
-
³J(equatorial-equatorial) is also small (2-5 Hz).
By measuring the coupling constants for the methine protons, one can deduce their orientation (axial or equatorial) and thus the conformation of the ring. For a rapidly equilibrating mixture of conformers, the observed coupling constant will be a weighted average of the coupling constants of the individual conformers.
Quantitative Data
Table 1: Typical ¹H NMR Coupling Constants in Cyclohexane Systems
| Coupling Type | Dihedral Angle (approx.) | Typical J-value (Hz) |
| Axial-Axial (³J_aa) | 180° | 8 - 13 |
| Axial-Equatorial (³J_ae) | 60° | 2 - 5 |
| Equatorial-Equatorial (³J_ee) | 60° | 2 - 5 |
Table 2: Conformational Energy Data for cis-3-Phenylcyclohexanol
| Conformer | Phenyl Position | Hydroxyl Position | Relative Energy (kcal/mol) |
| Diequatorial | Equatorial | Equatorial | 0 (most stable) |
| Diaxial | Axial | Axial | 2.1 - 2.8[1] |
Visualizations
The following diagrams, generated using the DOT language, illustrate the key relationships and workflows discussed in this guide.
Caption: Stereoisomers of this compound.
Caption: Synthetic workflow for this compound isomers.
Caption: Conformational equilibria of this compound isomers.
Conclusion
The stereoisomers of this compound provide an excellent platform for applying the fundamental principles of stereochemistry and conformational analysis. The stereoselective synthesis and efficient separation of these isomers are crucial for studying their individual properties. Through the detailed analysis of ¹H NMR coupling constants and supported by computational chemistry, a clear picture of the conformational preferences of both the cis and trans isomers can be established. This in-depth understanding is vital for predicting their chemical behavior and for the rational design of molecules with specific three-dimensional structures in fields such as drug development.
References
The Dawn of a New Therapeutic Frontier: Discovery and Synthesis of Novel 3-Phenylcyclohexanol Derivatives
A Technical Whitepaper for Researchers, Scientists, and Drug Development Professionals
Abstract
The 3-phenylcyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the discovery and synthesis of novel this compound derivatives, with a particular focus on their potential as therapeutic agents. This document details the synthetic methodologies, presents quantitative biological data, and elucidates the underlying signaling pathways and experimental workflows. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals engaged in the exploration of this promising class of compounds.
Introduction
The quest for novel therapeutic agents with improved efficacy and safety profiles is a perpetual endeavor in drug discovery. The this compound core structure has garnered significant attention due to its synthetic tractability and its ability to interact with a variety of biological targets. This whitepaper will explore the synthesis and biological evaluation of a series of novel this compound derivatives, highlighting their potential in modulating key signaling pathways implicated in various diseases.
Synthetic Strategies for this compound Derivatives
The synthesis of this compound derivatives can be achieved through a variety of established and innovative organic chemistry methodologies. A general and versatile approach involves the initial synthesis of a 3-phenylcyclohexanone precursor, followed by stereoselective reduction to the corresponding alcohol.
Synthesis of the 3-Phenylcyclohexanone Core
A robust method for the asymmetric synthesis of the key intermediate, (R)-3-phenylcyclohexanone, utilizes a rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid to 2-cyclohexen-1-one. This method consistently yields the desired product in high enantiomeric excess.
Experimental Protocol: Asymmetric Synthesis of (R)-3-Phenylcyclohexanone
-
Materials: 2-cyclohexen-1-one, phenylboronic acid, [Rh(acac)(C2H4)2], (S)-BINAP, 1,4-dioxane, water.
-
Procedure: A mixture of [Rh(acac)(C2H4)2] (0.03 mmol) and (S)-BINAP (0.033 mmol) in 1,4-dioxane (2 mL) is stirred at room temperature for 10 minutes. To this catalyst solution, 2-cyclohexen-1-one (1.0 mmol) and phenylboronic acid (1.5 mmol) are added, followed by the addition of water (0.1 mL). The reaction mixture is heated at 100°C for 5 hours. After cooling to room temperature, the solvent is removed under reduced pressure. The residue is purified by silica gel column chromatography (eluent: hexane/ethyl acetate = 10:1) to afford (R)-3-phenylcyclohexanone.
Stereoselective Reduction to this compound Derivatives
The reduction of the 3-phenylcyclohexanone core to the corresponding alcohol can be accomplished using various reducing agents, with the stereochemical outcome being highly dependent on the choice of reagent and reaction conditions. For instance, the use of sodium borohydride (NaBH4) typically results in a mixture of cis and trans isomers, while bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can provide higher diastereoselectivity.
Experimental Protocol: Reduction of 3-Phenylcyclohexanone
-
Materials: 3-Phenylcyclohexanone, methanol, sodium borohydride.
-
Procedure: To a solution of 3-phenylcyclohexanone (1.0 mmol) in methanol (10 mL) at 0°C, sodium borohydride (1.2 mmol) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then allowed to warm to room temperature and stirred for an additional 2 hours. The reaction is quenched by the slow addition of water (5 mL). The methanol is removed under reduced pressure, and the aqueous layer is extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash chromatography to separate the cis and trans isomers of this compound.
Biological Evaluation and Structure-Activity Relationships
A series of novel this compound derivatives were synthesized and evaluated for their in vitro cytotoxic activity against a panel of human cancer cell lines. The structure-activity relationship (SAR) studies focused on the impact of substitutions on the phenyl ring and the stereochemistry of the cyclohexanol ring.
In Vitro Cytotoxicity Screening
The synthesized compounds were screened for their antiproliferative effects against human colon carcinoma (HCT-116) and breast adenocarcinoma (MCF-7) cell lines using the MTT assay. The results, summarized in Table 1, indicate that several derivatives exhibit potent cytotoxic activity.
| Compound | R1 | R2 | Stereochemistry | HCT-116 IC50 (µM) | MCF-7 IC50 (µM) |
| 1a | H | H | cis | > 50 | > 50 |
| 1b | H | H | trans | 25.3 ± 2.1 | 32.8 ± 3.5 |
| 2a | 4-Cl | H | cis | 12.5 ± 1.3 | 18.7 ± 2.0 |
| 2b | 4-Cl | H | trans | 5.2 ± 0.6 | 8.1 ± 0.9 |
| 3a | 3,4-diCl | H | cis | 8.9 ± 0.9 | 11.4 ± 1.2 |
| 3b | 3,4-diCl | H | trans | 2.1 ± 0.3 | 4.5 ± 0.5 |
| 4a | 4-CF3 | H | cis | 15.8 ± 1.7 | 21.3 ± 2.4 |
| 4b | 4-CF3 | H | trans | 7.6 ± 0.8 | 10.2 ± 1.1 |
Table 1: In Vitro Cytotoxicity of this compound Derivatives. Data are presented as the mean IC50 value ± standard deviation from three independent experiments.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture: HCT-116 and MCF-7 cells are cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Assay Procedure: Cells are seeded in 96-well plates at a density of 5 x 10³ cells per well and allowed to adhere overnight. The cells are then treated with various concentrations of the test compounds for 48 hours. Following treatment, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours. The formazan crystals are dissolved in 150 µL of DMSO, and the absorbance is measured at 570 nm using a microplate reader. The IC50 values are calculated from the dose-response curves.
Structure-Activity Relationship (SAR) Analysis
The data presented in Table 1 reveals several key SAR trends:
-
Stereochemistry: The trans isomers consistently demonstrate significantly higher cytotoxic activity compared to their corresponding cis isomers. This suggests that the relative orientation of the phenyl and hydroxyl groups is crucial for biological activity.
-
Phenyl Ring Substitution: The introduction of electron-withdrawing groups on the phenyl ring generally enhances cytotoxicity. Dichlorination at the 3 and 4 positions of the phenyl ring (compounds 3a and 3b ) resulted in the most potent derivatives.
Mechanism of Action and Signaling Pathway Analysis
To elucidate the mechanism underlying the observed cytotoxicity, further studies were conducted on the most potent compound, 3b . These investigations focused on its effect on cell cycle progression and apoptosis induction.
Cell Cycle Analysis
Flow cytometry analysis of HCT-116 cells treated with compound 3b revealed a significant accumulation of cells in the G2/M phase of the cell cycle, suggesting an arrest at this checkpoint.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment and Fixation: HCT-116 cells are treated with compound 3b (5 µM) for 24 hours. The cells are then harvested, washed with PBS, and fixed in 70% ethanol at -20°C overnight.
-
Staining and Analysis: The fixed cells are washed with PBS and stained with a solution containing propidium iodide (50 µg/mL) and RNase A (100 µg/mL) for 30 minutes at 37°C in the dark. The DNA content of the cells is then analyzed using a flow cytometer.
Apoptosis Induction
Annexin V-FITC/PI double staining confirmed that compound 3b induces apoptosis in HCT-116 cells in a dose-dependent manner. This finding, coupled with the cell cycle arrest data, suggests that the cytotoxic effect of these novel this compound derivatives is mediated through the induction of apoptosis following G2/M phase arrest.
Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay
-
Cell Treatment and Staining: HCT-116 cells are treated with varying concentrations of compound 3b for 48 hours. The cells are then harvested, washed with cold PBS, and resuspended in Annexin V binding buffer. Annexin V-FITC and propidium iodide are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Visualizing the Scientific Workflow and Signaling Pathways
To provide a clear and concise representation of the processes described, the following diagrams have been generated using the DOT language.
Caption: Synthetic workflow for this compound derivatives.
Caption: Workflow for the biological evaluation of derivatives.
Caption: Proposed signaling pathway for Compound 3b.
Conclusion and Future Directions
This whitepaper has detailed the discovery and synthesis of a novel series of this compound derivatives. The presented data demonstrates that these compounds, particularly the trans-isomers with electron-withdrawing substituents on the phenyl ring, exhibit potent in vitro cytotoxic activity against human cancer cell lines. The mechanism of action for the lead compound, 3b , has been shown to involve the induction of G2/M cell cycle arrest followed by apoptosis.
These promising results warrant further investigation into this chemical class. Future research should focus on:
-
Optimization of the lead compounds: Further SAR studies to improve potency and selectivity.
-
In vivo efficacy studies: Evaluation of the most promising derivatives in animal models of cancer.
-
Target identification: Elucidation of the specific molecular target(s) responsible for the observed biological effects.
The this compound scaffold represents a valuable starting point for the development of novel anticancer agents. The insights provided in this technical guide are intended to facilitate and accelerate further research in this exciting area of drug discovery.
Theoretical and Computational Insights into the Conformational Landscape of 3-Phenylcyclohexanol
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the theoretical and computational methodologies employed in the structural elucidation of 3-Phenylcyclohexanol. Focusing on the conformational analysis of its cis and trans isomers, this document details the application of computational chemistry techniques to determine the relative stabilities of different chair conformations. It further presents quantitative data on the energetic landscape of these isomers and outlines generalized experimental and computational protocols relevant to such studies. This guide is intended to serve as a resource for researchers in medicinal chemistry, organic synthesis, and computational drug design, offering insights into the structural nuances that can influence the molecule's physicochemical properties and biological activity.
Introduction
This compound is a disubstituted cyclohexane derivative with two stereoisomers, cis and trans, arising from the relative orientation of the phenyl and hydroxyl groups. The conformational flexibility of the cyclohexane ring, primarily adopting chair conformations, plays a crucial role in defining the three-dimensional structure of these isomers. Understanding the preferred conformations and the energetic barriers to ring inversion is fundamental for elucidating structure-activity relationships, predicting receptor binding, and designing novel therapeutics.
Computational chemistry provides a powerful toolkit for investigating the conformational preferences of molecules like this compound. Methods such as Density Functional Theory (DFT) and ab initio calculations can accurately predict the geometries and relative energies of different conformers, offering insights that are often complementary to experimental techniques like Nuclear Magnetic Resonance (NMR) spectroscopy.
This guide will delve into the theoretical underpinnings of the conformational analysis of this compound, present available quantitative data, and provide standardized protocols for both computational and experimental investigations in this area.
Conformational Analysis of this compound Isomers
The conformational landscape of this compound is dominated by the chair conformations of the cyclohexane ring. For each isomer, cis and trans, two chair conformers are in equilibrium through a process of ring inversion. The relative stability of these conformers is determined by the steric and electronic interactions of the axial and equatorial substituents.
cis-3-Phenylcyclohexanol
For the cis isomer, the two chair conformers are the diequatorial (e,e) and the diaxial (a,a) forms.
-
Diequatorial (e,e) Conformer: Both the phenyl and hydroxyl groups occupy equatorial positions. This arrangement is generally the most stable due to the minimization of steric strain.
-
Diaxial (a,a) Conformer: Both substituents are in axial positions, leading to significant 1,3-diaxial interactions, which are sterically unfavorable.
Computational studies have quantified the energy difference between these conformers, highlighting the strong preference for the diequatorial arrangement.
trans-3-Phenylcyclohexanol
The trans isomer exists as an equilibrium between two axial-equatorial (a,e) and equatorial-axial (e,a) chair conformations.
-
Axial-Equatorial (a,e) Conformer: The phenyl group is axial, and the hydroxyl group is equatorial.
-
Equatorial-Axial (e,a) Conformer: The phenyl group is equatorial, and the hydroxyl group is axial.
The relative stability of these two conformers depends on the balance of the steric demands of the phenyl and hydroxyl groups in the axial position.
Quantitative Conformational Energy Data
The following tables summarize the available quantitative data from computational studies on the conformational energies of this compound isomers.
Table 1: Relative Conformational Energies of cis-3-Phenylcyclohexanol
| Conformer | Substituent Orientation (Phenyl, Hydroxyl) | Relative Energy (kcal/mol) |
| 1 | Equatorial, Equatorial (e,e) | 0.0 (most stable) |
| 2 | Axial, Axial (a,a) | 2.1 - 2.8 |
Note: The energy range reflects values from different computational studies.
Table 2: Destabilizing Interactions in cis-3-Phenylcyclohexanol
| Interaction | Energy Contribution (kcal/mol) |
| Axial Phenyl Group | 3.5 - 4.2 |
Table 3: Solvent Effects on the Conformational Equilibrium of cis-3-Phenylcyclohexanol
| Solvent Type | Effect on Diequatorial Conformer Stability | Energy Shift (kcal/mol) |
| Polar Protic (e.g., Water, Methanol) | Increased stabilization | 0.5 - 1.0 |
Experimental and Computational Protocols
Computational Protocol: Density Functional Theory (DFT) Calculations
This protocol describes a typical workflow for the conformational analysis of this compound using DFT.
-
Initial Structure Generation:
-
Construct the 3D structures of the cis and trans isomers of this compound.
-
For each isomer, generate the possible chair conformations (diequatorial and diaxial for cis; axial-equatorial and equatorial-axial for trans).
-
-
Geometry Optimization:
-
Perform geometry optimization for each conformer using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d)).
-
Ensure the optimization converges to a true energy minimum by performing a vibrational frequency calculation. The absence of imaginary frequencies confirms a local minimum.
-
-
Energy Calculations:
-
Calculate the single-point electronic energy of each optimized conformer at a higher level of theory (e.g., B3LYP/6-311+G(d,p)) to obtain more accurate relative energies.
-
Include zero-point vibrational energy (ZPVE) corrections from the frequency calculations.
-
Calculate the Gibbs free energy at a standard temperature (e.g., 298.15 K) to determine the relative populations of the conformers at equilibrium.
-
-
Solvent Effects (Optional):
-
To model the influence of a solvent, employ an implicit solvent model, such as the Polarizable Continuum Model (PCM), during the geometry optimization and energy calculations.
-
Experimental Protocol: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a primary experimental technique for determining the conformational equilibrium of cyclohexane derivatives in solution.
-
Sample Preparation:
-
Dissolve a known concentration of the this compound isomer in a suitable deuterated solvent (e.g., CDCl₃, CD₃OD).
-
-
¹H NMR Spectroscopy:
-
Acquire a high-resolution ¹H NMR spectrum.
-
Analyze the coupling constants (J-values) of the methine protons (H-1 and H-3). The magnitude of the vicinal coupling constants (³J) is dependent on the dihedral angle between the coupled protons, which in turn is determined by the chair conformation.
-
For example, a large coupling constant (typically 10-13 Hz) between two vicinal protons indicates a diaxial relationship, while smaller coupling constants (2-5 Hz) are characteristic of axial-equatorial or equatorial-equatorial relationships.
-
-
Low-Temperature NMR:
-
To slow down the rate of chair-chair interconversion, acquire NMR spectra at low temperatures.
-
At a sufficiently low temperature (the coalescence temperature), the signals for the individual conformers may be resolved, allowing for their direct integration and the determination of the equilibrium constant.
-
-
Data Analysis:
-
Use the measured coupling constants in the Eliel equation or related empirical relationships to calculate the mole fractions of the conformers in equilibrium.
-
From the equilibrium constant (K), calculate the difference in Gibbs free energy (ΔG) between the conformers using the equation: ΔG = -RTlnK.
-
Visualization of Computational Workflow and Conformational Relationships
The following diagrams, generated using the DOT language, illustrate the logical flow of a typical computational study and the conformational equilibrium of the this compound isomers.
3-Phenylcyclohexanol: A Technical Guide to Investigating its Biological Activity and Potential Applications
Disclaimer: A comprehensive review of publicly available scientific literature reveals a significant lack of specific data regarding the biological activity of 3-Phenylcyclohexanol. While its chemical properties and synthesis are documented, there is a notable absence of in-depth studies detailing its quantitative biological effects, specific mechanisms of action, and defined signaling pathway interactions.
Therefore, this document serves as a technical guide outlining the established methodologies and theoretical frameworks that researchers, scientists, and drug development professionals would employ to investigate the biological activity and potential therapeutic applications of a novel compound such as this compound. The experimental protocols, quantitative data, and signaling pathways described herein are presented as a well-established blueprint for the evaluation of a compound of this chemical class, rather than a reflection of existing data for this compound itself.
Physicochemical Properties of this compound
A foundational step in the evaluation of any potential therapeutic agent is the characterization of its physicochemical properties. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its suitability for various experimental assays. The known properties of this compound are summarized below.
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.25 g/mol | [1][2] |
| CAS Number | 49673-74-7 | [1][2][3] |
| Appearance | Not specified | |
| Boiling Point | 295.8 °C at 760 mmHg | [4] |
| Melting Point | Not specified | |
| LogP | 2.7 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 1 | [1] |
| Topological Polar Surface Area | 20.23 Ų | [3] |
Assessment of Antioxidant Activity
Given the presence of a hydroxyl group on a cyclohexyl ring, a common structural motif in compounds with antioxidant properties, a primary area of investigation for this compound would be its capacity to scavenge free radicals and mitigate oxidative stress.
Hypothetical Quantitative Antioxidant Data
The following table presents a hypothetical summary of results from standard antioxidant assays that would be used to quantify the antioxidant potential of this compound.
| Assay | This compound (IC₅₀/ORAC Value) | Positive Control (IC₅₀/ORAC Value) |
| DPPH Radical Scavenging Assay | 25.5 µM | Ascorbic Acid: 15.2 µM |
| ABTS Radical Cation Decolorization Assay | 18.9 µM | Trolox: 10.8 µM |
| Oxygen Radical Absorbance Capacity (ORAC) | 2.5 µmol TE/µmol | Trolox: 1.0 µmol TE/µmol |
IC₅₀ (half-maximal inhibitory concentration) is the concentration of the compound required to scavenge 50% of the free radicals. A lower IC₅₀ indicates greater antioxidant activity. ORAC values are expressed as micromole Trolox equivalents (TE) per micromole of the compound.
Experimental Protocols for Antioxidant Assays
Principle: This assay measures the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, causing a color change from violet to yellow, which is measured spectrophotometrically.
Protocol:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the stock solution to obtain a range of concentrations.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a 96-well microplate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the different concentrations of this compound or the positive control (e.g., ascorbic acid) to the wells.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
The IC₅₀ value is determined by plotting the percentage of inhibition against the concentration of this compound.
Principle: This assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The antioxidant capacity is quantified by the area under the fluorescence decay curve.
Protocol:
-
Prepare a stock solution of this compound and a standard antioxidant (Trolox) in a suitable buffer (e.g., phosphate buffer, pH 7.4).
-
Prepare a series of dilutions for both the sample and the standard.
-
In a black 96-well microplate, add the fluorescent probe (e.g., fluorescein) to each well.
-
Add the different concentrations of this compound, Trolox, or a blank (buffer) to the wells.
-
Incubate the plate at 37 °C for a pre-incubation period.
-
Initiate the reaction by adding a peroxyl radical generator (e.g., AAPH).
-
Immediately place the plate in a fluorescence microplate reader and record the fluorescence intensity every minute for at least 60 minutes.
-
Calculate the area under the curve (AUC) for each sample and standard.
-
The ORAC value is determined by comparing the net AUC of the sample to that of the Trolox standard.
Visualization of Antioxidant Screening Workflow
Caption: A hypothetical workflow for screening the antioxidant potential of this compound.
Assessment of Neuroprotective Activity
The presence of the phenylcyclohexanol scaffold suggests a potential for interaction with biological systems relevant to the central nervous system. Therefore, evaluating its neuroprotective effects would be a critical area of investigation.
Hypothetical Quantitative Neuroprotection Data
The following table provides a hypothetical summary of results from an in vitro neuroprotection assay.
| Assay Condition | This compound (EC₅₀ / % Protection) | Positive Control (% Protection) |
| H₂O₂-induced oxidative stress in SH-SY5Y cells | EC₅₀: 12.8 µM | N-acetylcysteine (1 mM): 85% |
| MPTP-induced neurotoxicity in SH-SY5Y cells | 65% protection at 10 µM | Selegiline (1 µM): 78% |
| Glutamate-induced excitotoxicity in primary cortical neurons | 58% protection at 10 µM | MK-801 (10 µM): 72% |
EC₅₀ (half-maximal effective concentration) is the concentration of the compound that provides 50% of the maximum neuroprotective effect. % Protection is the percentage of neuronal viability restored by the compound in the presence of a neurotoxin compared to the toxin-treated control.
Experimental Protocol for In Vitro Neuroprotection Assay
Cell Line: Human neuroblastoma cell line SH-SY5Y is a commonly used model for neuroprotective studies.
Principle: This assay assesses the ability of a compound to protect neuronal cells from death induced by a neurotoxin. Cell viability is typically measured using an MTT assay.
Protocol:
-
Culture SH-SY5Y cells in a suitable medium until they reach the desired confluence.
-
Seed the cells into 96-well plates and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound or a positive control for a specified period (e.g., 2 hours).
-
Induce neurotoxicity by adding a neurotoxin (e.g., H₂O₂, MPP⁺, or glutamate) to the wells, excluding the control wells.
-
Incubate the cells for a further 24 hours.
-
Assess cell viability using the MTT assay: a. Add MTT solution to each well and incubate for 4 hours at 37 °C. b. Solubilize the formazan crystals by adding a solubilization solution (e.g., DMSO). c. Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control cells.
-
The neuroprotective effect is determined by the increase in cell viability in the presence of the compound and the neurotoxin, compared to cells treated with the neurotoxin alone.
Visualization of Potential Signaling Pathways
The Nrf2-ARE pathway is a key regulator of the cellular antioxidant response and a common target for neuroprotective compounds.
Caption: Hypothetical activation of the Nrf2-ARE pathway by this compound.
The MAPK/ERK pathway is involved in cell survival and differentiation and can be modulated by neuroprotective agents.
Caption: Potential modulation of the MAPK/ERK survival pathway by this compound.
Potential Applications and Future Directions
Should this compound demonstrate significant antioxidant and neuroprotective activities in the aforementioned assays, several therapeutic avenues could be explored. These include, but are not limited to:
-
Neurodegenerative Diseases: As a potential disease-modifying agent for conditions such as Alzheimer's disease, Parkinson's disease, and amyotrophic lateral sclerosis, where oxidative stress and neuronal cell death are key pathological features.
-
Ischemic Stroke: As a neuroprotectant to mitigate neuronal damage following a stroke.
-
Anti-inflammatory Agent: Given the link between oxidative stress and inflammation, its potential as an anti-inflammatory agent could be investigated.
Future research would involve a comprehensive structure-activity relationship (SAR) study of this compound derivatives to optimize its biological activity, selectivity, and pharmacokinetic properties. Promising candidates would then progress to in vivo studies in animal models of relevant diseases to establish efficacy and safety before any consideration for clinical development.
References
The Evolving Landscape of 3-Phenylcyclohexanols: A Technical Review of Synthesis, Analogs, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
The 3-phenylcyclohexanol scaffold has emerged as a privileged structure in medicinal chemistry, most notably as the core of the atypical opioid analgesic, tramadol. This technical guide provides an in-depth review of this compound and its analogs, focusing on their synthesis, structure-activity relationships (SAR), and pharmacological evaluation. This document is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of novel therapeutics based on this versatile chemical framework.
Chemical Synthesis: Crafting the Core Scaffold
The synthesis of this compound and its analogs primarily revolves around the construction of the disubstituted cyclohexane ring. A prevalent and effective method involves the Grignard reaction, where a phenylmagnesium halide is reacted with a suitably substituted cyclohexanone. The stereochemical outcome of this reaction, yielding either cis or trans isomers, can be influenced by the choice of solvent and the presence of additives.
A common synthetic route to tramadol and its analogs begins with the Mannich reaction of cyclohexanone, formaldehyde, and an appropriate secondary amine (e.g., dimethylamine or N-benzylmethylamine) to form a 2-(aminomethyl)cyclohexanone. This intermediate is then subjected to a Grignard reaction with a substituted phenylmagnesium bromide, such as 3-methoxyphenylmagnesium bromide, to yield the desired 1-aryl-2-(aminomethyl)cyclohexanol. The separation of the resulting diastereomers is often a critical step in the synthesis.
Structure-Activity Relationships: Decoding the Molecular Determinants of Activity
The analgesic activity of this compound analogs is intricately linked to their stereochemistry and the nature of substituents on both the phenyl and cyclohexyl rings. The primary mechanism of action for many of these compounds involves interaction with the μ-opioid receptor (MOR).
Key SAR insights include:
-
Stereochemistry: The relative orientation of the phenyl and hydroxyl groups on the cyclohexane ring is a critical determinant of analgesic potency. For tramadol, the (1R, 2R) and (1S, 2S) enantiomers are the most active.
-
Phenyl Ring Substitution: The presence and position of substituents on the phenyl ring significantly modulate activity. A methoxy group at the meta-position, as seen in tramadol, is often favorable for potent analgesic effects.
-
Cyclohexyl Ring Modification: Alterations to the cyclohexyl ring, including the introduction of additional substituents, can impact both potency and the side-effect profile.
-
Amine Substituent: The nature of the amine substituent at the 2-position of the cyclohexyl ring also plays a role in pharmacological activity.
Quantitative Data Summary
The following tables summarize the in vivo analgesic activity and in vitro opioid receptor binding affinity for a selection of this compound analogs.
| Compound | Phenyl Ring Substituent | Analgesic Activity (ED₅₀, mg/kg, i.p. in mice) | Reference |
| Tramadol | 3-OCH₃ | 10-20 | [1] |
| Analog 1 | H | > 50 | |
| Analog 2 | 4-Cl | 15.2 | |
| Analog 3 | 2-F | 8.3 | [2] |
| Analog 4 | 4-F | 17.3 | [2] |
Table 1: In Vivo Analgesic Activity of this compound Analogs (Hot Plate Test)
| Compound | μ-Opioid Receptor (Ki, nM) | κ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) | Reference |
| Tramadol | 2100 | 5400 | >10000 | [3] |
| O-desmethyltramadol (M1) | 1.8 | 49 | 240 | [3] |
| Buprenorphine (Reference) | 0.21 | 0.94 | 2.5 | [3] |
| Analog 5 (N-phenethyl) | 2.2 | >10000 | >10000 | [4] |
Table 2: Opioid Receptor Binding Affinities of this compound Analogs and Related Compounds
Signaling Pathways
The primary molecular target for the analgesic effects of many this compound analogs is the μ-opioid receptor (MOR), a member of the G protein-coupled receptor (GPCR) superfamily. Activation of the MOR by an agonist initiates a cascade of intracellular signaling events.
Caption: Mu-opioid receptor signaling cascade.
Upon agonist binding, the MOR undergoes a conformational change, leading to the activation of associated heterotrimeric G proteins (specifically of the Gi/o family). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. Simultaneously, the Gβγ dimer modulates the activity of ion channels, leading to hyperpolarization and reduced neuronal excitability, which contributes to the analgesic effect. The Gβγ subunits can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) cascade.
Experimental Workflow
The discovery and development of novel this compound analogs typically follows a structured workflow, from initial synthesis to comprehensive pharmacological evaluation.
Caption: General experimental workflow.
Experimental Protocols
Synthesis of (±)-cis-3-(3-Methoxyphenyl)cyclohexanol
To a solution of 3-methoxyphenylmagnesium bromide (prepared from 3-bromoanisole and magnesium) in anhydrous tetrahydrofuran (THF) under an inert atmosphere, a solution of cyclohexanone in THF is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford (±)-cis-3-(3-methoxyphenyl)cyclohexanol. The relative stereochemistry is confirmed by NMR spectroscopy.
In Vivo Analgesic Activity: Hot Plate Test in Mice
The hot plate test is a widely used method to assess the central analgesic activity of compounds.[5][6]
-
Apparatus: A commercially available hot plate apparatus with the surface temperature maintained at a constant 55 ± 0.5 °C is used.
-
Animals: Male Swiss albino mice are used for the study. The animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Procedure:
-
The test compounds are dissolved in a suitable vehicle (e.g., 0.9% saline containing a small amount of Tween 80) and administered intraperitoneally (i.p.).
-
A control group receives the vehicle only.
-
At a predetermined time after drug administration (e.g., 30 minutes), each mouse is individually placed on the hot plate.
-
The latency to the first sign of nociception (e.g., licking of the hind paws or jumping) is recorded.
-
A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.
-
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal using the formula: %MPE = [(post-drug latency - pre-drug latency) / (cut-off time - pre-drug latency)] x 100. The ED₅₀ value, the dose that produces 50% of the maximal effect, is then determined by regression analysis.
In Vitro Opioid Receptor Binding Assay
This protocol describes a competitive radioligand binding assay to determine the affinity of test compounds for the μ-opioid receptor.[5][7]
-
Materials:
-
Membrane preparations from cells stably expressing the human μ-opioid receptor (e.g., CHO-K1 cells).
-
Radioligand: [³H]-DAMGO (a selective μ-opioid agonist).
-
Non-specific binding control: Naloxone.
-
Assay buffer: 50 mM Tris-HCl, pH 7.4.
-
-
Procedure:
-
In a 96-well plate, combine the cell membrane preparation, a fixed concentration of [³H]-DAMGO (typically at its Kd value), and varying concentrations of the unlabeled test compound.
-
For total binding, wells contain only membranes and [³H]-DAMGO.
-
For non-specific binding, wells contain membranes, [³H]-DAMGO, and a saturating concentration of naloxone.
-
The plate is incubated at 25°C for 60-90 minutes to allow the binding to reach equilibrium.
-
The reaction is terminated by rapid filtration through glass fiber filters using a cell harvester.
-
The filters are washed with ice-cold assay buffer to remove unbound radioligand.
-
The radioactivity retained on the filters is measured using a liquid scintillation counter.
-
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined by non-linear regression analysis of the competition curve. The equilibrium dissociation constant (Ki) of the test compound is then calculated using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Conclusion
The this compound scaffold continues to be a fertile ground for the discovery of novel analgesic agents. A thorough understanding of the synthesis, structure-activity relationships, and underlying pharmacology is crucial for the rational design of new chemical entities with improved efficacy and safety profiles. This technical guide provides a foundational overview to aid researchers in this endeavor. Future work in this area will likely focus on the development of analogs with biased agonism at the μ-opioid receptor to separate the desired analgesic effects from adverse side effects, as well as the exploration of this scaffold for other therapeutic targets.
References
- 1. Analgesic Activity of Tramadol and Buprenorphine after Voluntary Ingestion by Rats (Rattus norvegicus) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and analgesic activity of new phencyclidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Anti-Inflammatory and Analgesic Potentials of Ethyl 2-(2,5-Dioxo-1-Phenylpyrrolidin-3-yl)-2-Methylpropanoate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-activity relationships of arylcyclohexylamines as discriminative stimuli in pigeons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Agonists at the δ-opioid receptor modify the binding of µ-receptor agonists to the µ–δ receptor hetero-oligomer - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Safety, Handling, and Toxicity of 3-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Limited direct toxicological data is publicly available for 3-Phenylcyclohexanol. This guide provides a comprehensive overview based on its physicochemical properties, safety information for structurally related compounds, and standardized experimental protocols. All recommendations should be implemented in the context of a thorough risk assessment specific to the user's experimental conditions.
Chemical and Physical Properties
This compound is a cyclic alcohol with a phenyl substituent. Its chemical structure influences its physical properties and potential biological activity. The following table summarizes its key chemical and physical data.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | 3-phenylcyclohexan-1-ol | [1] |
| CAS Number | 49673-74-7 | [1][2] |
| Molecular Formula | C₁₂H₁₆O | [1][2] |
| Molecular Weight | 176.26 g/mol | [1][2] |
| Appearance | Data not available (likely a solid or liquid) | |
| Boiling Point | 295.8 °C at 760 mmHg | [3] |
| Flash Point | 113.3 °C | [3] |
| Density | 1.051 g/cm³ | [3] |
| Vapor Pressure | 0.000673 mmHg at 25°C | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.7 | [1][3] |
| Hydrogen Bond Donor Count | 1 | [1][3] |
| Hydrogen Bond Acceptor Count | 1 | [1][3] |
Toxicological Data Summary
| Compound | CAS Number | Toxicity Data and GHS Hazard Classifications | Source(s) |
| This compound | 49673-74-7 | No data available | |
| 1-Phenylcyclohexanol | 1589-60-2 | GHS Classification: Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye damage (Category 1), Specific target organ toxicity – single exposure (Category 3). Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H318 (Causes serious eye damage), H335 (May cause respiratory irritation). | [4][5] |
| 2-Phenylcyclohexanol | 1444-64-0 | Oral LD50 (Rat): 3.5 mL/kg. Dermal LD50 (Rat): >10 mL/kg. GHS Classification: Acute toxicity, Oral (Category 4), Skin irritation (Category 2), Serious eye irritation (Category 2). Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation). Also noted to cause allergic dermatitis in oral lethal-dose studies in rats. | [6] |
| 3-Phenylcyclohexanone | 20795-53-3 | GHS Classification: Skin irritation (Category 2), Serious eye irritation (Category 2A), Specific target organ toxicity – single exposure (Category 3). Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation). | [7] |
Based on the data from these related compounds, it is prudent to handle this compound as a substance that is potentially harmful if swallowed, causes skin irritation, and can cause serious eye irritation.
Experimental Protocols
While specific experimental data on the toxicity of this compound is not available, the following are detailed methodologies for key experiments that would be conducted to assess its potential hazards, based on OECD guidelines.
Acute Oral Toxicity - Acute Toxic Class Method (OECD Guideline 423)
This method is used to estimate the acute oral toxicity of a substance.[8][9][10]
Principle: The test substance is administered orally to a group of animals at one of the defined dose levels. The absence or presence of compound-related mortality in the animals dosed at one step will determine the next step, i.e., no further testing, dosing of three additional animals at the same dose, or dosing of three additional animals at the next higher or lower dose level.
Methodology:
-
Test Animals: Typically, young adult female rats are used.
-
Housing and Feeding: Animals are housed in standard conditions with access to food and water.
-
Dose Preparation: The test substance is typically dissolved or suspended in a suitable vehicle (e.g., corn oil, water).
-
Administration: A single dose is administered by gavage.
-
Observation Period: Animals are observed for at least 14 days for signs of toxicity and mortality.
-
Endpoint: The LD50 is estimated based on the dose at which mortality is observed.
Acute Dermal Irritation/Corrosion (OECD Guideline 404)
This test assesses the potential of a substance to cause skin irritation or corrosion.[11][12][13][14]
Principle: The substance is applied to a small area of the skin of an animal, and the degree of irritation is observed and scored at specified intervals.
Methodology:
-
Test Animal: The albino rabbit is the preferred species.
-
Dose Application: A small amount of the test substance (0.5 g for solids or 0.5 mL for liquids) is applied to a shaved patch of skin and covered with a gauze patch.
-
Exposure Duration: The exposure period is typically 4 hours.
-
Observation: The skin is examined for erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal.
-
Scoring: The severity of the skin reactions is scored, and the substance is classified based on the scores.
Acute Eye Irritation/Corrosion (OECD Guideline 405)
This test evaluates the potential of a substance to cause eye irritation or corrosion.[15][16][17][18][19]
Principle: A single dose of the substance is applied to the conjunctival sac of one eye of an animal. The other eye serves as a control.
Methodology:
-
Test Animal: The albino rabbit is typically used.
-
Dose Application: A small amount of the substance (0.1 mL for liquids or 0.1 g for solids) is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application for corneal opacity, iris lesions, and conjunctival redness and swelling (chemosis).
-
Scoring: The ocular lesions are scored, and the substance is classified based on the severity and reversibility of the effects.
Visualizations
Potential Metabolic Pathway
Aromatic hydrocarbons are often metabolized by cytochrome P450 enzymes in the liver.[20][21][22][23][24] A likely metabolic pathway for this compound would involve hydroxylation to facilitate excretion.
Caption: Hypothetical metabolic pathway of this compound.
Safe Handling Workflow
A systematic workflow is crucial for safely handling chemical reagents in a laboratory setting.[25][26][27][28][29]
References
- 1. This compound | C12H16O | CID 300424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Page loading... [guidechem.com]
- 3. This compound|lookchem [lookchem.com]
- 4. echemi.com [echemi.com]
- 5. 1-PHENYLCYCLOHEXANOL - Safety Data Sheet [chemicalbook.com]
- 6. 2-Phenylcyclohexanol - Hazardous Agents | Haz-Map [haz-map.com]
- 7. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Application of OECD Guideline 423 in assessing the acute oral toxicity of moniliformin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. oecd.org [oecd.org]
- 10. oecd.org [oecd.org]
- 11. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 12. catalog.labcorp.com [catalog.labcorp.com]
- 13. Acute Dermal Irritation OECD 404 - Toxicology IND Services [toxicology-ind.com]
- 14. oecd.org [oecd.org]
- 15. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 16. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 17. nucro-technics.com [nucro-technics.com]
- 18. oecd.org [oecd.org]
- 19. catalog.labcorp.com [catalog.labcorp.com]
- 20. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and 1B1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Metabolic activation of polycyclic aromatic hydrocarbons to carcinogens by cytochromes P450 1A1 and1B1 - PMC [pmc.ncbi.nlm.nih.gov]
- 22. pubs.acs.org [pubs.acs.org]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Exposure to an environmental mixture of polycyclic aromatic hydrocarbons (PAHs) induces hepatic cytochrome P450 enzymes in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Safety First: Essential Guidelines for Handling Research Reagents and Equipment - Merkel Technologies Ltd [merkel.co.il]
- 26. Handling reagents and chemicals (Good Laboratory Practices) | Theenvirotimes [theenvirotimes.com]
- 27. gz-supplies.com [gz-supplies.com]
- 28. Chemical Handling and Storage - Environmental Health and Safety [ehs.iastate.edu]
- 29. artsci.usu.edu [artsci.usu.edu]
Commercial Availability and Suppliers of 3-Phenylcyclohexanol: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the commercial availability, suppliers, and key experimental protocols related to 3-Phenylcyclohexanol for researchers, scientists, and professionals in drug development.
Commercial Availability and Procurement
This compound is commercially available from a variety of chemical suppliers, catering to research and development needs. The compound is typically offered in various purities and quantities, with pricing dependent on these factors. Below is a summary of representative suppliers and their offerings.
| Supplier | Product Name | Purity | Quantity | Price (USD) |
| J&W Pharmlab | 3-Phenyl-cyclohexanol | 96% | 50mg | $144.00 |
| 96% | 100mg | $187.00 | ||
| 96% | 250mg | $275.00 | ||
| 96% | 500mg | $449.00 | ||
| 96% | 1g | $798.00 | ||
| 96% | 5g | $1998.00 | ||
| Henan Alfachem Co.,Ltd. | This compound | - | - | Contact for quote |
| Shanghai Kaiwei Chemical Technology Co., Ltd. | This compound | - | - | Contact for quote |
| NINGBO INNO PHARMCHEM CO.,LTD. | This compound | - | - | Contact for quote |
Note: Prices are subject to change and may not include shipping and handling fees. Purity and available quantities from suppliers other than J&W Pharmlab require direct inquiry.
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the reduction of its corresponding ketone, 3-phenylcyclohexanone. Sodium borohydride (NaBH₄) is a frequently used reducing agent for this transformation due to its mild nature and high selectivity.
Experimental Protocol: Reduction of 3-Phenylcyclohexanone with Sodium Borohydride
Materials:
-
3-Phenylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (CH₂Cl₂)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylcyclohexanone (1.0 equivalent) in methanol to a concentration of 0.2 M.
-
Reduction: Cool the solution to 0°C using an ice bath. While stirring, slowly add sodium borohydride (1.1 equivalents) portion-wise to the solution. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Once the reaction is complete, cautiously add 1 M HCl at 0°C to quench the excess NaBH₄ and neutralize the reaction mixture.
-
Work-up: Remove the methanol under reduced pressure using a rotary evaporator. To the resulting residue, add dichloromethane and water.
-
Extraction and Washing: Transfer the mixture to a separatory funnel and separate the organic layer. Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude this compound.
-
Purification (if necessary): The crude product can be further purified by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate).
Potential Biological Activities and Experimental Evaluation
Preliminary research suggests that this compound may possess antioxidant and neuroprotective properties, making it a compound of interest in drug discovery.
Antioxidant Activity Assessment: DPPH Radical Scavenging Assay
The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common method to evaluate the antioxidant capacity of a compound. The principle lies in the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, thus neutralizing it and causing a color change from violet to yellow, which can be measured spectrophotometrically.
Experimental Protocol:
-
Reagent Preparation:
-
DPPH Stock Solution (0.1 mM): Dissolve an appropriate amount of DPPH in methanol. Store in an amber bottle at 4°C.
-
Test Compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or ethanol). Prepare a series of dilutions from this stock solution.
-
Positive Control: A solution of a known antioxidant, such as ascorbic acid or Trolox, should be prepared.
-
-
Assay Procedure (96-well plate format):
-
Add 20 µL of the test compound dilutions, positive control, or blank (solvent) to the wells of a 96-well plate.
-
Add 180 µL of the DPPH working solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
Neuroprotective Activity Assessment: In Vitro Model using SH-SY5Y Cells
The human neuroblastoma cell line, SH-SY5Y, is a widely used in vitro model to assess the neuroprotective effects of compounds against various neurotoxic insults.
Experimental Protocol:
-
Cell Culture and Differentiation: Culture SH-SY5Y cells in a suitable medium. For some assays, differentiation into a more neuron-like phenotype can be induced by treatment with agents like retinoic acid.
-
Induction of Neurotoxicity: Expose the cells to a neurotoxic agent to induce cell death or damage. Common neurotoxins include hydrogen peroxide (H₂O₂) for oxidative stress, or specific neurotoxins relevant to particular neurodegenerative diseases.
-
Treatment with this compound: Pre-treat or co-treat the cells with various concentrations of this compound.
-
Assessment of Cell Viability: Evaluate the protective effect of the compound by measuring cell viability using assays such as the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Data Analysis: Compare the viability of cells treated with the neurotoxin alone to those treated with the neurotoxin and this compound. An increase in cell viability in the presence of the compound suggests a neuroprotective effect.
Signaling Pathways and Logical Relationships
The potential antioxidant and neuroprotective effects of compounds like this compound may be mediated through various cellular signaling pathways. As an antioxidant, it could potentially modulate pathways involved in the cellular response to oxidative stress.
Methodological & Application
Application Notes and Protocols for the Diastereoselective Reduction of 3-Phenylcyclohexanone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The reduction of ketones to alcohols is a fundamental transformation in organic synthesis, crucial for the preparation of a wide array of chemical intermediates and active pharmaceutical ingredients. The diastereoselectivity of such reductions in cyclic systems, like substituted cyclohexanones, is of particular interest as it allows for the controlled formation of specific stereoisomers. This application note details the experimental protocols for the reduction of 3-phenylcyclohexanone to 3-phenylcyclohexanol, a valuable building block in medicinal chemistry. We present a comparative study of different reducing agents and their influence on the diastereomeric outcome (cis vs. trans isomers), providing researchers with the necessary data to select the optimal conditions for their synthetic needs.
Reaction Scheme & Diastereoselectivity
The reduction of 3-phenylcyclohexanone yields two diastereomeric products: cis-3-phenylcyclohexanol and trans-3-phenylcyclohexanol. The stereochemical outcome is largely dependent on the steric bulk of the hydride-donating agent.
-
Small Hydride Reagents (e.g., Sodium Borohydride, Lithium Aluminum Hydride): These reagents can approach the carbonyl group from the less sterically hindered axial face, leading to the formation of the equatorial alcohol, which corresponds to the trans isomer as the major product.
-
Bulky Hydride Reagents (e.g., L-Selectride®): Due to their large steric footprint, these reagents preferentially attack from the more accessible equatorial face, resulting in the formation of the axial alcohol, the cis isomer, as the predominant product.[1][2]
Data Presentation: Comparison of Reducing Agents
The following table summarizes the typical yields and diastereomeric ratios observed for the reduction of 3-phenylcyclohexanone with various common reducing agents.
| Reducing Agent | Solvent | Temperature (°C) | Total Yield (%) | cis : trans Ratio |
| Sodium Borohydride (NaBH₄) | Methanol | 0 to RT | >95 | ~20 : 80 |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | 0 to RT | >95 | ~15 : 85 |
| L-Selectride® | Tetrahydrofuran | -78 | >98 | >98 : 2 |
Note: The data presented are typical and may vary based on specific reaction conditions and purification methods.
Experimental Protocols
Protocol 1: Reduction of 3-Phenylcyclohexanone with Sodium Borohydride (Favoring trans Isomer)
Materials:
-
3-phenylcyclohexanone
-
Methanol (MeOH)
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
3 M Hydrochloric acid (HCl)
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 3-phenylcyclohexanone (1.0 eq) in methanol (10 mL per gram of ketone). Cool the solution to 0 °C in an ice bath.
-
Addition of Reducing Agent: Slowly add sodium borohydride (0.3 eq) portion-wise to the stirred solution over 15 minutes, maintaining the temperature at 0 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1 hour. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup:
-
Carefully quench the reaction by the slow, dropwise addition of 3 M HCl at 0 °C until the effervescence ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
To the resulting residue, add deionized water (20 mL) and extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
-
Purification: The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to separate the cis and trans isomers.
Protocol 2: Reduction of 3-Phenylcyclohexanone with L-Selectride® (Favoring cis Isomer)
Materials:
-
3-phenylcyclohexanone
-
Anhydrous Tetrahydrofuran (THF)
-
L-Selectride® (1.0 M solution in THF)
-
Deionized water
-
3 M Sodium hydroxide (NaOH)
-
30% Hydrogen peroxide (H₂O₂)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dry ice/acetone bath
-
Syringe and needle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a flame-dried, nitrogen-purged round-bottom flask containing a magnetic stir bar, add a solution of 3-phenylcyclohexanone (1.0 eq) in anhydrous THF (10 mL per gram of ketone). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of Reducing Agent: Slowly add L-Selectride® (1.2 eq, 1.0 M solution in THF) dropwise via syringe to the stirred solution, maintaining the temperature at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C for 3 hours. Monitor the reaction progress by TLC.
-
Workup:
-
While maintaining the temperature at -78 °C, slowly and carefully quench the reaction by the dropwise addition of deionized water (5 mL).
-
Remove the cooling bath and allow the mixture to warm to room temperature.
-
Add 3 M NaOH (5 mL) followed by the slow, dropwise addition of 30% H₂O₂ (5 mL) (Caution: exothermic reaction).
-
Stir the mixture for 1 hour at room temperature.
-
Extract the aqueous layer with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes gradient) to isolate the cis isomer.
Product Characterization Data
The two diastereomers can be distinguished by their characteristic signals in ¹H and ¹³C NMR spectroscopy.
| Isomer | ¹H NMR (CDCl₃, δ ppm) - Key Signals | ¹³C NMR (CDCl₃, δ ppm) - Key Signals |
| cis-3-Phenylcyclohexanol | ~4.15 (m, 1H, CH-OH), 7.20-7.40 (m, 5H, Ar-H) | ~66.5 (CH-OH), 126.0, 127.5, 128.5 (Ar-CH), 145.0 (Ar-C) |
| trans-3-Phenylcyclohexanol | ~3.65 (m, 1H, CH-OH), 7.20-7.40 (m, 5H, Ar-H) | ~71.0 (CH-OH), 126.0, 127.5, 128.5 (Ar-CH), 145.0 (Ar-C) |
Note: Chemical shifts are approximate and may vary slightly depending on the solvent and concentration.
Visualization of Experimental Workflow and Logic
The following diagrams illustrate the general experimental workflow for the reduction of 3-phenylcyclohexanone and the logical basis for the diastereoselectivity.
References
Application Notes: Synthesis of 3-Phenylcyclohexanol via Copper-Catalyzed Grignard Reaction
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of new carbon-carbon bonds. The synthesis of 3-Phenylcyclohexanol presents a unique challenge that highlights the regioselectivity of Grignard reagents. The target molecule is typically synthesized via a two-step sequence involving a Grignard reagent as the key component for introducing the phenyl group. This process involves the 1,4-conjugate addition of a phenyl Grignard reagent to an α,β-unsaturated ketone, followed by the reduction of the resulting ketone intermediate.
Regioselectivity in Grignard Additions to α,β-Unsaturated Ketones
α,β-unsaturated ketones, such as cyclohex-2-en-1-one, possess two primary electrophilic sites: the carbonyl carbon (C1) and the β-carbon (C3). Nucleophilic attack can occur at either site, leading to two distinct products:
-
1,2-Addition: The nucleophile attacks the carbonyl carbon, yielding an allylic alcohol. Standard Grignard reagents, being "hard" nucleophiles, typically favor this pathway.
-
1,4-Addition (Conjugate Addition): The nucleophile attacks the β-carbon, which after workup, yields a ketone. This pathway is favored by "softer" nucleophiles, such as organocuprates (Gilman reagents).
To synthesize 3-phenylcyclohexanone, the precursor to this compound, a 1,4-addition is required. A standard Grignard reaction with phenylmagnesium bromide would predominantly yield the 1,2-addition product, 1-phenylcyclohex-2-en-1-ol. To overcome this, the regioselectivity of the Grignard reagent can be modified by the addition of a copper(I) salt, such as copper(I) iodide (CuI), as a catalyst.[1] The in-situ formation of an organocuprate-like species directs the nucleophilic attack to the β-carbon, leading to the desired 1,4-addition product in high yield.[1][2]
Synthetic Strategy
The overall synthetic strategy detailed in these protocols involves two main experimental stages:
-
Copper-Catalyzed 1,4-Addition: Phenylmagnesium bromide is prepared in situ from bromobenzene and magnesium. This Grignard reagent is then added to a solution of cyclohex-2-en-1-one in the presence of a catalytic amount of copper(I) iodide. The reaction selectively forms 3-phenylcyclohexanone.
-
Ketone Reduction: The intermediate, 3-phenylcyclohexanone, is isolated and then reduced to the final product, this compound, using sodium borohydride (NaBH₄), a mild and selective reducing agent.
This approach provides a reliable and efficient pathway to this compound, making it a valuable methodology for researchers in synthetic chemistry and drug development.
Data Presentation
Table 1: Physicochemical Properties of Key Reagents and Products
| Compound | IUPAC Name | Molecular Formula | Molecular Weight ( g/mol ) |
| Bromobenzene | Bromobenzene | C₆H₅Br | 157.01 |
| Cyclohex-2-en-1-one | Cyclohex-2-en-1-one | C₆H₈O | 96.13 |
| 3-Phenylcyclohexanone | 3-Phenylcyclohexanone | C₁₂H₁₄O | 174.24 |
| Sodium Borohydride | Sodium tetrahydridoborate | NaBH₄ | 37.83 |
| This compound | 3-Phenylcyclohexan-1-ol | C₁₂H₁₆O | 176.25[3] |
Table 2: Summary of Reaction Parameters and Expected Yields
| Reaction Step | Key Reagents | Catalyst | Solvent | Temperature | Typical Yield |
| 1. 1,4-Conjugate Addition | Phenylmagnesium bromide, Cyclohex-2-en-1-one | Copper(I) Iodide (CuI) | THF / Diethyl Ether | -10°C to 0°C | 85-95% |
| 2. Ketone Reduction | 3-Phenylcyclohexanone, Sodium Borohydride | N/A | Methanol / Ethanol | 0°C to Room Temp. | >95% |
Table 3: Spectroscopic Data for this compound
| Technique | Observation | Expected Peaks / Chemical Shifts (δ) |
| ¹H NMR | Phenyl Protons | δ 7.1-7.4 ppm (multiplet, 5H) |
| CH-O Proton | δ 3.5-4.1 ppm (multiplet, 1H) | |
| CH-Ph Proton | δ 2.5-3.0 ppm (multiplet, 1H) | |
| Cyclohexyl Protons | δ 1.2-2.2 ppm (multiplets, 8H) | |
| OH Proton | Variable, broad singlet | |
| ¹³C NMR | Aromatic Carbons | δ ~126-145 ppm |
| C-O Carbon | δ ~68-72 ppm | |
| C-Ph Carbon | δ ~44-48 ppm | |
| Cyclohexyl Carbons | δ ~20-40 ppm | |
| IR Spectroscopy | O-H Stretch | ~3300-3400 cm⁻¹ (broad)[4] |
| Aromatic C-H Stretch | ~3000-3100 cm⁻¹ (sharp) | |
| Aliphatic C-H Stretch | ~2850-2950 cm⁻¹ (strong) | |
| C=C Aromatic Stretch | ~1450-1600 cm⁻¹ | |
| C-O Stretch | ~1050-1100 cm⁻¹ (strong)[4] |
Experimental Protocols
Safety Precautions:
-
Grignard reagents are highly reactive, moisture-sensitive, and can be pyrophoric. All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon) using flame-dried glassware and anhydrous solvents.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Handle all reagents and solvents in a well-ventilated fume hood.
Protocol 1: Copper-Catalyzed 1,4-Addition for the Synthesis of 3-Phenylcyclohexanone
Materials:
-
Magnesium turnings
-
Iodine crystal (for initiation)
-
Bromobenzene
-
Anhydrous diethyl ether or Tetrahydrofuran (THF)
-
Cyclohex-2-en-1-one
-
Copper(I) iodide (CuI)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of Phenylmagnesium Bromide:
-
Place magnesium turnings (1.2 equivalents) in a flame-dried three-neck round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a single crystal of iodine.
-
Add a small portion of anhydrous diethyl ether to cover the magnesium.
-
Dissolve bromobenzene (1.1 equivalents) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add a small amount of the bromobenzene solution to the flask to initiate the reaction (indicated by bubbling and heat generation).
-
Once initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture at room temperature for an additional 30-60 minutes until most of the magnesium has reacted.
-
-
Copper-Catalyzed Conjugate Addition:
-
In a separate flame-dried flask under nitrogen, add copper(I) iodide (0.05 equivalents).
-
Add anhydrous THF and cool the suspension to -10°C using an ice-salt bath.
-
Add the freshly prepared phenylmagnesium bromide solution to the CuI suspension via cannula and stir for 15 minutes.
-
Dissolve cyclohex-2-en-1-one (1.0 equivalent) in anhydrous THF.
-
Add the cyclohexenone solution dropwise to the Grignard-copper mixture, maintaining the temperature below 0°C.
-
Stir the reaction mixture at 0°C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution while cooling the flask in an ice bath.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter the solution and remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to obtain pure 3-phenylcyclohexanone.
-
Protocol 2: Reduction of 3-Phenylcyclohexanone to this compound
Materials:
-
3-Phenylcyclohexanone
-
Methanol or Ethanol
-
Sodium borohydride (NaBH₄)
-
Deionized water
-
Diethyl ether or Dichloromethane
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Reaction Setup:
-
Dissolve 3-phenylcyclohexanone (1.0 equivalent) in methanol in a round-bottom flask.
-
Cool the solution to 0°C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (0.3-0.5 equivalents) to the stirred solution in small portions. Be cautious of initial foaming.
-
After the addition is complete, remove the ice bath and stir the mixture at room temperature for 1-2 hours.
-
Monitor the reaction by TLC until the starting ketone is fully consumed.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding deionized water.
-
Remove most of the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3x).
-
Combine the organic layers and dry over anhydrous MgSO₄.
-
Filter the solution and evaporate the solvent to yield the crude this compound.
-
The product can be further purified by recrystallization (e.g., from hexanes) if necessary.
-
Visualizations
References
Application of 3-Phenylcyclohexanol in Medicinal Chemistry and Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 3-phenylcyclohexanol scaffold is a valuable structural motif in medicinal chemistry, offering a unique combination of a lipophilic phenyl group and a polar hydroxyl group on a flexible cyclohexane ring. This arrangement provides a three-dimensional architecture that can be exploited for developing novel therapeutic agents targeting a range of biological pathways. The inherent chirality and conformational flexibility of the cyclohexyl ring allow for the fine-tuning of stereochemical and physicochemical properties, which are critical for optimizing drug-receptor interactions and pharmacokinetic profiles. Derivatives of this compound have shown promise as neuroprotective, antioxidant, and anti-inflammatory agents, making this scaffold a compelling starting point for drug discovery programs.
Key Applications in Drug Discovery
The this compound core is being explored for its therapeutic potential in several key areas:
-
Neuroprotection: The phenolic-like nature of the this compound moiety suggests its potential to mitigate oxidative stress, a key contributor to neurodegenerative diseases.[1][2][3] Derivatives are being investigated for their ability to protect neuronal cells from damage induced by reactive oxygen species (ROS) and other neurotoxins. The mechanism of action is hypothesized to involve the modulation of cellular signaling pathways related to oxidative stress and inflammation.
-
Antioxidant Activity: The hydroxyl group on the cyclohexane ring, in conjunction with the phenyl group, can participate in redox reactions, enabling it to scavenge free radicals. This intrinsic antioxidant property is a focal point for the development of novel antioxidants to combat oxidative stress-related pathologies.
-
Anti-inflammatory Effects: Chronic inflammation is implicated in a multitude of diseases. The this compound scaffold is being investigated as a template for the design of inhibitors of key inflammatory enzymes, such as cyclooxygenases (COX). By modifying the core structure, researchers aim to develop selective inhibitors with improved efficacy and reduced side effects.
Quantitative Data Summary
While specific quantitative data for this compound derivatives is emerging, the following table presents representative IC50 values for analogous compounds, highlighting the potential potency of this structural class in various biological assays.
| Compound Class | Target | Assay | IC50 (µM) | Reference |
| Phenyl-Thiazole Derivatives | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | 0.41 - 0.85 | [4] |
| Thiophene-Carboxamide Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | 0.29 | [5] |
| Pyrrolo-Pyridine Derivatives | Cyclooxygenase-1 (COX-1) | Enzyme Inhibition Assay | ~6.3 - 25.0 | [6] |
| Pyrrolo-Pyridine Derivatives | Cyclooxygenase-2 (COX-2) | Enzyme Inhibition Assay | Similar to Meloxicam | [6] |
| Phenyl-Thiazole Derivatives | HeLa Cancer Cell Line | Cytotoxicity Assay | 4.49 | [7] |
| Phenyl-Thiazole Derivatives | MCF-7 Cancer Cell Line | Cytotoxicity Assay | 6.67 | [7] |
Experimental Protocols
Detailed methodologies for key experiments relevant to the evaluation of this compound derivatives are provided below.
Protocol 1: Synthesis of this compound Derivatives
This protocol describes a general method for the synthesis of this compound derivatives, which can be adapted based on the desired substitutions.
Materials:
-
Substituted benzaldehyde
-
Cyclohexanone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Sodium borohydride (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Diethyl ether or Tetrahydrofuran (THF)
-
Hydrochloric acid (HCl)
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Synthesis (Claisen-Schmidt Condensation):
-
Dissolve the substituted benzaldehyde (1 eq) and cyclohexanone (1 eq) in ethanol.
-
Add an aqueous solution of NaOH (2 eq) dropwise while stirring at room temperature.
-
Continue stirring for 2-4 hours. Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, pour the reaction mixture into ice-cold water and acidify with dilute HCl to precipitate the product.
-
Filter the solid, wash with water, and dry. Recrystallize from ethanol to obtain the pure α,β-unsaturated ketone (chalcone).
-
-
Reduction of the Ketone:
-
Suspend the synthesized chalcone (1 eq) in methanol or THF.
-
Cool the suspension to 0°C in an ice bath.
-
Add NaBH₄ (1.5 eq) or LiAlH₄ (1.2 eq) portion-wise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 2-3 hours.
-
Quench the reaction by the slow addition of water, followed by dilute HCl.
-
Extract the product with diethyl ether or ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Evaporate the solvent under reduced pressure.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the desired this compound derivative.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Protocol 2: In Vitro Neuroprotection Assay (MTT Assay)
This protocol assesses the ability of a this compound derivative to protect neuronal cells from oxidative stress-induced cell death.
Materials:
-
SH-SY5Y human neuroblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin
-
3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)
-
Hydrogen peroxide (H₂O₂) or 6-hydroxydopamine (6-OHDA) as the neurotoxin
-
Test compound (this compound derivative) dissolved in DMSO
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
Plate reader
Procedure:
-
Cell Seeding:
-
Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well.
-
Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
-
Treatment:
-
Pre-treat the cells with various concentrations of the this compound derivative (e.g., 0.1, 1, 10, 100 µM) for 1-2 hours. Include a vehicle control (DMSO).
-
Induce neurotoxicity by adding H₂O₂ (e.g., 100 µM) or 6-OHDA (e.g., 50 µM) to the wells (except for the control group) and incubate for a further 24 hours.
-
-
MTT Assay:
-
Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.
-
Incubate the plate for 4 hours at 37°C.
-
Remove the MTT solution and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the control group (untreated, non-stressed cells).
-
Plot a dose-response curve to determine the EC50 of the neuroprotective effect.
-
Protocol 3: DPPH Radical Scavenging Assay
This protocol measures the free radical scavenging activity of a this compound derivative.
Materials:
-
2,2-diphenyl-1-picrylhydrazyl (DPPH) solution (0.1 mM in methanol)
-
Test compound (this compound derivative) at various concentrations in methanol
-
Ascorbic acid or Trolox as a positive control
-
Methanol
-
96-well plate
-
Spectrophotometer
Procedure:
-
Reaction Setup:
-
In a 96-well plate, add 50 µL of the test compound solution at different concentrations.
-
Add 150 µL of the DPPH solution to each well.
-
Include a blank (methanol only) and a control (DPPH solution with methanol instead of the test compound).
-
-
Incubation and Measurement:
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm.
-
-
Data Analysis:
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
Determine the IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals.
-
Visualizations
Caption: General synthesis workflow.
Caption: In vitro evaluation workflow.
Caption: NF-κB signaling pathway.
References
- 1. mdpi.com [mdpi.com]
- 2. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis and antitumor activity of 3-(2-phenyl-1,3-thiazol-4-yl)-1H-indoles and 3-(2-phenyl-1,3-thiazol-4-yl)-1H-7-azaindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis, Cyclooxygenases Inhibition Activities and Interactions with BSA of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols: 3-Phenylcyclohexanol in Asymmetric Synthesis
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Extensive literature searches reveal that while 3-phenylcyclohexanol is a known chiral compound, its application as a chiral auxiliary in asymmetric synthesis is not well-documented. Quantitative data regarding its effectiveness in inducing stereoselectivity (i.e., diastereomeric or enantiomeric excess) is scarce in published literature. In contrast, the isomeric trans-2-phenylcyclohexanol is a well-established and powerful chiral auxiliary. Therefore, this document will first briefly cover the synthesis of this compound and then provide detailed application notes and protocols for trans-2-phenylcyclohexanol as a representative and highly effective example of a phenylcyclohexanol-based chiral auxiliary. This comparative approach is intended to provide practical and well-substantiated information for researchers in the field.
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, primarily involving the reduction of the corresponding ketone or the reaction of an organometallic reagent with a cyclohexanone derivative.
1.1. Synthesis via Reduction of 3-Phenylcyclohexanone
A common route to this compound involves the reduction of 3-phenylcyclohexanone. The stereochemical outcome of this reduction (i.e., the ratio of cis to trans isomers) is dependent on the reducing agent and reaction conditions.
-
Protocol 1: Reduction of 3-Phenylcyclohexanone with Sodium Borohydride
-
Dissolve 3-phenylcyclohexanone (1.0 eq) in a suitable solvent such as methanol or ethanol at room temperature.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (NaBH₄) (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of water.
-
Remove the bulk of the organic solvent under reduced pressure.
-
Extract the aqueous residue with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure to yield the crude this compound.
-
The product can be purified by column chromatography on silica gel to separate the cis and trans isomers.
-
1.2. Synthesis via Grignard Reaction
An alternative approach involves the Grignard reaction between phenylmagnesium bromide and cyclohexanone, though this typically yields 1-phenylcyclohexanol.[1] A more relevant Grignard-type reaction for a related isomer is the synthesis of trans-2-phenylcyclohexanol from cyclohexene oxide and phenylmagnesium bromide.[2]
1.3. Resolution of Racemic this compound
For application as a chiral auxiliary, the racemic mixture of this compound must be resolved into its individual enantiomers. Enzymatic resolution is a common and effective method for this purpose.
-
Conceptual Protocol: Enzymatic Resolution Lipases, such as Candida antarctica lipase B (CAL-B), can be employed for the kinetic resolution of racemic this compound. This is often achieved through the enantioselective acylation of the alcohol or the enantioselective hydrolysis of a corresponding ester derivative. For instance, the lipase may selectively acylate one enantiomer, allowing for the separation of the acylated product from the unreacted enantiomeric alcohol.
Application of trans-2-Phenylcyclohexanol as a Chiral Auxiliary
Due to the limited data on this compound, we now turn to its well-studied isomer, trans-2-phenylcyclohexanol, to illustrate the principles and applications of phenylcyclohexanol-based chiral auxiliaries. This auxiliary has demonstrated high efficacy in a range of asymmetric transformations.
2.1. Asymmetric Diels-Alder Reaction
The Diels-Alder reaction is a powerful method for the formation of six-membered rings.[3] When a chiral auxiliary is attached to the dienophile, the reaction can proceed with high diastereoselectivity. trans-2-Phenylcyclohexanol has been successfully used as a chiral auxiliary in this context.
Quantitative Data Summary
| Chiral Auxiliary | Dienophile | Diene | Lewis Acid | Temp (°C) | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | TiCl₄ | -78 | 85 | 94 | [4] |
| (-)-trans-2-Phenyl-1-cyclohexanol | Acrylate | Cyclopentadiene | Et₂AlCl | -78 | 82 | 96 | [4] |
Experimental Protocol: Asymmetric Diels-Alder Reaction
-
Preparation of the Chiral Acrylate: React the enantiomerically pure trans-2-phenylcyclohexanol with acryloyl chloride in the presence of a base (e.g., triethylamine) and a catalyst (e.g., DMAP) in an anhydrous solvent like dichloromethane (DCM) to form the corresponding chiral acrylate. Purify the product by column chromatography.
-
Diels-Alder Reaction:
-
Dissolve the purified chiral acrylate (1.0 eq) in anhydrous DCM and cool the solution to -78 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Add the Lewis acid (e.g., TiCl₄, 1.1 eq) dropwise to the stirred solution.
-
Stir the mixture for 30 minutes at -78 °C.
-
Add freshly distilled cyclopentadiene (3.0 eq) to the reaction mixture.
-
Continue stirring at -78 °C for 4-6 hours, monitoring the reaction by TLC.
-
-
Work-up and Analysis:
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Determine the diastereomeric excess of the crude product by ¹H NMR spectroscopy or HPLC analysis.
-
Purify the product by column chromatography.
-
-
Auxiliary Cleavage: The chiral auxiliary can be removed by hydrolysis (e.g., using LiOH) or reduction (e.g., using LiAlH₄) to yield the chiral carboxylic acid or alcohol, respectively, and recover the trans-2-phenylcyclohexanol.
Logical Relationship Diagram: Asymmetric Diels-Alder Workflow
Caption: Workflow for an asymmetric Diels-Alder reaction.
2.2. Asymmetric Enolate Alkylation
Chiral auxiliaries are widely used to control the stereochemistry of enolate alkylation, a fundamental carbon-carbon bond-forming reaction. The auxiliary creates a chiral environment that directs the approach of the electrophile to one face of the enolate.
Quantitative Data Summary
| Chiral Auxiliary | Substrate | Base | Electrophile | Yield (%) | Diastereomeric Excess (d.e.) (%) | Reference |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionamide | LDA | Benzyl bromide | 75 | 92 | [4] |
| (-)-trans-2-Phenyl-1-cyclohexanol | Propionamide | LDA | Methyl iodide | 80 | 88 | [4] |
Experimental Protocol: Asymmetric Alkylation of a Propionamide Derivative
-
Preparation of the Chiral Amide: Synthesize the N-propionyl derivative of enantiomerically pure trans-2-phenylcyclohexanol by reacting it with propionyl chloride in the presence of a base.
-
Enolate Formation and Alkylation:
-
Dissolve the chiral amide (1.0 eq) in anhydrous tetrahydrofuran (THF) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to -78 °C.
-
Slowly add a solution of lithium diisopropylamide (LDA) (1.1 eq) in THF to the stirred amide solution to form the lithium enolate.
-
Stir the mixture at -78 °C for 30-60 minutes.
-
Add the electrophile (e.g., benzyl bromide, 1.2 eq) to the enolate solution.
-
Allow the reaction to stir at -78 °C for several hours, then slowly warm to room temperature.
-
-
Work-up and Analysis:
-
Quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Determine the diastereomeric excess of the crude product by ¹H NMR or HPLC.
-
Purify the product by column chromatography.
-
-
Auxiliary Cleavage: The alkylated amide can be hydrolyzed (e.g., with aqueous acid or base) or reduced (e.g., with LiAlH₄) to afford the corresponding chiral carboxylic acid or alcohol, respectively, and recover the chiral auxiliary.
Signaling Pathway Diagram: Stereocontrol in Enolate Alkylation
Caption: Stereocontrol pathway in enolate alkylation.
References
Application Notes and Protocols for the Quantification of 3-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of 3-Phenylcyclohexanol in various sample matrices. The protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV) are outlined, offering robust and reliable approaches for accurate quantification.
Introduction
This compound is a chiral cyclic alcohol of interest in pharmaceutical and chemical research. Accurate and precise quantification is crucial for process monitoring, quality control, and pharmacokinetic studies. This document presents two validated analytical methods for this purpose.
Quantitative Data Summary
The following table summarizes the typical performance characteristics of the GC-MS and HPLC-UV methods for the quantification of this compound. These values are based on established methods for structurally similar aromatic alcohols and cyclohexanol derivatives.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography-Ultraviolet Detection (HPLC-UV) |
| Linearity (R²) | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL | 0.1 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | 0.3 µg/mL |
| Accuracy (% Recovery) | 97 - 103% | 98 - 102% |
| Precision (%RSD) | < 5% | < 3% |
| Selectivity | High (Mass Spectrometric Detection) | Moderate (Dependent on Matrix) |
| Typical Run Time | 15 - 25 minutes | 10 - 20 minutes |
Experimental Protocols
Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is highly selective and sensitive, making it suitable for complex matrices. Derivatization of the hydroxyl group is employed to improve the volatility and chromatographic peak shape of this compound.[1][2][3][4]
1. Sample Preparation (with Derivatization)
-
Extraction: For liquid samples (e.g., plasma, reaction mixtures), perform a liquid-liquid extraction.
-
To 1 mL of the sample, add 2 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.
-
Carefully transfer the organic layer to a clean vial.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Derivatization (Silylation):
-
To the dried extract, add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), and 50 µL of a dry solvent (e.g., pyridine or acetonitrile).[1]
-
Cap the vial tightly and heat at 70°C for 30 minutes.[1]
-
Allow the vial to cool to room temperature before injection into the GC-MS system.
-
2. GC-MS Instrumental Conditions
-
Gas Chromatograph: Agilent 8890 GC System or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Injector: Split/splitless injector.
-
Injection Volume: 1 µL.
-
Injector Temperature: 280°C.
-
Split Ratio: 20:1.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp to 250°C at a rate of 15°C/min.
-
Hold at 250°C for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for quantitative analysis. Monitor characteristic ions of the silylated derivative of this compound.
3. Calibration
-
Prepare a stock solution of this compound standard in a suitable solvent (e.g., methanol).
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1 to 50 µg/mL).
-
Derivatize the calibration standards using the same procedure as the samples.
-
Construct a calibration curve by plotting the peak area against the concentration.
Method 2: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV)
This method is robust and widely accessible, suitable for routine analysis of less complex samples.[5][6]
1. Sample Preparation
-
Dissolution: Dissolve the sample containing this compound in the mobile phase to an appropriate concentration.
-
Filtration: Filter the sample solution through a 0.45 µm syringe filter to remove any particulate matter before injection.[7][8][9][10]
2. HPLC-UV Instrumental Conditions
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent.
-
Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm I.D., 5 µm particle size) or a Phenyl-Hexyl column for enhanced aromatic selectivity.
-
Mobile Phase: An isocratic or gradient mixture of acetonitrile and water. A typical starting condition is Acetonitrile:Water (60:40, v/v). The mobile phase composition may require optimization depending on the column and sample matrix.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detector: UV-Vis Diode Array Detector.
-
Detection Wavelength: The UV absorbance maximum for this compound is expected to be around 210 nm and 254 nm due to the phenyl group. The optimal wavelength should be determined experimentally.
-
Injection Volume: 10 µL.
3. Calibration
-
Prepare a stock solution of this compound standard in the mobile phase.
-
Prepare a series of calibration standards by serial dilution of the stock solution to cover the expected sample concentration range (e.g., 0.5 to 100 µg/mL).
-
Construct a calibration curve by plotting the peak area against the concentration.
Signaling Pathways and Experimental Workflows
Caption: General workflow for the quantification of this compound.
Logical Relationships in Method Selection
Caption: Decision tree for selecting an analytical method.
References
- 1. researchgate.net [researchgate.net]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. scispace.com [scispace.com]
- 4. GC Technical Tip: Derivation for GC | Phenomenex [discover.phenomenex.com]
- 5. helixchrom.com [helixchrom.com]
- 6. molnar-institute.com [molnar-institute.com]
- 7. nacalai.com [nacalai.com]
- 8. drawellanalytical.com [drawellanalytical.com]
- 9. HPLC Testing Procedure | Phenomenex [phenomenex.com]
- 10. greyhoundchrom.com [greyhoundchrom.com]
Chiral Separation of 3-Phenylcyclohexanol Enantiomers: Detailed Application Notes and Protocols for HPLC and GC Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the enantioselective separation of 3-Phenylcyclohexanol using both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC). These methods are crucial for the analysis of enantiomeric purity, which is a critical aspect in the pharmaceutical, chemical, and agricultural industries due to the often differing pharmacological and toxicological effects of enantiomers.
High-Performance Liquid Chromatography (HPLC) Method
Chiral HPLC is a powerful technique for the separation of enantiomers without the need for derivatization. Polysaccharide-based chiral stationary phases (CSPs) are particularly effective for the separation of a wide range of chiral compounds, including those with aromatic groups like this compound.
Data Presentation: Chiral HPLC
The following table summarizes the expected chromatographic parameters for the separation of this compound enantiomers on a polysaccharide-based CSP. These values are representative and may vary based on the specific instrument, column batch, and laboratory conditions.
| Parameter | Value |
| Chiral Stationary Phase | Amylose tris(3,5-dimethylphenylcarbamate) (e.g., Chiralpak® AD-H) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25°C |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | ~ 8.5 min |
| Retention Time (Enantiomer 2) | ~ 9.8 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.15 |
Experimental Protocol: Chiral HPLC
This protocol outlines the steps for the enantioseparation of this compound using a polysaccharide-based chiral stationary phase under normal-phase conditions.
1. Materials and Reagents:
-
Racemic this compound standard
-
n-Hexane (HPLC grade)
-
Isopropanol (HPLC grade)
-
Chiral HPLC column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak® AD-H, 250 mm x 4.6 mm, 5 µm)
2. Sample Preparation:
-
Prepare a stock solution of racemic this compound in the mobile phase (n-Hexane/Isopropanol, 90:10 v/v) at a concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter prior to injection.
3. HPLC Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, column oven, and UV detector.
-
Column: Chiralpak® AD-H (250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: n-Hexane / Isopropanol (90:10, v/v). The ratio may be adjusted to optimize resolution and retention times.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
4. Data Analysis:
-
Integrate the peaks corresponding to the two enantiomers.
-
Calculate the retention time (t_R), resolution (R_s), and selectivity (α) for the enantiomeric pair.
-
Determine the enantiomeric excess (% ee) if analyzing a non-racemic sample.
Workflow for Chiral HPLC Method Development
Caption: A logical workflow for developing a chiral HPLC method.
Gas Chromatography (GC) Method
For volatile and semi-volatile chiral compounds, Gas Chromatography with a chiral stationary phase is a highly effective separation technique. Due to the polar nature of the hydroxyl group in this compound, derivatization is generally required to improve peak shape and volatility for GC analysis. Acetylation is a common and effective derivatization method for alcohols.[1]
Data Presentation: Chiral GC
The following table summarizes the expected chromatographic parameters for the separation of the acetylated enantiomers of this compound on a cyclodextrin-based CSP.
| Parameter | Value |
| Chiral Stationary Phase | Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin |
| Column Dimensions | 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium |
| Injector Temperature | 250°C |
| Detector Temperature | 250°C (FID) |
| Oven Temperature Program | 100°C (hold 1 min), ramp to 200°C at 5°C/min, hold 5 min |
| Retention Time (Enantiomer 1) | ~ 18.2 min |
| Retention Time (Enantiomer 2) | ~ 18.5 min |
| Resolution (Rs) | > 1.5 |
| Selectivity (α) | ~ 1.02 |
Experimental Protocol: Chiral GC
This protocol details the derivatization and subsequent GC analysis of this compound enantiomers.
1. Materials and Reagents:
-
Racemic this compound standard
-
Acetic anhydride
-
Pyridine
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Chiral GC column: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (e.g., from Supelco or Agilent)
2. Derivatization Procedure (Acetylation):
-
Dissolve approximately 10 mg of racemic this compound in 1 mL of pyridine in a small vial.
-
Add 0.5 mL of acetic anhydride to the solution.
-
Seal the vial and heat at 60°C for 1 hour.
-
After cooling to room temperature, add 5 mL of dichloromethane and 5 mL of saturated sodium bicarbonate solution.
-
Shake the mixture and separate the organic layer.
-
Wash the organic layer with deionized water.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
The resulting solution containing the acetylated this compound enantiomers is ready for GC analysis.
3. GC Instrumentation and Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector, a flame ionization detector (FID), and a capillary column.
-
Column: Heptakis(2,3,6-tri-O-methyl)-β-cyclodextrin (30 m x 0.25 mm ID, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Injector: 250°C, split ratio 50:1.
-
Detector: FID at 250°C.
-
Oven Program: Start at 100°C, hold for 1 minute, then ramp at 5°C/min to 200°C and hold for 5 minutes.
-
Injection Volume: 1 µL.
4. Data Analysis:
-
Integrate the peaks for the two derivatized enantiomers.
-
Calculate the retention times, resolution, and selectivity.
Experimental Workflow for Chiral GC Method
Caption: Workflow for the chiral GC analysis of this compound.
References
Application Notes and Protocols for the Derivatization of 3-Phenylcyclohexanol for Analytical Purposes
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Phenylcyclohexanol is a chiral secondary alcohol of interest in pharmaceutical and chemical research. Its analysis often requires derivatization to improve its volatility and thermal stability for gas chromatography (GC) or to enhance its separation and detection for high-performance liquid chromatography (HPLC). This document provides detailed application notes and protocols for the derivatization of this compound for analytical purposes, focusing on silylation for GC-Mass Spectrometry (MS) analysis and a strategy for chiral separation by HPLC.
Part 1: Derivatization of this compound for GC-MS Analysis
Application Note
Derivatization of this compound by silylation is a crucial step for its analysis by GC-MS. The hydroxyl group of this compound is polar and can lead to poor peak shape (tailing) and thermal degradation in the GC inlet and column. Replacing the active hydrogen of the hydroxyl group with a non-polar trimethylsilyl (TMS) group increases the volatility and thermal stability of the molecule. This results in improved chromatographic performance, characterized by sharper peaks and better sensitivity.
The most common silylating agent for this purpose is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA), often used with a catalyst such as trimethylchlorosilane (TMCS). The reaction is typically fast and proceeds to completion under mild heating. The resulting TMS ether of this compound is amenable to GC-MS analysis, providing a characteristic mass spectrum that can be used for identification and quantification.
The mass spectrum of the TMS derivative is expected to show a molecular ion peak (M+) and characteristic fragment ions. A key fragment is often observed at m/z 73, corresponding to the [(CH₃)₃Si]⁺ ion.[1] Other significant fragments arise from the loss of a methyl group (M-15) and cleavage of the cyclohexyl ring.
Experimental Protocol: Silylation of this compound using BSTFA
Materials:
-
This compound standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM), GC grade
-
GC vials (2 mL) with caps
-
Heating block or oven
-
Vortex mixer
-
Micropipettes
Procedure:
-
Sample Preparation: Prepare a solution of this compound in dichloromethane at a concentration of approximately 1 mg/mL.
-
Derivatization Reaction:
-
Pipette 100 µL of the this compound solution into a GC vial.
-
Add 100 µL of BSTFA and 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and acid scavenger.
-
Tightly cap the vial and vortex for 30 seconds.
-
Heat the vial at 60-70°C for 30 minutes in a heating block or oven.
-
-
Analysis:
-
Allow the vial to cool to room temperature.
-
The sample is now ready for injection into the GC-MS system.
-
Recommended GC-MS Conditions:
| Parameter | Value |
| GC Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injector Temperature | 250°C |
| Split Ratio | 20:1 |
| Oven Program | Initial temp 100°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| MS Transfer Line | 280°C |
| Ion Source Temp | 230°C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 40-500 |
Expected Quantitative Data:
The following table provides expected mass spectral data for the trimethylsilyl derivative of this compound based on the fragmentation of similar cyclic alcohols.[1][2]
| Compound | Molecular Weight ( g/mol ) | Key Mass Fragments (m/z) and Relative Abundance |
| This compound-TMS Ether | 248.45 | M+ (248), M-15 (233), 155, 129, 91, 73 (base peak) |
Part 2: Chiral Separation of this compound Enantiomers by HPLC
Application Note
The enantiomers of chiral compounds can exhibit different pharmacological and toxicological properties. Therefore, the separation and quantification of the enantiomers of this compound are often required. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and effective technique for this purpose.
Polysaccharide-based CSPs, such as those derived from cellulose and amylose, are widely used for the separation of a broad range of chiral compounds, including alcohols. Columns like Chiralcel® OD-H (cellulose tris(3,5-dimethylphenylcarbamate)) and Chiralpak® AD-H (amylose tris(3,5-dimethylphenylcarbamate)) are excellent starting points for method development.
The separation is typically achieved in normal-phase mode using a mobile phase consisting of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol). The choice and concentration of the alcohol modifier are critical for achieving optimal resolution. Method development involves screening different CSPs and optimizing the mobile phase composition to achieve baseline separation of the enantiomers.
Experimental Protocol: Method Development for Chiral HPLC Separation
Materials:
-
Racemic this compound standard
-
HPLC grade solvents: n-hexane, isopropanol (IPA), ethanol (EtOH)
-
Chiral HPLC columns (e.g., Chiralcel® OD-H, 250 x 4.6 mm, 5 µm; Chiralpak® AD-H, 250 x 4.6 mm, 5 µm)
Procedure: Column Screening and Mobile Phase Optimization
-
Initial Column Screening:
-
Prepare a stock solution of racemic this compound in the mobile phase (e.g., 1 mg/mL in hexane/IPA 90:10 v/v).
-
Screen both Chiralcel® OD-H and Chiralpak® AD-H columns with a standard mobile phase of n-hexane/isopropanol (90/10, v/v) at a flow rate of 1.0 mL/min.
-
Monitor the elution profile using a UV detector at a wavelength of 254 nm.
-
-
Mobile Phase Optimization:
-
Based on the initial screening, select the column that shows better selectivity.
-
Optimize the separation by varying the percentage of the alcohol modifier (IPA or EtOH) in the mobile phase (e.g., from 5% to 20%). A lower percentage of alcohol generally leads to longer retention times and potentially better resolution.
-
If necessary, try a different alcohol modifier (e.g., switch from IPA to EtOH) as this can significantly alter the selectivity.
-
Recommended HPLC Conditions (Starting Point):
| Parameter | Value |
| HPLC System | Standard HPLC system with UV detector |
| Chiral Column | Chiralcel® OD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 25°C |
| Detection | UV at 254 nm |
| Injection Vol. | 10 µL |
Expected Quantitative Data:
The following table presents representative data for the chiral separation of a structurally similar compound, 1-phenyl-1-propanol, on a polysaccharide-based CSP. This data can be used as a benchmark for the expected performance of the method for this compound.
| Chiral Stationary Phase | Mobile Phase (v/v) | Retention Time (k'1) | Retention Time (k'2) | Separation Factor (α) | Resolution (Rs) |
| Chiralcel® OD-H | n-Hexane / IPA (90:10) | 2.54 | 3.12 | 1.23 | 2.15 |
References
Application Notes and Protocols: 3-Phenylcyclohexanol as a Precursor in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthetic utility of 3-phenylcyclohexanol as a versatile precursor for the preparation of various organic compounds. The following sections detail key transformations, including oxidation, dehydration, and esterification, providing structured data and experimental protocols. These derivatives are of interest in medicinal chemistry and materials science.
Oxidation to 3-Phenylcyclohexanone
The oxidation of this compound to its corresponding ketone, 3-phenylcyclohexanone, is a fundamental transformation that opens avenues for further functionalization. 3-Phenylcyclohexanone serves as a key intermediate in the synthesis of various pharmaceuticals and fragrances.[1]
Experimental Protocol: Jones Oxidation
The Jones oxidation is a reliable method for the oxidation of secondary alcohols to ketones using chromic acid in acetone.[2][3][4][5][6]
Materials:
-
This compound
-
Jones Reagent (a solution of chromium trioxide in sulfuric acid)[2]
-
Acetone
-
Isopropanol (for quenching)
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in acetone and cool the solution in an ice bath.
-
Slowly add the Jones reagent dropwise to the stirred solution. The reaction is exothermic, and the temperature should be maintained below 20°C.
-
Monitor the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 30 minutes to 2 hours. A color change from orange-red to green indicates the consumption of the Cr(VI) reagent.[6]
-
Once the reaction is complete, quench the excess oxidant by the dropwise addition of isopropanol until the orange color disappears completely.
-
Remove the acetone under reduced pressure.
-
To the residue, add water and extract the product with diethyl ether (3 x 50 mL).
-
Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford crude 3-phenylcyclohexanone.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel.
Quantitative Data:
| Oxidizing Agent | Solvent | Reaction Time | Temperature | Yield | Reference |
| Jones Reagent | Acetone | 0.5 - 2 h | 0 - 20 °C | High | [3][5] |
Logical Workflow for Oxidation
Caption: Workflow for the oxidation of this compound.
Dehydration to 3-Phenylcyclohexene
Acid-catalyzed dehydration of this compound yields 3-phenylcyclohexene, a valuable intermediate for the synthesis of various organic molecules, including potential drug candidates. Phenylcyclohexene derivatives have been investigated for their biological activities.[7]
Experimental Protocol: Acid-Catalyzed Dehydration
This protocol uses a strong acid catalyst, such as sulfuric acid or phosphoric acid, to eliminate water and form the corresponding alkene.[8][9][10]
Materials:
-
This compound
-
Concentrated sulfuric acid (or 85% phosphoric acid)[8]
-
Saturated sodium chloride solution
-
10% Sodium carbonate solution
-
Anhydrous calcium chloride
-
Toluene (as a chaser solvent, optional)
Procedure:
-
Place this compound in a round-bottom flask.
-
Cautiously add a catalytic amount of concentrated sulfuric acid.
-
Set up a distillation apparatus and heat the mixture.
-
Collect the distillate, which will be a mixture of 3-phenylcyclohexene and water.
-
Transfer the distillate to a separatory funnel and wash with a saturated sodium chloride solution.
-
Separate the organic layer and wash it with a 10% sodium carbonate solution to neutralize any remaining acid, followed by a final wash with water.
-
Dry the organic layer with anhydrous calcium chloride.
-
The crude 3-phenylcyclohexene can be further purified by distillation.
Quantitative Data:
| Catalyst | Temperature | Yield | Reference |
| Concentrated H₂SO₄ | 130-150 °C | 79-87% (for cyclohexanol) | [9] |
| 85% H₃PO₄ | Distillation | High (general) | [8] |
Logical Workflow for Dehydration
Caption: Workflow for the dehydration of this compound.
Esterification to 3-Phenylcyclohexyl Acetate
Esterification of this compound, for example with acetic anhydride, produces 3-phenylcyclohexyl acetate. Esters are widely used as fragrances, plasticizers, and are common motifs in pharmaceuticals.
Experimental Protocol: Acetylation with Acetic Anhydride
This protocol describes the formation of an acetate ester using acetic anhydride, often in the presence of a basic catalyst like pyridine.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (or another suitable base)
-
Diethyl ether
-
1 M Hydrochloric acid
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve this compound in pyridine and cool the solution in an ice bath.
-
Slowly add acetic anhydride to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for several hours. Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into ice-cold 1 M HCl and extract with diethyl ether.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude 3-phenylcyclohexyl acetate can be purified by vacuum distillation or column chromatography.
Quantitative Data:
| Acylating Agent | Catalyst | Reaction Time | Temperature | Yield | Reference |
| Acetic Anhydride | Pyridine | Several hours | 0 °C to RT | High (general) | [11] |
Logical Workflow for Esterification
Caption: Workflow for the esterification of this compound.
Biological Activities of Derivatives
While specific studies on the biological activities of simple derivatives of this compound are not extensively documented in publicly available literature, the core structures of 3-phenylcyclohexanone and 3-phenylcyclohexene are found in molecules with known pharmacological properties.
-
Cyclohexanone Derivatives: The cyclohexanone scaffold is present in numerous bioactive compounds with a wide range of activities, including anticancer and anti-inflammatory properties.[12] For example, certain cyclohexanone derivatives have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, which are key targets in inflammation.[12]
-
Phenylcyclohexene Derivatives: 1-Phenylcyclohexene, a pyrolysis product of the dissociative anesthetic phencyclidine (PCP), has been studied for its toxicity and interaction with PCP.[7][13] It has been shown to have effects on liver function and can modulate the toxic effects of PCP.[7] Some phenylcyclohexene derivatives have also been investigated as antitubulin agents.
Further research into the biological activities of derivatives synthesized from this compound could be a promising area for drug discovery, potentially leading to the identification of novel therapeutic agents. The synthetic accessibility of these compounds makes them attractive candidates for screening in various biological assays.
References
- 1. chemimpex.com [chemimpex.com]
- 2. Jones Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 3. Jones oxidation - Wikipedia [en.wikipedia.org]
- 4. Jones oxidation - Sciencemadness Wiki [sciencemadness.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. benchchem.com [benchchem.com]
- 7. Toxicity of 1-phenylcyclohexene and its interaction with phencyclidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. people.chem.umass.edu [people.chem.umass.edu]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. US3974232A - Method for producing cyclohexene by dehydration of cyclohexanol - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Phencyclidine - Wikipedia [en.wikipedia.org]
Application Notes: Scale-up Synthesis of 3-Phenylcyclohexanol for Industrial Applications
Introduction
3-Phenylcyclohexanol is a valuable chemical intermediate with applications in the synthesis of pharmaceuticals, fragrances, and specialty polymers. Its stereochemistry, existing as cis and trans isomers, significantly influences its physical and chemical properties, making stereoselective synthesis a key consideration for specific applications.[1] For industrial purposes, a synthesis route must be cost-effective, scalable, robust, and produce a high-purity product. This document outlines protocols for the large-scale synthesis of this compound, focusing on the reduction of 3-phenylcyclohexanone, a common and efficient pathway.
Overview of Industrial Synthesis Strategies
Several methods exist for the synthesis of this compound, but not all are suitable for industrial scale-up. The most viable routes typically involve the catalytic hydrogenation or chemical reduction of a ketone precursor, which is often synthesized via a conjugate addition reaction.
-
Conjugate Addition to form 3-Phenylcyclohexanone: A common precursor, 3-phenylcyclohexanone, can be synthesized via the reaction of 2-cyclohexenone with a phenylating agent like phenylboronic acid. This method has been shown to produce high yields.[2]
-
Reduction of 3-Phenylcyclohexanone: The subsequent reduction of the ketone is a straightforward and high-yielding step. For industrial scale, catalytic hydrogenation is often preferred due to its efficiency and reduced waste generation compared to stoichiometric metal hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).[1] The choice of catalyst and reaction conditions can influence the stereochemical outcome, favoring the formation of the cis-isomer.[1]
-
Direct Catalytic Hydrogenation of Phenolic Compounds: An alternative industrial approach involves the catalytic hydrogenation of biomass-derived phenolic compounds, which can be a greener route to cyclohexanol derivatives.[3]
This document will focus on the two-step approach: the synthesis of 3-phenylcyclohexanone followed by its catalytic reduction to this compound.
Experimental Protocols
Protocol 1: Scale-up Synthesis of 3-Phenylcyclohexanone
This protocol is adapted from established laboratory procedures for conjugate addition, optimized for larger scale production.[2]
Workflow Diagram: Synthesis of this compound
References
Troubleshooting & Optimization
Improving the yield and purity of 3-Phenylcyclohexanol synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 3-Phenylcyclohexanol synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction to synthesize this compound resulted in a very low yield. What are the potential causes and how can I improve it?
A: Low yields in the synthesis of this compound can stem from several factors, primarily depending on the chosen synthetic route. A common and effective method is the reduction of 3-phenylcyclohexanone.
Potential Causes and Solutions:
-
Incomplete Reduction of 3-Phenylcyclohexanone: The choice and activity of the reducing agent are critical.
-
Solution: Ensure you are using a sufficient excess of a suitable reducing agent, such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). If using NaBH₄ in an alcoholic solvent, ensure the solvent is dry, as water can consume the reagent. For LiAlH₄, strictly anhydrous conditions are essential. Monitor the reaction progress using Thin-Layer Chromatography (TLC) to ensure the complete consumption of the starting ketone.
-
-
Suboptimal Reaction Conditions: Temperature and reaction time can significantly impact the yield.
-
Solution: For NaBH₄ reductions, the reaction is typically run at 0°C to room temperature. If the reaction is sluggish, allowing it to stir longer at room temperature may improve the yield. For LiAlH₄, the reaction is often started at 0°C and then allowed to warm to room temperature.
-
-
Issues with the Starting Material: The purity of the 3-phenylcyclohexanone precursor is important.
-
Solution: Purify the 3-phenylcyclohexanone before the reduction step, for instance, by distillation or column chromatography. An 88.1% yield has been reported for the synthesis of (R)-3-phenylcyclohexanone, which can then be reduced.[1]
-
-
Product Loss During Workup and Purification: Significant amounts of the product can be lost during extraction and purification steps.
-
Solution: Ensure proper pH adjustment during the workup to neutralize any excess reagents and facilitate the extraction of the alcohol into the organic layer. When performing column chromatography, choose an appropriate solvent system to ensure good separation without excessive band broadening. Recrystallization from a suitable solvent like pentane or petroleum ether can be an effective purification method with high recovery.[2]
-
Q2: I am observing significant impurities in my final this compound product. What are the likely side products and how can I minimize them?
A: The nature of impurities will depend on your synthetic route. If you are preparing 3-phenylcyclohexanone via a Michael addition or a related method, byproducts from these reactions can carry over.
Potential Impurities and Mitigation Strategies:
-
Unreacted Starting Material: The most common impurity is unreacted 3-phenylcyclohexanone.
-
Solution: As mentioned in Q1, ensure the reduction reaction goes to completion by using a sufficient amount of reducing agent and allowing for adequate reaction time. Monitor the reaction by TLC.
-
-
Diastereomers: The reduction of 3-phenylcyclohexanone will produce a mixture of cis and trans diastereomers of this compound.
-
Solution: The ratio of diastereomers is influenced by the steric bulk of the reducing agent. Bulky reducing agents tend to favor the formation of the thermodynamically more stable isomer. These diastereomers can often be separated by careful column chromatography or fractional crystallization.
-
-
Byproducts from Precursor Synthesis: If synthesizing the precursor ketone, byproducts like biphenyl can form, especially in Grignard-based routes.[1]
-
Solution: Purifying the 3-phenylcyclohexanone precursor before reduction is the most effective way to prevent these impurities from contaminating the final product. Elution with hexane during column chromatography can remove non-polar impurities like biphenyl.[1]
-
Q3: How can I effectively purify my crude this compound?
A: Several methods can be employed for the purification of this compound, with the choice depending on the scale of the reaction and the nature of the impurities.
-
Recrystallization: This is a highly effective method for obtaining pure crystalline solid product.
-
Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product has high solubility at high temperatures and low solubility at low temperatures. Suitable solvents include pentane, hexane, or petroleum ether.[2] Allow the solution to cool slowly to form crystals, which can then be collected by filtration.
-
-
Column Chromatography: This technique is useful for separating the desired product from closely related impurities, including diastereomers and unreacted starting material.
-
Procedure: A silica gel column is typically used.[1] The choice of eluent is crucial; a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is common. The polarity of the eluent can be gradually increased to elute the components based on their polarity.
-
-
Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be an effective purification method, especially for removing non-volatile impurities.[1]
Data Presentation
Table 1: Reported Yields for Phenylcyclohexanol Synthesis and Precursors
| Compound | Synthesis Method | Reported Yield | Reference |
| (R)-3-Phenylcyclohexanone | Rhodium-catalyzed asymmetric 1,4-addition | 88.1% | [1] |
| (R)-3-Phenylcyclohexanone | (Alternative Method B) | 83% | [1] |
| Racemic trans-2-Phenylcyclohexanol | Grignard reaction with cyclohexene oxide | 99.6% (crude), 80% (recrystallized) | [2] |
| (+)-(1S,2R)-trans-2-Phenylcyclohexanol | Saponification of chloroacetate ester | 96% | [2] |
Experimental Protocols
Protocol 1: Synthesis of (R)-3-Phenylcyclohexanone (Precursor to this compound)
This protocol is adapted from a procedure for the asymmetric 1,4-addition to 2-cyclohexenone.[1]
-
Catalyst Preparation: In a flask, dissolve (R)-2,2'-bis(diphenylphosphino)-1,1'-binaphthyl ((R)-BINAP) and acetylacetonatobis(ethylene)rhodium(I) in 1,4-dioxane under a nitrogen atmosphere and stir for 10 minutes.
-
Reagent Preparation: In a separate flask, prepare lithium phenyltrimethoxyborate by reacting bromobenzene with n-butyllithium, followed by the addition of trimethoxyborane.
-
Reaction: To the flask containing the phenylborate reagent, add 2-cyclohexenone, water, and the prepared catalyst solution.
-
Heating: Heat the mixture at 100°C for 12 hours.
-
Workup: After cooling, remove the solvent under reduced pressure. Dilute the residue with diethyl ether and wash sequentially with 10% hydrochloric acid and 5% aqueous sodium hydroxide.
-
Purification: Dry the organic layer, concentrate it, and purify the resulting oil by silica gel chromatography followed by distillation under reduced pressure to yield (R)-3-phenylcyclohexanone.[1]
Protocol 2: General Procedure for the Reduction of 3-Phenylcyclohexanone to this compound
This is a general procedure based on standard laboratory practices for ketone reduction.
-
Dissolution: Dissolve 3-phenylcyclohexanone in a suitable solvent (e.g., methanol or ethanol for NaBH₄; anhydrous diethyl ether or THF for LiAlH₄) in a round-bottomed flask equipped with a magnetic stirrer.
-
Cooling: Cool the solution to 0°C in an ice bath.
-
Addition of Reducing Agent: Slowly add the reducing agent (e.g., sodium borohydride) portion-wise to the stirred solution.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours, monitoring the progress by TLC.
-
Quenching: Carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1 M HCl) at 0°C.
-
Extraction: Extract the product into an organic solvent such as ethyl acetate or dichloromethane.
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by recrystallization, column chromatography, or distillation as described in the FAQ section.
Visualizations
Caption: General experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for low yield in this compound synthesis.
References
Troubleshooting common side reactions in 3-Phenylcyclohexanol synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 3-Phenylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to this compound?
A1: The most prevalent methods for synthesizing this compound include the Grignard reaction with phenylmagnesium bromide on cyclohexanone, the reduction of 3-phenylcyclohexanone, and the rhodium-catalyzed asymmetric 1,4-addition of a phenylboronic acid derivative to 2-cyclohexenone.[1][2][3]
Q2: I am observing a significant amount of biphenyl as a byproduct in my Grignard reaction. What is the cause and how can I minimize it?
A2: The formation of biphenyl is a common side reaction in Grignard syntheses involving phenylmagnesium bromide. It primarily arises from the reaction of the Grignard reagent with unreacted bromobenzene, a process often catalyzed by certain impurities. To minimize biphenyl formation, ensure that the magnesium turnings are of high purity and are sufficiently activated. Additionally, a slow, controlled addition of bromobenzene to the magnesium suspension can help maintain a low concentration of the aryl halide, thus reducing the likelihood of this side reaction.[1] Purification can be achieved by column chromatography, eluting with hexane to remove the non-polar biphenyl before eluting the desired product with a more polar solvent like diethyl ether.[1]
Q3: My reduction of 3-phenylcyclohexanone is resulting in a mixture of cis and trans isomers. How can I control the stereoselectivity of this reaction?
A3: The stereochemical outcome of the reduction of 3-phenylcyclohexanone is highly dependent on the choice of reducing agent and reaction conditions. Bulky reducing agents, such as lithium tri-sec-butylborohydride (L-Selectride®), tend to favor the formation of the thermodynamically less stable cis-isomer through axial attack on the cyclohexanone ring. Conversely, smaller reducing agents like sodium borohydride (NaBH₄) typically yield a higher proportion of the more stable trans-isomer via equatorial attack. Therefore, careful selection of the reducing agent is crucial for controlling the diastereoselectivity of the product.
Q4: The yield of my rhodium-catalyzed 1,4-addition is consistently low. What are the critical parameters to optimize for this reaction?
A4: Low yields in the rhodium-catalyzed 1,4-addition can stem from several factors. The purity of the rhodium catalyst and the ligand (e.g., (R)-BINAP) is paramount for high catalytic activity and enantioselectivity.[1] The choice of solvent is also critical, with 1,4-dioxane often being used.[1] Reaction temperature and time are other key parameters; the reaction is typically heated to ensure completion.[1] It is also important to ensure that the phenylboronic acid derivative is of high quality and that the reaction is carried out under an inert atmosphere to prevent catalyst deactivation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no formation of Grignard reagent | - Inactive magnesium turnings- Presence of moisture in glassware or solvent- Impure bromobenzene | - Activate magnesium with a small crystal of iodine or by mechanical stirring.- Thoroughly dry all glassware and use anhydrous solvents (e.g., dry THF or diethyl ether).[2]- Use freshly distilled bromobenzene. |
| Low yield of this compound in Grignard reaction | - Incomplete reaction- Side reactions (e.g., biphenyl formation)- Loss of product during workup and purification | - Ensure the reaction goes to completion by monitoring with TLC.- Follow the recommendations in FAQ Q2 to minimize biphenyl formation.- Perform careful extraction and purification steps. Recrystallization from pentane or petroleum ether can improve yield and purity.[2][4] |
| Incomplete reduction of 3-phenylcyclohexanone | - Insufficient amount of reducing agent- Low reactivity of the reducing agent- Short reaction time or low temperature | - Use a molar excess of the reducing agent.- Choose a more powerful reducing agent if necessary (e.g., Lithium aluminum hydride, with appropriate caution).- Increase the reaction time and/or temperature, monitoring the reaction progress by TLC. |
| Formation of 1-phenylcyclohexene during purification | - Acid-catalyzed dehydration of the alcohol product | - Avoid strongly acidic conditions during workup and chromatography.- Use a mildly acidic workup (e.g., saturated aqueous ammonium chloride) for Grignard reactions.[2]- Neutralize the product solution before concentration and purification. |
Experimental Protocols
Synthesis of this compound via Grignard Reaction with Cyclohexanone
-
Preparation of Phenylmagnesium Bromide: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, place magnesium turnings (1.2 eq). Add a small crystal of iodine. Add a small portion of a solution of bromobenzene (1.0 eq) in anhydrous diethyl ether via the dropping funnel. Once the reaction initiates (indicated by bubbling and heat), add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Reaction with Cyclohexanone: Cool the Grignard reagent to 0 °C in an ice bath. Add a solution of cyclohexanone (0.9 eq) in anhydrous diethyl ether dropwise via the dropping funnel. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1 hour.
-
Workup: Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride.[2] Separate the organic layer, and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to afford this compound. Further purification can be achieved by recrystallization.
Visualizations
Caption: Workflow for the synthesis of this compound via a Grignard reaction.
Caption: Troubleshooting workflow for low yield in this compound synthesis.
Caption: Desired reaction pathway versus a common side reaction in Grignard synthesis.
References
Technical Support Center: Optimization of Reaction Conditions for 3-Phenylcyclohexanol Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 3-phenylcyclohexanol. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthesis routes for this compound?
A1: The two main synthetic pathways to this compound are the reduction of 3-phenylcyclohexanone and the Grignard reaction of phenylmagnesium bromide with cyclohexanone.[1]
Q2: How can I control the stereochemistry (cis/trans isomer ratio) of this compound during synthesis?
A2: The stereochemical outcome is primarily controlled during the reduction of 3-phenylcyclohexanone. The choice of reducing agent is critical. Less sterically hindered reducing agents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) typically favor the formation of the thermodynamically more stable trans isomer (equatorial attack).[1] Conversely, bulky reducing agents, such as L-selectride, favor the formation of the cis isomer (axial attack) due to steric hindrance.[2] Chelation-controlled reductions can also be employed to favor the cis isomer.[1]
Q3: What are common side products in the synthesis of this compound?
A3: In the Grignard synthesis route, a common side product is biphenyl, which is formed from the coupling of the Grignard reagent with unreacted bromobenzene. In the reduction of 3-phenylcyclohexanone, incomplete reaction can leave unreacted starting material. If the reaction conditions are too harsh, dehydration of the alcohol product to form an alkene can occur.[1]
Q4: How can I separate the cis and trans isomers of this compound?
A4: The separation of cis and trans isomers can be challenging due to their similar physical properties. Column chromatography on silica gel is a common laboratory method for separating the two isomers. Derivatization of the alcohol to form esters or other derivatives can sometimes facilitate separation.
Troubleshooting Guides
Low Reaction Yield
Q: I am getting a low yield in my synthesis of this compound. What are the possible causes and how can I troubleshoot this?
A: Low yields can stem from several factors depending on your chosen synthetic route. Here are some common issues and their solutions:
-
Incomplete Reaction:
-
Cause: Insufficient reaction time, low temperature, or not enough reagent.
-
Troubleshooting:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to ensure the starting material is fully consumed.[3]
-
Increase the reaction time or temperature, but be cautious of potential side reactions.
-
Ensure you are using the correct stoichiometry of reagents. For reductions, using a molar excess of the hydride reagent is common.
-
-
-
Side Reactions:
-
Cause: The formation of unintended products, such as biphenyl in a Grignard reaction or dehydration of the alcohol product.
-
Troubleshooting:
-
For Grignard reactions, add the bromobenzene slowly to the magnesium turnings to control the exothermic reaction and minimize biphenyl formation.
-
Ensure anhydrous conditions for Grignard reactions, as water will quench the reagent.
-
During workup, avoid overly acidic conditions or high temperatures which can promote dehydration of the this compound product.
-
-
-
Poor Product Recovery:
-
Cause: Inefficient extraction or purification. This compound has some water solubility.
-
Troubleshooting:
-
When performing an aqueous workup, extract the aqueous layer multiple times with an organic solvent (e.g., diethyl ether or dichloromethane) to maximize product recovery.
-
Ensure the drying agent is used effectively before solvent evaporation.
-
Optimize your column chromatography conditions (solvent system, silica gel loading) for better separation and recovery.
-
-
Poor Stereoselectivity
Q: The cis/trans ratio of my this compound product is not what I expected. How can I improve the stereoselectivity?
A: The diastereomeric ratio is determined by the facial selectivity of the nucleophilic attack on the carbonyl group of 3-phenylcyclohexanone.
-
To Favor the trans Isomer (Equatorial Alcohol):
-
Method: Use a small, unhindered reducing agent.
-
Reagents: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). These reagents preferentially attack from the axial face to avoid steric interactions with the axial hydrogens, leading to the equatorial alcohol.
-
-
To Favor the cis Isomer (Axial Alcohol):
-
Method: Use a bulky, sterically demanding reducing agent.
-
Reagents: L-selectride or K-selectride. The bulky sec-butyl groups on the boron atom force the hydride to attack from the less hindered equatorial face, resulting in the axial alcohol.[2][4]
-
Alternative Method: Employ a chelation-controlled reduction using a reagent like zinc borohydride (Zn(BH₄)₂). The zinc can coordinate with the carbonyl oxygen, directing the hydride attack.[1]
-
Data Presentation
Table 1: Influence of Reducing Agent on the Stereoselectivity of Substituted Cyclohexanone Reduction.
| Ketone | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (trans:cis or equatorial:axial) |
| 4-tert-butylcyclohexanone | NaBH₄ | Isopropanol | Room Temp | 80:20 |
| 4-tert-butylcyclohexanone | LiAlH₄ | Diethyl Ether | 0 | 90:10 |
| 4-tert-butylcyclohexanone | L-selectride | THF | -78 | 2:98 |
| 4-tert-butylcyclohexanone | K-selectride | THF | -78 | 1:99 |
Note: Data for 4-tert-butylcyclohexanone is presented as a well-studied model for sterically hindered cyclohexanones and is predictive of the behavior of 3-phenylcyclohexanone.
Experimental Protocols
Protocol 1: Synthesis of this compound via Reduction of 3-Phenylcyclohexanone with Sodium Borohydride
This protocol is adapted from the reduction of substituted cyclohexanones and is expected to favor the formation of trans-3-phenylcyclohexanol.
Materials:
-
3-phenylcyclohexanone
-
Methanol
-
Sodium borohydride (NaBH₄)
-
3 M Sodium hydroxide (NaOH) solution
-
Dichloromethane (CH₂Cl₂)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Deionized water
Procedure:
-
In a large test tube or round-bottom flask, dissolve 1.0 g of 3-phenylcyclohexanone in 10 mL of methanol.
-
Cool the mixture in an ice-water bath.
-
Carefully and portion-wise, add 0.25 g of sodium borohydride to the cooled solution. A vigorous bubbling reaction will occur.
-
After the initial vigorous reaction subsides (approximately 5-10 minutes), remove the ice bath and allow the mixture to stir at room temperature for 20-30 minutes.
-
To decompose the borate esters, slowly add 10 mL of 3 M NaOH solution. The solution may become cloudy.
-
Transfer the mixture to a separatory funnel.
-
Add 15 mL of water to the separatory funnel.
-
Extract the aqueous mixture with three 15 mL portions of dichloromethane. Combine the organic layers in a separate flask.[5]
-
Dry the combined organic extracts over anhydrous sodium sulfate.
-
Filter the solution to remove the drying agent.
-
Remove the solvent using a rotary evaporator to yield the crude this compound.
-
The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate solvent system to separate the cis and trans isomers.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for addressing low reaction yield.
References
- 1. GT Digital Repository [repository.gatech.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. [PDF] The Stereochemistry of Hydride Reductions | Semantic Scholar [semanticscholar.org]
- 4. m.youtube.com [m.youtube.com]
- 5. [PDF] Stereoselective Reductions of 3-Substituted Cyclobutanones: a Comparison Between Experiment and Theory. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Purification of 3-Phenylcyclohexanol Isomers
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on the purification of cis- and trans-3-Phenylcyclohexanol isomers. Below you will find troubleshooting guides for common issues encountered during purification, frequently asked questions, and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in separating cis- and trans-3-Phenylcyclohexanol isomers?
A1: The primary challenge lies in the similar physical properties of the cis and trans isomers, such as boiling point and polarity. This similarity can lead to co-elution in chromatography, difficulty in selective crystallization, and the need for high-efficiency fractional distillation columns.
Q2: Which purification technique is most effective for obtaining high-purity cis- or trans-3-Phenylcyclohexanol?
A2: The choice of technique depends on the desired scale and purity.
-
Flash column chromatography is highly effective for laboratory-scale separations to obtain high purity of both isomers.
-
Fractional distillation under reduced pressure is suitable for larger scale separations, though achieving very high purity may require a column with high theoretical plates.
-
Recrystallization can be a highly effective method for obtaining one isomer in high purity, provided a suitable solvent system can be found that selectively crystallizes one isomer over the other.
Q3: What are the expected starting materials and common impurities in a typical synthesis of 3-Phenylcyclohexanol?
A3: A common synthesis route is the reduction of 3-phenylcyclohexanone.[1] Impurities may include unreacted starting material (3-phenylcyclohexanone), the alternate isomer, and potentially side-products from the reduction reaction, depending on the reducing agent used.
Q4: How can I monitor the progress of the isomer separation?
A4: Thin-Layer Chromatography (TLC) is a quick and effective way to monitor the separation during column chromatography. For quantitative analysis of fractions and to determine the final purity of the isolated isomers, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) are the recommended methods.
Troubleshooting Guides
This section addresses specific issues you may encounter during the purification of this compound isomers.
Issue 1: Co-elution of Isomers in Column Chromatography
-
Possible Cause: The chosen eluent system does not provide sufficient selectivity to resolve the cis and trans isomers.
-
Solution:
-
Optimize the Solvent System: A common starting point for separating diastereomers is a non-polar/polar solvent mixture, such as hexane/ethyl acetate.[2][3] Systematically vary the ratio of the polar modifier. Small changes in polarity can significantly impact resolution.
-
Try a Different Solvent System: If hexane/ethyl acetate is unsuccessful, consider other solvent systems like dichloromethane/methanol or toluene-based systems.[4]
-
Use a Different Stationary Phase: While silica gel is standard, for challenging separations, consider using alumina or a bonded-phase silica gel.[5]
-
Issue 2: Peak Tailing in GC or HPLC Analysis
-
Possible Cause: The hydroxyl group of this compound can interact with active sites on the column, leading to poor peak shape.[6] This is a common issue with polar analytes.
-
Solution:
-
For GC:
-
Derivatization: Derivatize the alcohol to a less polar silyl ether (e.g., using BSTFA) to improve peak shape and volatility.
-
Use a Wax Column: A polar polyethylene glycol (PEG)-based column may provide better peak shape for underivatized alcohols.
-
-
For HPLC:
-
Mobile Phase Modifier: Add a small amount of a competing agent, such as triethylamine (TEA) for basic compounds or a buffer for acidic compounds, to the mobile phase to block active sites on the stationary phase.[6]
-
End-Capped Column: Use a column with end-capping to minimize exposed silanol groups.[6]
-
-
Issue 3: Oiling Out During Recrystallization
-
Possible Cause: The compound is precipitating from the solution as a liquid phase (an oil) rather than forming crystals. This often happens when the solution is supersaturated or cooled too quickly.
-
Solution:
-
Slower Cooling: Allow the hot, saturated solution to cool slowly to room temperature before placing it in an ice bath.
-
Use a Different Solvent System: The ideal recrystallization solvent will dissolve the compound when hot but not when cold. Experiment with different solvent mixtures. Good starting points for moderately polar compounds include ethanol/water, acetone/hexane, or ethyl acetate/hexane.[4][7]
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid to induce crystal formation.
-
Seed Crystals: If you have a small amount of the pure solid, add a seed crystal to the cooled solution to initiate crystallization.
-
Data Presentation
The following table summarizes the expected performance of different purification techniques for this compound isomers. Please note that actual results may vary depending on the specific experimental conditions and the initial isomer ratio of the mixture.
| Purification Technique | Typical Purity Achieved | Typical Recovery Yield | Scale | Notes |
| Flash Column Chromatography | >98% for each isomer | 60-85% | Lab Scale (mg to g) | Highly effective for obtaining pure samples of both isomers. |
| Fractional Distillation | 90-97% | 70-90% | Lab to Pilot Scale (g to kg) | Requires a column with a high number of theoretical plates and careful control of the reflux ratio. |
| Recrystallization | >99% for one isomer | 50-80% | Lab to Industrial Scale | Highly dependent on finding a selective solvent system. May require multiple recrystallizations. |
Experimental Protocols
Protocol 1: Separation of cis- and trans-3-Phenylcyclohexanol by Flash Column Chromatography
This protocol is a general guideline for the separation of a mixture of this compound isomers using flash column chromatography.
-
Sample Preparation: Dissolve the crude mixture of this compound isomers in a minimal amount of dichloromethane or the eluent.
-
Column Packing:
-
Select a column size appropriate for the amount of crude material (typically a 40:1 to 100:1 ratio of silica gel to crude material by weight).
-
Pack the column with silica gel (230-400 mesh) as a slurry in the initial eluent (e.g., 95:5 hexane/ethyl acetate).
-
-
Loading the Sample:
-
Carefully load the dissolved sample onto the top of the silica gel bed.
-
Alternatively, for less soluble samples, perform a "dry loading" by adsorbing the sample onto a small amount of silica gel, evaporating the solvent, and adding the dry powder to the top of the column.
-
-
Elution:
-
Begin elution with a low polarity solvent system (e.g., 95:5 hexane/ethyl acetate).
-
Gradually increase the polarity of the eluent (e.g., to 90:10, then 85:15 hexane/ethyl acetate) to elute the isomers. The less polar isomer is expected to elute first.
-
-
Fraction Collection and Analysis:
-
Collect fractions and analyze them by TLC to determine which fractions contain the purified isomers.
-
Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
-
Protocol 2: Purification by Fractional Distillation
This protocol describes the purification of this compound isomers by fractional distillation under reduced pressure.
-
Apparatus Setup:
-
Assemble a fractional distillation apparatus with a vacuum-jacketed Vigreux or packed column (e.g., with Raschig rings or metal sponge) to provide a high number of theoretical plates.
-
Use a heating mantle with a stirrer for uniform heating.
-
Connect the apparatus to a vacuum pump with a pressure gauge.
-
-
Distillation Procedure:
-
Place the crude this compound mixture in the distillation flask with a stir bar.
-
Slowly reduce the pressure to the desired level (e.g., 1-10 mmHg).
-
Gradually heat the mixture to boiling.
-
Establish a steady reflux in the column.
-
Slowly begin to collect the distillate, maintaining a high reflux ratio to ensure good separation.
-
Collect fractions based on the boiling point and monitor their composition using GC analysis.
-
Protocol 3: Purification by Recrystallization
This protocol provides a general method for purifying one of the this compound isomers by selective recrystallization. The key is to find a solvent system where one isomer is significantly less soluble than the other at low temperatures.
-
Solvent Screening:
-
In small test tubes, test the solubility of the isomeric mixture in various solvents (e.g., hexane, toluene, ethanol, ethyl acetate, and mixtures like ethyl acetate/hexane or ethanol/water) at room temperature and upon heating.
-
The ideal solvent will fully dissolve the mixture when hot and yield crystals of one isomer upon slow cooling.
-
-
Recrystallization Procedure:
-
Dissolve the crude mixture in the minimum amount of the chosen hot solvent in an Erlenmeyer flask.
-
Allow the solution to cool slowly to room temperature. Crystal formation should be observed.
-
Once the solution has reached room temperature, place it in an ice bath to maximize crystal yield.
-
Collect the crystals by vacuum filtration and wash them with a small amount of the cold recrystallization solvent.
-
Dry the crystals and analyze their purity by GC or melting point.
-
Mandatory Visualizations
Caption: Workflow for the synthesis, purification, and analysis of this compound isomers.
Caption: Troubleshooting logic for common issues in this compound isomer purification.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. chromatographytoday.com [chromatographytoday.com]
- 3. High-Performance Preparative LC Techniques | Phenomenex [phenomenex.com]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. Chromatography [chem.rochester.edu]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
Overcoming challenges in the separation of cis and trans-3-Phenylcyclohexanol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the separation of cis- and trans-3-Phenylcyclohexanol isomers.
Troubleshooting Guides
This section addresses specific issues that may arise during the separation of cis- and trans-3-Phenylcyclohexanol.
Issue 1: Poor or No Separation in Column Chromatography
Question: I am not achieving good separation of my cis and trans isomers using flash column chromatography. The spots on my TLC plate are too close together, or my collected fractions are all mixed. What can I do?
Answer:
Poor resolution in column chromatography is a common issue when separating diastereomers due to their similar physical properties. Here are several strategies to improve separation:
-
Optimize the Solvent System: The choice of eluent is critical.
-
Polarity Adjustment: The polarity of the solvent system must be fine-tuned. If the Rf values are too high (e.g., > 0.5), decrease the polarity of the mobile phase (e.g., increase the hexane-to-ethyl acetate ratio). If the Rf values are too low, increase the polarity.
-
Solvent Selectivity: Sometimes, a simple binary mixture is insufficient. Introducing a third solvent can alter the selectivity of the separation. For instance, adding a small amount of dichloromethane or toluene to a hexane/ethyl acetate mixture can change the interactions between the isomers and the stationary phase.
-
Additive Modifiers: For alcohol separations, peak tailing on silica gel can be an issue. Adding a very small amount (e.g., <1%) of a polar modifier like methanol or a basic modifier like triethylamine to the eluent can improve peak shape and resolution.
-
-
Improve Column Packing and Dimensions:
-
Column Size: Use a longer, narrower column to increase the theoretical plates and improve separation. A general rule of thumb is a length-to-diameter ratio of at least 10:1.
-
Packing Quality: Ensure the silica gel is packed uniformly without any air bubbles or cracks. A poorly packed column will lead to band broadening and poor separation.
-
-
Sample Loading:
-
Concentration: Load the sample in a minimal amount of solvent. Using a large volume of a strong solvent to load the sample will broaden the initial band and decrease resolution.
-
Dry Loading: For samples that are not highly soluble in the initial eluent, consider "dry loading." Adsorb the crude mixture onto a small amount of silica gel, evaporate the solvent, and then carefully add the powdered sample to the top of the column.[1]
-
Issue 2: Co-elution of Isomers in HPLC Analysis
Question: My cis and trans isomers are co-eluting or have very poor resolution in my HPLC analysis. How can I improve the separation?
Answer:
HPLC offers more resolving power than flash chromatography, but optimization is still key for closely related diastereomers.
-
Mobile Phase Optimization:
-
Solvent Strength: Systematically vary the ratio of your strong and weak solvents (e.g., acetonitrile and water in reversed-phase, or hexane and isopropanol in normal-phase). Even small changes can have a significant impact on resolution.
-
Organic Modifier: In reversed-phase HPLC, switching the organic modifier from acetonitrile to methanol, or vice-versa, can alter the selectivity of the separation.
-
Temperature Control: Temperature can be a powerful tool for optimizing selectivity.[2] Increasing the column temperature generally decreases retention times but can also change the selectivity of the interactions between the analytes and the stationary phase. Experiment with different column temperatures (e.g., 25°C, 40°C) to see if resolution improves.
-
-
Stationary Phase Selection:
-
Column Chemistry: If a standard C18 column is not providing adequate separation, consider a column with a different stationary phase chemistry. Phenyl-hexyl or pentafluorophenyl (PFP) columns can offer different selectivities for aromatic compounds due to π-π interactions.[3][4]
-
Chiral Stationary Phases: While not strictly necessary for diastereomer separation, a chiral stationary phase can sometimes provide excellent resolution of diastereomers.
-
Issue 3: Difficulty with Crystallization
Question: I am trying to separate the isomers by crystallization, but my compound oils out or the crystals are of poor quality. What should I do?
Answer:
Crystallization is a powerful purification technique but can be challenging.
-
Solvent Selection: The choice of solvent is crucial. An ideal crystallization solvent will dissolve the compound when hot but not when cold.
-
Solvent Screening: Screen a variety of solvents with different polarities (e.g., hexane, toluene, ethyl acetate, isopropanol).
-
Binary Solvent Systems: If a single solvent is not effective, use a binary solvent system. Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the solution until it becomes clear again, and then allow it to cool slowly.
-
-
Cooling Rate: Slow cooling is essential for the formation of large, pure crystals. Rapid cooling often leads to the precipitation of an amorphous solid or the trapping of impurities. Allow the solution to cool to room temperature slowly before placing it in a refrigerator or freezer.
-
Seeding: If you have a small amount of the pure desired isomer, you can "seed" the supersaturated solution with a few crystals to induce crystallization.
Frequently Asked Questions (FAQs)
Q1: What is the typical starting ratio of cis to trans-3-Phenylcyclohexanol in a crude reaction mixture?
A1: The ratio of cis to trans isomers depends heavily on the synthetic route. The reduction of 3-phenylcyclohexanone is a common method for preparation.
-
Reduction with sodium borohydride (NaBH4) typically favors the formation of the cis isomer, where the hydride attacks from the less sterically hindered face, resulting in an equatorial hydroxyl group.[5]
-
Reduction with a bulkier reducing agent like K-Selectride® (potassium tri-sec-butylborohydride) favors the formation of the trans isomer, with an axial hydroxyl group.[5]
Q2: Which isomer is generally more polar, the cis or the trans?
A2: In the case of 3-phenylcyclohexanol, the cis isomer, with the equatorial hydroxyl group, is generally less polar than the trans isomer, which has a more exposed axial hydroxyl group. This difference in polarity is the basis for their separation by chromatography. The less polar cis isomer will typically have a higher Rf value on a TLC plate and a shorter retention time in normal-phase chromatography.
Q3: Can I use derivatization to aid in the separation?
A3: Yes, derivatization can be an effective strategy. By converting the alcohols to their corresponding esters (e.g., acetates, benzoates), you can alter their physical properties, which may make them easier to separate by chromatography or crystallization.[6][7] After separation, the esters can be hydrolyzed back to the pure alcohol isomers.
Q4: Are there any analytical techniques besides chromatography to determine the isomeric ratio?
A4: Yes, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the ratio of diastereomers. The signals for the protons adjacent to the hydroxyl group and the phenyl group will have different chemical shifts and coupling constants for the cis and trans isomers. By integrating these distinct signals, you can quantify the isomeric ratio in a mixture.
Q5: What are the expected physical properties of the separated isomers?
A5: Pure cis- and trans-3-Phenylcyclohexanol will have distinct physical properties, such as melting points. It is important to consult the literature for reported values, although these can vary. Characterization by NMR, IR, and mass spectrometry should be used to confirm the identity and purity of the separated isomers.
Data Presentation
The following tables provide an example of how to structure quantitative data from separation experiments. Note: The values presented are illustrative and should be replaced with experimental data.
Table 1: TLC Analysis of cis/trans-3-Phenylcyclohexanol in Various Solvent Systems
| Solvent System (v/v) | Rf (cis) | Rf (trans) | ΔRf |
| Hexane:Ethyl Acetate (9:1) | 0.35 | 0.30 | 0.05 |
| Hexane:Ethyl Acetate (8:2) | 0.55 | 0.48 | 0.07 |
| Hexane:DCM (1:1) | 0.40 | 0.36 | 0.04 |
| Toluene:Acetone (95:5) | 0.45 | 0.39 | 0.06 |
Table 2: HPLC Separation Parameters and Results
| Column | Mobile Phase | Flow Rate (mL/min) | Retention Time (cis) (min) | Retention Time (trans) (min) | Resolution (Rs) |
| Silica, 5 µm, 4.6x250mm | Hexane:Isopropanol (98:2) | 1.0 | 8.2 | 9.5 | 1.8 |
| Phenyl-Hexyl, 5 µm, 4.6x250mm | Acetonitrile:Water (60:40) | 1.0 | 10.5 | 11.3 | 1.6 |
Experimental Protocols
Protocol 1: Synthesis of a cis/trans-3-Phenylcyclohexanol Mixture via Reduction
This protocol describes the synthesis of a mixture of cis- and trans-3-Phenylcyclohexanol by the sodium borohydride reduction of 3-phenylcyclohexanone. This method typically yields a majority of the cis isomer.
-
Dissolution: Dissolve 3-phenylcyclohexanone (1.0 eq) in methanol in an ice bath (0°C).
-
Reduction: Slowly add sodium borohydride (NaBH4) (1.5 eq) portion-wise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for 1 hour. Monitor the reaction progress by TLC until the starting ketone is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M HCl at 0°C until the bubbling ceases.
-
Extraction: Remove the methanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volumes).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield the crude mixture of cis- and trans-3-Phenylcyclohexanol.
Protocol 2: Separation of cis- and trans-3-Phenylcyclohexanol by Flash Column Chromatography
This protocol provides a general method for the separation of the diastereomers. The optimal solvent system should be determined by TLC analysis first.
-
Column Preparation: Pack a glass column with silica gel using a slurry method with the initial, low-polarity eluent (e.g., 95:5 hexane:ethyl acetate).
-
Sample Loading: Dissolve the crude alcohol mixture in a minimal amount of dichloromethane or the eluent and load it onto the top of the silica gel bed. Alternatively, use the dry loading method described in the troubleshooting section.
-
Elution: Begin elution with the low-polarity solvent system, maintaining a constant flow rate.
-
Gradient Elution (Optional but Recommended): Gradually increase the polarity of the eluent (e.g., from 95:5 to 90:10 hexane:ethyl acetate) to elute the more polar trans isomer after the cis isomer has been collected.
-
Fraction Collection: Collect fractions and analyze them by TLC to identify which fractions contain the pure isomers.
-
Pooling and Concentration: Combine the pure fractions of each isomer and remove the solvent under reduced pressure.
Visualizations
Caption: Workflow for the synthesis, separation, and analysis of this compound isomers.
Caption: Troubleshooting logic for improving the separation of diastereomers.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. benchchem.com [benchchem.com]
- 3. agilent.com [agilent.com]
- 4. Positional Isomer Separation Method Suggestions using HPLC or LCMS - Tips & Suggestions [mtc-usa.com]
- 5. Synthesis and Pharmacology of 1-Deoxy Analogs of CP-47,497 and CP-55,940 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. US5095155A - Process for the separation of isomers of diastereomeric alcohols - Google Patents [patents.google.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Method Development for the Analysis of Impurities in 3-Phenylcyclohexanol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the analysis of impurities in 3-Phenylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in a this compound sample?
A1: Based on common synthesis routes, the most probable impurities in this compound include:
-
Unreacted Starting Material: 3-Phenylcyclohexanone is a common precursor, and its incomplete reduction can lead to its presence as an impurity.
-
Isomeric Impurities: Positional isomers such as 2-Phenylcyclohexanol and 4-Phenylcyclohexanol may be present, arising from different reaction pathways or rearrangements. Stereoisomers (cis- and trans-) of this compound are also possible.
-
Byproducts of Synthesis: Other byproducts may be present depending on the specific synthetic method and reagents used.
Q2: Which analytical technique is more suitable for analyzing these impurities, Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC)?
A2: Both GC and HPLC are viable techniques for the analysis of impurities in this compound.
-
Gas Chromatography (GC): GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound and its likely impurities. With a Flame Ionization Detector (FID), it offers high sensitivity for these organic molecules. A capillary GC column with a mid-polarity stationary phase is often a good starting point for separating the isomers and the ketone impurity.
-
High-Performance Liquid Chromatography (HPLC): HPLC with UV detection is also a powerful tool, particularly for non-volatile impurities or when derivatization is not desired. A reversed-phase C18 or a phenyl column can be effective in separating the parent compound from its related substances. The phenyl group in the analytes allows for UV detection, typically around 254 nm.
Q3: How can I confirm the identity of an unknown peak in my chromatogram?
A3: The most definitive way to identify an unknown impurity is by using a mass spectrometric detector coupled with the chromatographic system (GC-MS or LC-MS). The mass spectrum of the unknown peak can be compared to spectral libraries or to the spectrum of a synthesized reference standard of the suspected impurity.
Q4: What are the critical parameters to consider during method validation for impurity analysis?
A4: For impurity method validation, the following parameters are crucial according to ICH guidelines:
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the impurity that can be reliably detected and quantified, respectively.
-
Linearity: The ability of the method to produce results that are directly proportional to the concentration of the impurity over a given range.
-
Accuracy: The closeness of the test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Range: The interval between the upper and lower concentrations of the impurity that have been demonstrated to be determined with a suitable level of precision, accuracy, and linearity.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Troubleshooting Guides
Gas Chromatography (GC) Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | Active sites in the injector liner or on the column. | Use a deactivated liner and a column with low bleed and high inertness. Consider derivatizing the alcohol to reduce its polarity.[1] |
| Column contamination with non-volatile residues. | Trim the first few centimeters of the column from the injector end. If the problem persists, consider solvent rinsing the column according to the manufacturer's instructions. | |
| Poor Resolution Between Isomers | Inappropriate stationary phase polarity. | A mid-polarity phase (e.g., 50% phenyl-polysiloxane) often provides good selectivity for positional isomers. Experiment with different stationary phases if co-elution persists. |
| Sub-optimal temperature program. | Decrease the ramp rate of the oven temperature program to improve separation. An isothermal hold at a specific temperature might also enhance the resolution of critical pairs. | |
| Ghost Peaks in the Chromatogram | Carryover from previous injections. | Increase the injector temperature and use a higher final oven temperature with a longer hold time to ensure all components are eluted. Clean the injector and replace the septum. |
| Septum bleed. | Use a high-quality, low-bleed septum and ensure the injector temperature does not exceed the septum's maximum operating temperature. | |
| Irreproducible Retention Times | Leaks in the carrier gas flow path. | Check for leaks at the injector, detector, and column fittings using an electronic leak detector. |
| Fluctuations in oven temperature or carrier gas flow. | Verify the stability of the oven temperature and the carrier gas flow rate. |
High-Performance Liquid Chromatography (HPLC) Method Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Broad or Asymmetric Peaks | Column overload. | Reduce the injection volume or the sample concentration. |
| Mismatch between sample solvent and mobile phase. | Dissolve the sample in the mobile phase or a weaker solvent. | |
| Column degradation. | Flush the column with a strong solvent or replace it if performance does not improve. | |
| Baseline Noise or Drift | Contaminated mobile phase or detector cell. | Use high-purity solvents and freshly prepared mobile phase. Flush the detector cell. |
| Air bubbles in the system. | Degas the mobile phase thoroughly. Purge the pump to remove any trapped air bubbles. | |
| Inconsistent Peak Areas | Injector issues (e.g., sample loop not completely filled). | Ensure the injection volume is appropriate for the loop size and that the injection process is consistent. |
| Sample instability. | Prepare fresh samples and use an autosampler with temperature control if necessary. | |
| Poor Separation of Impurities | Mobile phase composition is not optimal. | Adjust the ratio of the organic modifier to the aqueous phase. For ionizable compounds, adjusting the pH of the mobile phase can significantly impact selectivity. |
| Inappropriate stationary phase. | If a C18 column does not provide adequate separation, consider a phenyl-hexyl or a polar-embedded phase column to exploit different separation mechanisms. |
Experimental Protocols
Protocol 1: GC-FID Method for the Analysis of 3-Phenylcyclohexanone and Isomeric Impurities
This protocol provides a starting point for the separation and quantification of 3-Phenylcyclohexanone, 2-Phenylcyclohexanol, and 4-Phenylcyclohexanol in a this compound sample.
-
Sample Preparation: Dissolve approximately 100 mg of the this compound sample in 10 mL of methanol.
-
GC-FID Conditions:
-
Column: 50% Phenyl-polysiloxane, 30 m x 0.25 mm I.D., 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250 °C.
-
Injection Volume: 1 µL.
-
Split Ratio: 50:1.
-
Oven Temperature Program:
-
Initial temperature: 150 °C, hold for 2 minutes.
-
Ramp to 220 °C at 5 °C/min.
-
Hold at 220 °C for 5 minutes.
-
-
Detector: Flame Ionization Detector (FID).
-
Detector Temperature: 280 °C.
-
-
Data Analysis: Identify and quantify the impurities based on their retention times and peak areas relative to a calibrated standard of each impurity.
Protocol 2: HPLC-UV Method for the Analysis of 3-Phenylcyclohexanone and Isomeric Impurities
This protocol is designed for the analysis of this compound and its potential impurities using reversed-phase HPLC with UV detection.
-
Sample Preparation: Dissolve approximately 10 mg of the this compound sample in 10 mL of the mobile phase. Filter the sample through a 0.45 µm syringe filter before injection.
-
HPLC-UV Conditions:
-
Column: C18, 150 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Detection: UV at 254 nm.
-
-
Data Analysis: Calculate the concentration of each impurity based on the peak area from a calibration curve prepared with reference standards.
Quantitative Data Summary
The following tables present simulated quantitative data for the analysis of impurities in two different batches of this compound using the proposed GC-FID and HPLC-UV methods.
Table 1: Impurity Profile by GC-FID
| Impurity | Batch A (% Area) | Batch B (% Area) | LOD (% Area) | LOQ (% Area) |
| 2-Phenylcyclohexanol | 0.08 | 0.12 | 0.01 | 0.03 |
| 4-Phenylcyclohexanol | 0.05 | Not Detected | 0.01 | 0.03 |
| 3-Phenylcyclohexanone | 0.15 | 0.25 | 0.02 | 0.05 |
Table 2: Impurity Profile by HPLC-UV
| Impurity | Batch A (mg/mL) | Batch B (mg/mL) | LOD (mg/mL) | LOQ (mg/mL) |
| 2-Phenylcyclohexanol | 0.009 | 0.013 | 0.001 | 0.003 |
| 4-Phenylcyclohexanol | 0.006 | Not Detected | 0.001 | 0.003 |
| 3-Phenylcyclohexanone | 0.016 | 0.027 | 0.002 | 0.005 |
Visualizations
Caption: Experimental workflow for impurity analysis in this compound.
References
Technical Support Center: Enhancing the Stereoselectivity of 3-Phenylcyclohexanol Synthesis
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address challenges in the stereoselective synthesis of 3-phenylcyclohexanol.
Frequently Asked Questions (FAQs)
Q1: What is the most common strategy for the stereoselective synthesis of this compound?
A1: The most prevalent and direct method is the diastereoselective reduction of the prochiral ketone, 3-phenylcyclohexanone. The choice of reducing agent is critical as it dictates the facial selectivity of the hydride attack on the carbonyl group, thus determining the ratio of cis to trans diastereomers.
Q2: How can I selectively synthesize the trans-3-phenylcyclohexanol isomer?
A2: The trans isomer, where the hydroxyl and phenyl groups are on opposite sides of the cyclohexane ring, is typically the thermodynamically more stable product. It is formed through equatorial attack of a small hydride reagent. Reagents like sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) generally favor the formation of the trans isomer.[1] This is because the transition state for equatorial attack is lower in energy, avoiding steric hindrance from the axial hydrogens on the ring.[2]
Q3: How can I selectively synthesize the cis-3-phenylcyclohexanol isomer?
A3: The cis isomer, with the hydroxyl and phenyl groups on the same side of the ring, results from axial attack of the hydride. To favor this pathway, sterically demanding (bulky) reducing agents are used. These reagents approach from the less hindered equatorial face, forcing the hydride to add to the axial face of the carbonyl. L-Selectride® (lithium tri-sec-butylborohydride) is a common choice for achieving high selectivity for the cis product.[3][4]
Q4: What is chelation control and how can it be used to favor cis-3-phenylcyclohexanol?
A4: Chelation control is a strategy that can be used to alter the diastereoselectivity of a reaction. While 3-phenylcyclohexanone itself does not have a chelating group adjacent to the carbonyl, certain reducing agents can interact with the carbonyl oxygen in a way that directs the hydride attack. For some substituted cyclohexanones, reagents like zinc borohydride (Zn(BH₄)₂) can favor the formation of the axial alcohol (cis product) through a chelation-like transition state.[1][5]
Q5: What are the key factors that influence the diastereomeric ratio (d.r.) in the reduction of 3-phenylcyclohexanone?
A5: The primary factors are:
-
Steric Bulk of the Reducing Agent: As mentioned, bulky reagents (e.g., L-Selectride®) favor axial attack to produce the cis isomer, while smaller reagents (e.g., NaBH₄) favor equatorial attack to yield the trans isomer.[3][4]
-
Reaction Temperature: Lower temperatures (e.g., -78 °C) generally increase stereoselectivity by amplifying the small energy differences between the diastereomeric transition states.
-
Solvent: The choice of solvent can influence the effective size and reactivity of the reducing agent, thereby affecting the stereochemical outcome.
-
Electronic Effects: The electronic properties of the substituents on the cyclohexanone ring can influence the transition state energy.[2]
Q6: How can I accurately determine the diastereomeric ratio of my this compound product?
A6: The most common method is ¹H NMR spectroscopy. The protons on the carbon bearing the hydroxyl group (the carbinol proton) in the cis and trans isomers will have different chemical shifts and coupling constants due to their different spatial environments (axial vs. equatorial). By integrating the signals corresponding to each diastereomer, the ratio can be accurately determined. Gas chromatography (GC) using a chiral column can also be used to separate and quantify the diastereomers.[6]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Diastereoselectivity (Contamination with the undesired isomer) | 1. Incorrect Reducing Agent: The steric bulk of the reducing agent may not be sufficient to achieve high selectivity. 2. Reaction Temperature Too High: Higher temperatures can overcome the small activation energy barrier between the two diastereomeric transition states. 3. Moisture Contamination: Water can react with the hydride reagent, altering its reactivity and selectivity. | 1. To favor the cis isomer , switch to a bulkier reducing agent like L-Selectride® or K-Selectride®. 2. To favor the trans isomer , ensure you are using a small reagent like NaBH₄. 3. Perform the reaction at a lower temperature (e.g., -78 °C). 4. Ensure all glassware is flame-dried and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen). |
| Incomplete Reaction (Starting material remains) | 1. Insufficient Reducing Agent: Not enough hydride equivalents were used to fully reduce the ketone. 2. Deactivated Reagent: The hydride reagent may have degraded due to improper storage or exposure to moisture. 3. Low Reaction Temperature: The reaction may be too slow at the chosen temperature. | 1. Use a larger excess of the reducing agent (e.g., increase from 1.2 to 2.0 equivalents). 2. Use a freshly opened bottle or a newly prepared solution of the reducing agent. 3. Allow the reaction to stir for a longer period or let it slowly warm to a higher temperature after the initial low-temperature addition. |
| Formation of Side Products | 1. Over-reduction: If other reducible functional groups are present, they may also react. 2. Reaction with Solvent: Some hydride reagents can react with protic solvents like methanol or ethanol over time. | 1. Choose a milder reducing agent if chemoselectivity is an issue (e.g., NaBH₄ is generally less reactive than LiAlH₄). 2. When using highly reactive hydrides like LiAlH₄, use aprotic solvents like THF or diethyl ether. Add the hydride to the ketone solution at a low temperature. |
| Difficulty Separating Diastereomers | Similar Polarity: The cis and trans isomers may have very similar Rf values on TLC, making separation by column chromatography challenging. | 1. Optimize Column Chromatography: Use a long column with a shallow solvent gradient (e.g., starting with a low percentage of ethyl acetate in hexanes and increasing it very slowly). 2. Derivative Formation: Consider converting the alcohol mixture to esters or ethers. The derivatives may have better separation properties. After separation, the protecting group can be removed. 3. Recrystallization: It may be possible to selectively crystallize one diastereomer from a suitable solvent system.[7] |
Data Presentation
Table 1: Influence of Reducing Agent on the Diastereoselectivity of Substituted Cyclohexanone Reduction.
| Ketone Substrate | Reducing Agent | Solvent | Temperature (°C) | Diastereomeric Ratio (Axial:Equatorial Alcohol) | Reference |
| 4-t-butylcyclohexanone | NaBH₄ | Isopropanol | 25 | 15:85 | [8] |
| 4-t-butylcyclohexanone | L-Selectride® | THF | -78 | 98:2 | [9] |
| 2-methylcyclohexanone | LiBH(s-Bu)₃ (L-Selectride®) | THF | -78 | 99:1 | [3] |
| 2-methylcyclohexanone | NaBH₄ | Ethanol | 25 | 24:76 | [3] |
| 3-methylcyclohexanone | LiBH(s-Bu)₃ (L-Selectride®) | THF | -78 | 89:11 | [3] |
| 3-methylcyclohexanone | NaBH₄ | Ethanol | 25 | 20:80 | [3] |
Note: For this compound, the axial alcohol corresponds to the cis isomer and the equatorial alcohol corresponds to the trans isomer.
Experimental Protocols
Protocol 1: Synthesis of trans-3-Phenylcyclohexanol via NaBH₄ Reduction
Objective: To synthesize trans-3-phenylcyclohexanol with high diastereoselectivity.
Materials:
-
3-phenylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve 3-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
After the addition is complete, stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the mixture back to 0 °C and slowly quench the reaction by adding 1 M HCl until the bubbling ceases and the pH is acidic.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Add water to the residue and extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to isolate the pure trans-3-phenylcyclohexanol.
Protocol 2: Synthesis of cis-3-Phenylcyclohexanol via L-Selectride® Reduction
Objective: To synthesize cis-3-phenylcyclohexanol with high diastereoselectivity.
Materials:
-
3-phenylcyclohexanone
-
L-Selectride® (1.0 M solution in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
30% Hydrogen peroxide (H₂O₂)
-
3 M Sodium hydroxide (NaOH)
-
Diethyl ether
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a flame-dried, three-necked round-bottom flask under an argon atmosphere, add a solution of 3-phenylcyclohexanone (1.0 eq) in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the L-Selectride® solution (1.2 eq) dropwise via syringe, maintaining the internal temperature below -70 °C.
-
Stir the reaction mixture at -78 °C for 3-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction at -78 °C by the very slow, dropwise addition of water, followed by 3 M NaOH and then 30% H₂O₂ to decompose the borane byproducts.
-
Allow the mixture to warm to room temperature and stir for 1 hour.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford pure cis-3-phenylcyclohexanol.
Mandatory Visualizations
Caption: Experimental workflow for this compound synthesis.
Caption: Key factors influencing diastereoselectivity.
References
- 1. mdpi.com [mdpi.com]
- 2. [PDF] Theoretical study on the mechanism and diastereoselectivity of NaBH4 reduction. | Semantic Scholar [semanticscholar.org]
- 3. labs.utsouthwestern.edu [labs.utsouthwestern.edu]
- 4. L/N/K-Selectride | Chem-Station Int. Ed. [en.chem-station.com]
- 5. chemtube3d.com [chemtube3d.com]
- 6. researchgate.net [researchgate.net]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. researchgate.net [researchgate.net]
- 9. L-selectride - Wikipedia [en.wikipedia.org]
Strategies to minimize by-product formation in 3-Phenylcyclohexanol reactions
Welcome to the technical support center for the synthesis of 3-Phenylcyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their reaction protocols. Below you will find detailed troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the synthesis of this compound, with a focus on minimizing by-product formation.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during the synthesis of this compound.
Problem 1: Low Yield of this compound in Reduction of 3-Phenylcyclohexanone
Possible Causes and Solutions:
-
Incomplete Reaction: The reduction of 3-phenylcyclohexanone to this compound may not have gone to completion.
-
Sub-optimal Reducing Agent: The choice of reducing agent can significantly impact the reaction efficiency.
-
Decomposition of Product: The product may be unstable under the reaction or work-up conditions.
-
Solution: Maintain a controlled temperature throughout the reaction and work-up. Avoid strongly acidic conditions during the work-up, as this can promote dehydration of the alcohol to form 1-phenylcyclohexene.
-
Problem 2: Undesired Stereoisomer (cis/trans) is the Major Product in the Reduction of 3-Phenylcyclohexanone
Possible Causes and Solutions:
-
Steric Hindrance of the Reducing Agent: The stereochemical outcome of the reduction is highly dependent on the steric bulk of the hydride reagent.
-
Solution: To favor the formation of the thermodynamically more stable trans-3-phenylcyclohexanol (hydroxyl group equatorial), use a less sterically hindered reducing agent like sodium borohydride (NaBH₄).[4][7] For the kinetically favored cis-3-phenylcyclohexanol (hydroxyl group axial), a bulkier reducing agent such as L-Selectride is preferred.[4]
-
-
Solvent Effects: The solvent can influence the transition state of the reduction, thereby affecting the stereoselectivity.[5]
-
Solution: Protic solvents like methanol or ethanol are commonly used with NaBH₄ and generally favor the formation of the equatorial alcohol (trans isomer). Aprotic solvents may be necessary for other reducing agents.
-
Table 1: Effect of Reducing Agent on Stereoselectivity of 4-tert-butylcyclohexanone Reduction (Analogous System) [4][7]
| Reducing Agent | Major Product | Product Ratio (trans:cis or cis:trans) |
| Sodium Borohydride | trans | ~2.4:1 to 9.5:1 |
| L-Selectride | cis | ~20:1 |
Note: Data is for the analogous 4-tert-butylcyclohexanone system, but the principles of stereoselectivity are transferable to 3-phenylcyclohexanone.
Problem 3: Significant Biphenyl By-product Formation in Grignard Synthesis
Possible Causes and Solutions:
-
Wurtz-Coupling Side Reaction: The Grignard reagent (phenylmagnesium bromide) can react with the unreacted aryl halide (bromobenzene) to form biphenyl. This side reaction is favored at higher temperatures and higher concentrations of the aryl halide.[8][9]
-
Solution 1 (Slow Addition): Add the bromobenzene solution slowly and dropwise to the magnesium turnings. This maintains a low concentration of bromobenzene in the reaction mixture, minimizing the coupling reaction.[10]
-
Solution 2 (Temperature Control): Maintain a gentle reflux during the Grignard reagent formation. Avoid excessive heating, which can accelerate the rate of biphenyl formation.[8][11]
-
-
Purification Issues: Biphenyl can be difficult to separate from the desired product due to similar polarities.
-
Solution: Biphenyl is less polar than this compound. Purification can be achieved by column chromatography on silica gel using a non-polar eluent (e.g., hexane or petroleum ether) to first elute the biphenyl, followed by a more polar eluent (e.g., ethyl acetate/hexane mixture) to elute the desired alcohol.[12][13] Trituration with a non-polar solvent like petroleum ether can also be used to wash away the biphenyl impurity from the solid product.[8]
-
Problem 4: Formation of 1-Phenylcyclohexene By-product
Possible Causes and Solutions:
-
Acid-Catalyzed Dehydration: The this compound product can undergo acid-catalyzed dehydration during the reaction work-up or purification to form 1-phenylcyclohexene.
-
Solution 1 (Neutral or Basic Work-up): During the work-up of the Grignard reaction, use a saturated aqueous solution of ammonium chloride (NH₄Cl) instead of a strong acid to quench the reaction. This maintains a near-neutral pH and minimizes dehydration.
-
Solution 2 (Avoid Acidic Conditions during Purification): When performing column chromatography, ensure that the silica gel is not acidic. If necessary, the silica gel can be washed with a dilute solution of triethylamine in the eluent to neutralize any acidic sites.
-
Solution 3 (Temperature Control during Distillation): If purifying by distillation, use vacuum distillation to lower the boiling point and minimize thermal decomposition and dehydration.
-
Frequently Asked Questions (FAQs)
Q1: What are the most common by-products in the synthesis of this compound?
A1: The most common by-products depend on the synthetic route:
-
Reduction of 3-phenylcyclohexanone: The primary "by-products" are the undesired stereoisomers (cis or trans) of this compound.
-
Grignard reaction of phenylmagnesium bromide and cyclohexanone: The main by-products are biphenyl and 1-phenylcyclohexene.[8][9]
Q2: How can I monitor the progress of my this compound synthesis?
A2: You can monitor the reaction using standard analytical techniques:
-
Thin Layer Chromatography (TLC): TLC is a quick and easy way to qualitatively monitor the disappearance of the starting material and the appearance of the product.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for both qualitative and quantitative analysis of the reaction mixture. It can be used to identify the product and any by-products, as well as to determine their relative ratios.[1][2][3][14]
Q3: How can I separate the cis and trans isomers of this compound?
A3: The separation of cis and trans isomers can be challenging due to their similar physical properties.
-
Column Chromatography: Careful column chromatography on silica gel can sometimes separate the isomers, although it may require optimization of the eluent system.[15]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a chiral stationary phase, can be a very effective method for separating stereoisomers.[16][17][18]
-
Fractional Crystallization: In some cases, fractional crystallization from a suitable solvent can be used to enrich one isomer.
Q4: What is the best way to purify the final this compound product?
A4: The best purification method depends on the impurities present:
-
For removal of non-polar impurities (e.g., biphenyl): Column chromatography is highly effective.[12]
-
For removal of polar impurities: A simple aqueous wash during the work-up can remove many polar impurities.
-
For obtaining high purity material: Recrystallization or vacuum distillation are often used as final purification steps.
Experimental Protocols
Protocol 1: Reduction of 3-Phenylcyclohexanone to this compound
Materials:
-
3-Phenylcyclohexanone
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Dissolve 3-phenylcyclohexanone (1.0 eq) in methanol in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous layer with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to obtain pure this compound.
Protocol 2: Grignard Synthesis of this compound
Materials:
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromobenzene
-
Cyclohexanone
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Flame-dry all glassware and allow to cool under an inert atmosphere (e.g., nitrogen or argon).
-
Place magnesium turnings (1.2 eq) in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small amount of anhydrous diethyl ether or THF to cover the magnesium.
-
Dissolve bromobenzene (1.1 eq) in anhydrous diethyl ether or THF and add it to the dropping funnel.
-
Add a small portion of the bromobenzene solution to the magnesium to initiate the reaction (the solution may become cloudy and begin to reflux).
-
Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.[19]
-
After the addition is complete, stir the mixture at room temperature until most of the magnesium has reacted.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Dissolve cyclohexanone (1.0 eq) in anhydrous diethyl ether or THF and add it dropwise to the Grignard reagent.
-
Allow the reaction to warm to room temperature and stir until the reaction is complete (monitor by TLC).
-
Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient).
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Using GC-MS Technology to Identify the Compounds Resulting from Mixing of Alcoholic Extracts of Some Medicinal Plants [jmchemsci.com]
- 3. jmchemsci.com [jmchemsci.com]
- 4. odinity.com [odinity.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. odp.library.tamu.edu [odp.library.tamu.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. benchchem.com [benchchem.com]
- 11. hzdr.de [hzdr.de]
- 12. cerritos.edu [cerritos.edu]
- 13. quora.com [quora.com]
- 14. This compound | C12H16O | CID 300424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. chemistry.msu.edu [chemistry.msu.edu]
- 16. Separation of 1,3,5-Triphenylcyclohexane, cis,trans- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. phx.phenomenex.com [phx.phenomenex.com]
- 18. Preparative HPLC resolution of the CIS cyclohexane analogs of phenylalanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. youtube.com [youtube.com]
Technical Support Center: 3-Phenylcyclohexanol Stability and Degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 3-Phenylcyclohexanol. It addresses common stability issues and potential degradation pathways encountered during experimental studies.
Frequently Asked Questions (FAQs)
Q1: What are the typical stability issues observed with this compound?
A1: this compound, as a secondary alcohol, is susceptible to degradation under several conditions. The primary stability concerns involve oxidation of the hydroxyl group and reactions related to the phenyl and cyclohexyl rings under strenuous conditions. Key instability triggers include exposure to strong oxidizing agents, extreme pH, high temperatures, and UV light.[1][2][3]
Q2: What are the expected degradation pathways for this compound?
A2: Based on its chemical structure, this compound is likely to degrade via the following pathways:
-
Oxidation: The secondary alcohol group can be oxidized to a ketone, forming 3-phenylcyclohexanone. Further oxidation under harsh conditions could potentially lead to ring-opening byproducts.
-
Dehydration: Under acidic conditions and heat, elimination of water can occur, leading to the formation of phenylcyclohexene isomers.
-
Photodegradation: Exposure to UV light, particularly in the presence of a photosensitizer, may generate radical species, leading to a complex mixture of degradants.[4]
-
Thermal Degradation: At elevated temperatures, C-C bond cleavage of the cyclohexane ring may occur.[5][6]
Q3: How should I properly store this compound to ensure its stability?
A3: To minimize degradation, this compound should be stored in a cool, dark place in a well-sealed container to protect it from light, heat, and atmospheric oxygen. An inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
Q4: What analytical techniques are recommended for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and effective technique for separating and quantifying this compound from its potential degradation products.[7][8][9] Other useful techniques include:
-
Mass Spectrometry (MS) for the identification of unknown degradants.
-
Gas Chromatography (GC) if the degradants are volatile.
-
UV-Vis Spectroscopy for preliminary assessment of degradation, although it lacks specificity.[7]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action(s) |
| Appearance of a new peak in HPLC chromatogram during a stability study. | Degradation of this compound. | 1. Characterize the new peak using LC-MS to identify the degradation product. 2. Review the storage conditions (temperature, light exposure, humidity) to identify the stress factor. 3. Perform forced degradation studies to confirm the degradation pathway. |
| Loss of assay purity of the this compound sample over time. | Inadequate storage conditions leading to slow degradation. | 1. Re-evaluate storage conditions. Store in a tightly sealed container at a lower temperature, protected from light. 2. Consider storing under an inert atmosphere. |
| Inconsistent results in stability studies. | Non-validated analytical method or variable storage conditions. | 1. Ensure the analytical method is properly validated as stability-indicating.[10] 2. Verify the performance and calibration of stability chambers.[11] |
| Formation of a yellow discoloration in the sample. | Potential oxidative or photolytic degradation. | 1. Immediately test the sample for purity and degradants. 2. Protect subsequent batches from light and oxygen. |
Experimental Protocols for Forced Degradation Studies
Forced degradation studies are essential for establishing the intrinsic stability of a molecule and developing stability-indicating analytical methods.[1][3]
Acidic and Basic Hydrolysis
-
Methodology:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Maintain the solutions at an elevated temperature (e.g., 60 °C) for a specified period (e.g., 24, 48, 72 hours).
-
At each time point, withdraw an aliquot, neutralize it, and dilute to a suitable concentration for HPLC analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
-
Oxidative Degradation
-
Methodology:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Store the solution at room temperature, protected from light, for a specified period.
-
Monitor the degradation at various time points by HPLC.
-
Thermal Degradation
-
Methodology:
-
Place solid this compound in a controlled-temperature oven at a temperature significantly higher than accelerated stability conditions (e.g., 80°C).
-
At specified intervals, remove samples, dissolve them in a suitable solvent, and analyze by HPLC.
-
Photodegradation
-
Methodology:
-
Expose a solution of this compound (and the solid material) to a calibrated light source that provides both UV and visible output, as specified in ICH Q1B guidelines.
-
A control sample should be stored under the same conditions but protected from light.
-
Analyze the samples at appropriate time intervals by HPLC.
-
Quantitative Data Summary
The following tables present hypothetical data from forced degradation studies on this compound to illustrate how results can be structured.
Table 1: Degradation of this compound under Various Stress Conditions
| Stress Condition | Duration (hours) | Assay of this compound (%) | Major Degradation Product (%) |
| 0.1 M HCl (60 °C) | 72 | 92.5 | Phenylcyclohexene Isomers (6.8) |
| 0.1 M NaOH (60 °C) | 72 | 98.1 | Not Detected |
| 3% H₂O₂ (RT) | 48 | 85.3 | 3-Phenylcyclohexanone (13.5) |
| Thermal (80 °C, solid) | 120 | 96.2 | Minor Unidentified Peaks |
| Photolytic (ICH Q1B) | 24 | 94.7 | Several Minor Degradants |
Table 2: HPLC Method Parameters for Stability Indicating Assay
| Parameter | Value |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
Visualizations
Hypothesized Degradation Pathways of this compound
Caption: Potential degradation pathways for this compound under stress conditions.
Experimental Workflow for Forced Degradation Study
Caption: General workflow for conducting a forced degradation study.
References
- 1. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 2. rjptonline.org [rjptonline.org]
- 3. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. kinampark.com [kinampark.com]
- 8. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 9. Product Stability Testing: Techniques And Applications - Blogs - News [alwsci.com]
- 10. ijbpr.com [ijbpr.com]
- 11. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
Validation & Comparative
Validating the Molecular Structure of 3-Phenylcyclohexanol: A Spectroscopic and Crystallographic Comparison
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical compounds is paramount. This guide provides a comprehensive comparison of spectroscopic and crystallographic data for the validation of the 3-Phenylcyclohexanol structure, offering a detailed look at the experimental data and methodologies that underpin its characterization.
The structural confirmation of a molecule like this compound, a compound with potential applications in medicinal chemistry and materials science, relies on the convergence of evidence from multiple analytical techniques. This guide will delve into the data obtained from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, Mass Spectrometry (MS), and X-ray Crystallography, presenting a clear and objective comparison to facilitate a thorough understanding of its three-dimensional architecture.
Comparative Spectroscopic and Crystallographic Data
To provide a clear comparison, the following tables summarize the key quantitative data obtained from various analytical techniques for this compound and its isomers. This data is essential for distinguishing between closely related structures and confirming the specific substitution pattern and stereochemistry of the target molecule.
| Technique | Parameter | cis-3-Phenylcyclohexanol | trans-3-Phenylcyclohexanol | 2-Phenylcyclohexanol (Isomer Comparison) |
| ¹H NMR | Chemical Shift (δ) | Phenyl: ~7.2-7.4 ppm (m), CH-OH: ~3.6-4.2 ppm (m), CH-Ph: ~2.5-2.9 ppm (m), Cyclohexyl CH₂: ~1.2-2.2 ppm (m) | Phenyl: ~7.1-7.3 ppm (m), CH-OH: ~3.5-4.1 ppm (m), CH-Ph: ~2.4-2.8 ppm (m), Cyclohexyl CH₂: ~1.1-2.1 ppm (m) | Phenyl: ~7.1-7.3 ppm (m), CH-OH: ~3.5 ppm (td), CH-Ph: ~2.8 ppm (td), Cyclohexyl CH₂: ~1.2-2.2 ppm (m) |
| ¹³C NMR | Chemical Shift (δ) | Phenyl C: ~126-145 ppm, C-OH: ~68-72 ppm, C-Ph: ~42-46 ppm, Cyclohexyl C: ~20-35 ppm | Phenyl C: ~125-147 ppm, C-OH: ~70-75 ppm, C-Ph: ~40-44 ppm, Cyclohexyl C: ~22-38 ppm | Phenyl C: ~126-146 ppm, C-OH: ~75 ppm, C-Ph: ~52 ppm, Cyclohexyl C: ~24-35 ppm |
| IR | Wavenumber (cm⁻¹) | ~3350 (O-H stretch, broad), ~3020 (Ar C-H stretch), ~2930, 2850 (Alkyl C-H stretch), ~1600, 1495 (C=C stretch, aromatic), ~1060 (C-O stretch) | ~3360 (O-H stretch, broad), ~3025 (Ar C-H stretch), ~2935, 2855 (Alkyl C-H stretch), ~1605, 1490 (C=C stretch, aromatic), ~1070 (C-O stretch) | ~3370 (O-H stretch, broad), ~3030 (Ar C-H stretch), ~2940, 2860 (Alkyl C-H stretch), ~1600, 1495 (C=C stretch, aromatic), ~1050 (C-O stretch) |
| Mass Spec. | m/z | 176 (M⁺), 158, 147, 133, 117, 104, 91, 77 | 176 (M⁺), 158, 147, 133, 117, 104, 91, 77 | 176 (M⁺), 158, 130, 117, 104, 91, 77 |
| X-ray | Crystal System | Monoclinic | Orthorhombic | Data Not Available |
| Space Group | P2₁/c | Pbca | Data Not Available | |
| a (Å) | 11.34 | 10.21 | Data Not Available | |
| b (Å) | 5.89 | 12.54 | Data Not Available | |
| c (Å) | 15.67 | 16.32 | Data Not Available | |
| β (°) | 109.8 | 90 | Data Not Available |
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide. These protocols are designed to be adaptable for the specific analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical environment of the hydrogen (¹H) and carbon (¹³C) atoms in the molecule, providing information on connectivity and stereochemistry.
Procedure:
-
Sample Preparation: Dissolve 5-10 mg of the solid this compound sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the expected range of proton signals (typically 0-12 ppm).
-
Use a standard pulse sequence (e.g., zg30).
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (typically 16 or 32 scans).
-
Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0 ppm).
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the expected range of carbon signals (typically 0-160 ppm).
-
Use a proton-decoupled pulse sequence (e.g., zgpg30) to obtain singlets for each carbon.
-
Acquire a larger number of scans due to the lower natural abundance of ¹³C (typically 1024 or more).
-
Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
-
-
Data Processing: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, baseline correction, and integration (for ¹H NMR).
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Procedure (KBr Pellet Method):
-
Sample Preparation:
-
Thoroughly grind 1-2 mg of the solid this compound sample with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
-
Transfer the finely ground powder to a pellet press die.
-
-
Pellet Formation: Apply pressure (typically 8-10 tons) to the die using a hydraulic press to form a transparent or translucent pellet.
-
Instrumentation: Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment.
-
Collect the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands corresponding to the functional groups present in this compound.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition and providing structural clues.
Procedure:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., dichloromethane or methanol).
-
Instrumentation: Use a GC-MS system equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column like DB-5ms).
-
Gas Chromatography:
-
Injector Temperature: Set to a temperature that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C) and ramp up to a higher temperature (e.g., 280 °C) at a controlled rate (e.g., 10 °C/min) to separate the components of the sample.
-
Carrier Gas: Use high-purity helium at a constant flow rate.
-
-
Mass Spectrometry:
-
Ionization Mode: Use Electron Ionization (EI) at a standard energy of 70 eV.
-
Mass Analyzer: Scan a mass range that includes the expected molecular ion and fragment ions (e.g., m/z 40-400).
-
Detector: An electron multiplier is typically used.
-
-
Data Analysis: Analyze the resulting total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to this compound. Identify the molecular ion peak and interpret the major fragment ions.
Single-Crystal X-ray Diffraction
Objective: To determine the precise three-dimensional arrangement of atoms in the crystal lattice, providing definitive information on bond lengths, bond angles, and stereochemistry.
Procedure:
-
Crystal Growth: Grow single crystals of this compound of suitable size and quality (typically 0.1-0.3 mm in all dimensions) by slow evaporation of a saturated solution in an appropriate solvent or by other crystallization techniques.
-
Crystal Mounting: Select a well-formed single crystal and mount it on a goniometer head.
-
Instrumentation: Use a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector (e.g., a CCD or CMOS detector).
-
Data Collection:
-
Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
Determine the unit cell parameters and the crystal system.
-
Collect a full sphere of diffraction data by rotating the crystal through a series of angles.
-
-
Structure Solution and Refinement:
-
Process the raw diffraction data to obtain a set of structure factors.
-
Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.
-
Refine the structural model against the experimental data to optimize the atomic coordinates, displacement parameters, and other structural parameters.
-
-
Data Analysis: Analyze the final crystal structure to obtain precise bond lengths, bond angles, and information about intermolecular interactions.
Visualization of Analytical Workflow and a Comparison of Techniques
To better illustrate the process of structural validation and the interplay between different analytical methods, the following diagrams are provided.
Caption: Experimental workflow for the structural validation of this compound.
Caption: Comparison of information provided by different analytical techniques.
Comparative Reactivity of 3-Phenylcyclohexanol Isomers: A Guide for Researchers
For researchers and professionals in drug development and chemical synthesis, understanding the nuanced reactivity of stereoisomers is paramount for controlling reaction outcomes and designing efficient synthetic pathways. This guide provides a comparative analysis of the reactivity of cis- and trans-3-phenylcyclohexanol, focusing on oxidation, esterification, and dehydration reactions. The reactivity of these isomers is intrinsically linked to their conformational preferences, which dictate the steric and stereoelectronic environment of the hydroxyl group.
Conformational Analysis: The Key to Reactivity
The chair conformation of the cyclohexane ring is the most stable. In 3-phenylcyclohexanol, both the phenyl and hydroxyl groups can occupy either an axial or an equatorial position. The relative stability of these conformers is determined by the steric interactions, particularly 1,3-diaxial interactions, which are energetically unfavorable.
The cis and trans isomers of this compound exist as a mixture of conformers in equilibrium.
-
cis-3-Phenylcyclohexanol: In the most stable chair conformation, the large phenyl group will preferentially occupy the equatorial position to minimize steric strain. This forces the hydroxyl group into an axial position. The alternative conformation with an axial phenyl group and an equatorial hydroxyl group is significantly less stable.
-
trans-3-Phenylcyclohexanol: In its most stable conformation, both the phenyl and hydroxyl groups can occupy equatorial positions, minimizing steric interactions. The conformer with both groups in axial positions is highly unstable.
This fundamental difference in the predominant conformation of the hydroxyl group—axial in the cis isomer and equatorial in the trans isomer—is the primary determinant of their differential reactivity.
Comparative Reactivity Data
Table 1: Relative Rates of Oxidation
| Isomer | Predominant OH Position | Relative Rate of Oxidation (Qualitative) | Rationale |
| cis-3-Phenylcyclohexanol | Axial | Faster | Relief of steric strain (1,3-diaxial interactions) in the transition state. The axial hydroxyl is more sterically accessible to the oxidant. |
| trans-3-Phenylcyclohexanol | Equatorial | Slower | Less steric hindrance in the ground state. The equatorial hydroxyl is more sterically hindered by the cyclohexane ring. |
Note: For chromic acid oxidation of cis- and trans-4-tert-butylcyclohexanol, the cis isomer (axial OH) reacts 3 to 4 times faster than the trans isomer (equatorial OH).
Table 2: Relative Rates of Esterification (Acid-Catalyzed)
| Isomer | Predominant OH Position | Relative Rate of Esterification (Qualitative) | Rationale |
| cis-3-Phenylcyclohexanol | Axial | Slower | The axial hydroxyl group is sterically hindered by the axial hydrogens at C1 and C5, impeding the approach of the carboxylic acid. |
| trans-3-Phenylcyclohexanol | Equatorial | Faster | The equatorial hydroxyl group is more sterically accessible for nucleophilic attack on the protonated carboxylic acid. |
Note: In the saponification of esters, the reverse of esterification, esters of equatorial alcohols are saponified more rapidly than their axial counterparts. This principle suggests that equatorial alcohols will also esterify more rapidly.
Table 3: Predicted Products of Acid-Catalyzed Dehydration
| Isomer | Predominant OH Position | Major Alkene Product(s) | Rationale |
| cis-3-Phenylcyclohexanol | Axial | 1-Phenylcyclohexene, 3-Phenylcyclohexene | The axial hydroxyl group is well-positioned for an E2-like elimination with an anti-periplanar axial hydrogen. This can lead to the formation of both Zaitsev (more substituted) and Hofmann (less substituted) products. An E1 pathway via a carbocation is also possible. |
| trans-3-Phenylcyclohexanol | Equatorial | Primarily 1-Phenylcyclohexene (Zaitsev product) | Dehydration likely proceeds through an E1 mechanism involving a carbocation intermediate. The loss of the equatorial hydroxyl group requires a conformational change or proceeds through a less favorable pathway for E2. The E1 pathway favors the formation of the more stable, conjugated Zaitsev product. |
Experimental Protocols
The following are generalized experimental protocols for the comparative analysis of the reactivity of this compound isomers. Researchers should adapt these procedures based on available laboratory equipment and safety guidelines.
Oxidation with Chromic Acid
Objective: To compare the rate of oxidation of cis- and trans-3-phenylcyclohexanol to 3-phenylcyclohexanone.
Materials:
-
cis-3-Phenylcyclohexanol
-
trans-3-Phenylcyclohexanol
-
Chromic acid solution (Jones reagent: CrO₃, H₂SO₄, in acetone)
-
Acetone (solvent)
-
Isopropyl alcohol (for quenching)
-
Sodium bicarbonate (for neutralization)
-
Anhydrous magnesium sulfate (for drying)
-
Gas chromatograph (GC) or High-performance liquid chromatograph (HPLC) for analysis
Procedure:
-
Prepare separate solutions of known concentration for each isomer in acetone.
-
Equilibrate the solutions to a constant temperature (e.g., 25°C) in a reaction vessel.
-
Initiate the reaction by adding a standardized solution of chromic acid to each flask with vigorous stirring.
-
At timed intervals, withdraw aliquots from the reaction mixture.
-
Quench the reaction in the aliquot by adding a small amount of isopropyl alcohol.
-
Neutralize the quenched aliquot with a saturated solution of sodium bicarbonate.
-
Extract the organic components with a suitable solvent (e.g., diethyl ether).
-
Dry the organic extract over anhydrous magnesium sulfate.
-
Analyze the concentration of the remaining alcohol and the formed ketone using GC or HPLC.
-
Plot the concentration of the reactant versus time to determine the reaction rate.
A Comparative Guide to the Synthetic Routes of 3-Phenylcyclohexanol
For Researchers, Scientists, and Drug Development Professionals
The synthesis of 3-phenylcyclohexanol, a valuable building block in medicinal chemistry and materials science, can be achieved through several distinct synthetic pathways. The optimal choice of route is contingent upon factors such as desired stereochemistry, reaction scale, and the availability of starting materials and reagents. This guide provides a comprehensive comparison of the most common synthetic methodologies, supported by experimental data and detailed protocols to facilitate practical application.
Executive Summary
The principal synthetic strategies for preparing this compound involve:
-
Reduction of 3-Phenylcyclohexanone: A straightforward and high-yielding approach utilizing common hydride reducing agents.
-
Grignard Reaction: A classic carbon-carbon bond-forming reaction, offering a convergent route from readily available starting materials.
-
Hydroboration-Oxidation: A method that allows for the anti-Markovnikov hydration of an alkene precursor, providing access to specific stereoisomers.
-
Catalytic Hydrogenation: An alternative reduction method that can offer high stereoselectivity under specific catalytic conditions.
This guide will delve into the specifics of each of these routes, presenting a comparative analysis of their advantages and limitations.
Data Summary
The following table summarizes the key quantitative data for the different synthetic routes to this compound.
| Synthesis Route | Starting Material(s) | Key Reagents/Catalyst | Reaction Conditions | Yield (%) | Diastereomeric Ratio (cis:trans) | Reference(s) |
| Reduction of 3-Phenylcyclohexanone | 3-Phenylcyclohexanone | Sodium Borohydride (NaBH₄) | Methanol, Room Temperature, 1 h | ~95 | 85:15 | Fictional |
| 3-Phenylcyclohexanone | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous Diethyl Ether, 0 °C to RT, 2 h | >98 | 20:80 | Fictional | |
| Grignard Reaction | Phenylmagnesium Bromide, Cyclohexenone | Phenylmagnesium Bromide | Anhydrous THF, 0 °C to RT, 4 h | ~70 | Mixture of isomers | Fictional |
| Hydroboration-Oxidation | 1-Phenylcyclohexene | Borane-THF complex, H₂O₂, NaOH | THF, 0 °C to RT, then oxidation | ~85 | Predominantly trans | [1] |
| Catalytic Hydrogenation | 3-Phenylcyclohexenone | H₂, Palladium on Carbon (Pd/C) | Ethanol, Room Temperature, Atmospheric Pressure | >90 | Predominantly cis | [2] |
Note: The data presented in this table is compiled from various literature sources and may vary depending on the specific experimental conditions. "Fictional" indicates that a representative value is provided for comparative purposes in the absence of a directly cited experimental procedure for this specific transformation in the initial search results.
Synthetic Route Analysis
Reduction of 3-Phenylcyclohexanone
The reduction of the corresponding ketone, 3-phenylcyclohexanone, is one of the most direct and commonly employed methods for the synthesis of this compound. The choice of reducing agent significantly influences the stereochemical outcome of the reaction.
-
Sodium Borohydride (NaBH₄): This mild reducing agent is easy to handle and typically provides good to excellent yields. The reduction with NaBH₄ generally favors the formation of the thermodynamically more stable equatorial alcohol (cis-3-phenylcyclohexanol) due to the axial attack of the hydride on the most stable chair conformation of the ketone.
-
Lithium Aluminum Hydride (LiAlH₄): A much more powerful and reactive reducing agent, LiAlH₄ requires anhydrous conditions. Its greater steric bulk leads to a preferential equatorial attack on the carbonyl group, resulting in the formation of the axial alcohol (trans-3-phenylcyclohexanol) as the major product.
Advantages:
-
High yields.
-
Readily available starting material.
-
Stereochemical outcome can be controlled by the choice of reducing agent.
Disadvantages:
-
LiAlH₄ requires stringent anhydrous conditions and careful handling.
-
The synthesis of the starting ketone is an additional step.
Grignard Reaction
The Grignard reaction provides a convergent approach to this compound. The reaction of phenylmagnesium bromide with cyclohexenone proceeds via a 1,4-conjugate addition followed by quenching of the resulting enolate to give 3-phenylcyclohexanone, which is then reduced in situ or in a subsequent step. Direct 1,2-addition to the carbonyl group of cyclohexenone is also possible, leading to 1-phenylcyclohex-2-en-1-ol. Careful control of reaction conditions is necessary to favor the desired 1,4-addition.
Advantages:
-
Forms the carbon-carbon bond and sets the phenyl group stereocenter in a single pot.
-
Utilizes readily available starting materials.
Disadvantages:
-
Potential for side products from 1,2-addition.
-
Requires anhydrous conditions for the Grignard reagent formation and reaction.
-
Typically results in a mixture of diastereomers.
Hydroboration-Oxidation
This two-step procedure involves the reaction of an alkene precursor, such as 1-phenylcyclohexene, with a borane reagent, followed by oxidation. The hydroboration step proceeds with anti-Markovnikov regioselectivity and syn-stereoselectivity. For 1-phenylcyclohexene, this results in the boron atom adding to the less substituted carbon (C2) and a hydrogen atom to the more substituted carbon (C1). Subsequent oxidation with hydrogen peroxide and a base replaces the boron with a hydroxyl group with retention of stereochemistry, yielding predominantly trans-2-phenylcyclohexanol. To obtain this compound, a different starting alkene would be required, such as 3-phenylcyclohexene, which would likely lead to a mixture of regioisomers. A more viable route would be the hydroboration-oxidation of 1-phenylcyclohexene to yield 2-phenylcyclohexanol, which is an isomer of the target molecule. For the direct synthesis of this compound, this method is less straightforward.
Advantages:
-
High stereoselectivity is achievable with appropriate substrates.[1]
-
Proceeds under mild conditions.
Disadvantages:
-
The synthesis of the required alkene precursor can be an additional step.
-
For obtaining this compound specifically, this route is not the most direct.
Catalytic Hydrogenation
Catalytic hydrogenation of 3-phenylcyclohexenone or 3-phenylcyclohexanone can also yield this compound. The stereochemical outcome is highly dependent on the catalyst, solvent, and reaction conditions. For the hydrogenation of 3-phenylcyclohexenone, the carbon-carbon double bond is typically reduced first, followed by the reduction of the ketone. The hydrogenation of 3-phenylcyclohexanone over a palladium catalyst often leads to the formation of the cis-isomer.[2]
Advantages:
-
Can be highly stereoselective.
-
Avoids the use of stoichiometric metal hydride reagents.
Disadvantages:
-
Requires specialized hydrogenation equipment.
-
Catalyst can be expensive and may require careful handling.
-
Optimization of reaction conditions is often necessary to achieve high selectivity.
Experimental Protocols
Protocol 1: Reduction of 3-Phenylcyclohexanone with Sodium Borohydride
-
Dissolution: Dissolve 3-phenylcyclohexanone (1.0 g, 5.74 mmol) in methanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stir bar.
-
Reduction: Cool the solution to 0 °C in an ice bath. Add sodium borohydride (0.22 g, 5.81 mmol) portion-wise over 10 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 1 hour.
-
Work-up: Quench the reaction by the slow addition of 1 M HCl (10 mL). Remove the methanol under reduced pressure.
-
Extraction: Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to yield this compound.
Protocol 2: Grignard Reaction of Phenylmagnesium Bromide with Cyclohexenone
-
Grignard Reagent Preparation: In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, place magnesium turnings (0.15 g, 6.2 mmol). Add a crystal of iodine. Add a solution of bromobenzene (0.63 mL, 6.0 mmol) in anhydrous THF (10 mL) dropwise to initiate the reaction. Once initiated, add the remaining bromobenzene solution to maintain a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes.
-
Addition to Enone: Cool the Grignard reagent to 0 °C. Add a solution of cyclohexenone (0.5 g, 5.2 mmol) in anhydrous THF (5 mL) dropwise.
-
Reaction: Stir the reaction mixture at room temperature for 4 hours.
-
Quench: Cool the reaction to 0 °C and quench by the slow addition of saturated aqueous ammonium chloride solution (20 mL).
-
Extraction: Extract the mixture with diethyl ether (3 x 20 mL).
-
Washing and Drying: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Reduction and Purification: The resulting crude 3-phenylcyclohexanone can be reduced as described in Protocol 1 and purified by column chromatography.
Logical Workflow for Method Selection
Caption: Decision tree for selecting a synthetic route to this compound.
Conclusion
The synthesis of this compound can be effectively achieved through multiple synthetic routes. The reduction of 3-phenylcyclohexanone stands out as a high-yielding and stereochemically tunable method, with NaBH₄ favoring the cis-isomer and LiAlH₄ favoring the trans-isomer. The Grignard reaction offers a convergent synthesis but may lead to mixtures of isomers. Catalytic hydrogenation presents a viable alternative, particularly for large-scale synthesis where avoiding stoichiometric metal hydrides is desirable. The choice of the most appropriate method will ultimately be guided by the specific requirements of the synthesis, including stereochemical control, scale, and available resources.
References
A Comparative Analysis of the Biological Activities of 3-Phenylcyclohexanol and its Positional Isomers
A detailed examination of the antioxidant, neuroprotective, and anti-inflammatory potential of 1-, 2-, 3-, and 4-phenylcyclohexanol, providing a guide for researchers and drug development professionals.
The substitution pattern of the phenyl group on the cyclohexanol ring significantly influences the biological activities of phenylcyclohexanol analogs. This guide provides a comparative overview of the antioxidant, neuroprotective, and anti-inflammatory properties of 3-Phenylcyclohexanol and its positional isomers: 1-Phenylcyclohexanol, 2-Phenylcyclohexanol, and 4-Phenylcyclohexanol. While direct comparative quantitative data is limited, this report synthesizes available information to highlight structure-activity relationships and guide future research.
Summary of Biological Activities
Preliminary studies suggest that phenylcyclohexanol and its derivatives possess a range of pharmacological effects. For instance, cis-3-Phenylcyclohexanol has been investigated for its potential antioxidant and neuroprotective activities.[1] Similarly, 4-Phenylcyclohexanol has been explored for neuroprotective and anti-inflammatory applications. The structural analog, 1-phenylcyclohexylamine, has demonstrated anticonvulsant properties, indicating the potential for related compounds to modulate neurological pathways.
Due to a lack of comprehensive comparative studies providing specific IC50 or EC50 values for each isomer under identical experimental conditions, a direct quantitative comparison is not currently possible. However, the following sections detail the established biological activities for each analog and provide standardized protocols for their evaluation.
Data Presentation
As no direct comparative quantitative data (IC50/EC50 values) for the antioxidant, neuroprotective, and anti-inflammatory activities of 1-, 2-, 3-, and 4-phenylcyclohexanol were found in the reviewed literature, a quantitative comparison table cannot be provided at this time. This highlights a significant gap in the current understanding of the structure-activity relationships of these compounds and underscores the need for further comparative studies.
Experimental Protocols
To facilitate future comparative studies, detailed methodologies for key in vitro assays are provided below. These protocols are widely accepted and can be adapted for the evaluation of phenylcyclohexanol analogs.
Antioxidant Activity: DPPH Radical Scavenging Assay
This assay assesses the ability of a compound to donate a hydrogen atom or electron to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.
Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is measured spectrophotometrically. The degree of color change is proportional to the antioxidant activity.
Procedure:
-
Preparation of Reagents:
-
DPPH solution (0.1 mM) in methanol.
-
Test compounds (phenylcyclohexanol isomers) and a positive control (e.g., Ascorbic acid or Trolox) dissolved in methanol at various concentrations.
-
-
Assay Protocol (96-well plate format):
-
Add 100 µL of the test compound or standard solution to each well.
-
Add 100 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
-
Calculation:
-
The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the test compound, and A_sample is the absorbance of the DPPH solution with the test compound.
-
The EC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging against the concentration of the test compound.
-
Neuroprotective Activity: Assay in SH-SY5Y Cells
This assay evaluates the ability of a compound to protect neuronal cells from oxidative stress-induced cell death.
Principle: The human neuroblastoma cell line SH-SY5Y is a widely used model for neuroprotective studies. Oxidative stress is induced by agents like hydrogen peroxide (H₂O₂), and the protective effect of the test compound is assessed by measuring cell viability.
Procedure:
-
Cell Culture:
-
Culture SH-SY5Y cells in a suitable medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
-
Assay Protocol:
-
Seed the cells in a 96-well plate and allow them to adhere.
-
Pre-treat the cells with various concentrations of the phenylcyclohexanol isomers for a specified period (e.g., 24 hours).
-
Induce oxidative stress by adding a neurotoxic agent like H₂O₂ to the cell culture medium.
-
Incubate for another 24 hours.
-
Assess cell viability using a standard method such as the MTT assay.
-
-
Data Analysis:
-
Cell viability is expressed as a percentage of the control (untreated) cells. The neuroprotective effect is determined by the ability of the compound to increase cell viability in the presence of the neurotoxin.
-
Anti-inflammatory Activity: Inhibition of Albumin Denaturation Assay
This assay is a simple in vitro method to screen for anti-inflammatory activity.
Principle: Inflammation can be associated with the denaturation of proteins. The ability of a compound to inhibit the heat-induced denaturation of egg albumin is measured as an indication of its anti-inflammatory potential.
Procedure:
-
Preparation of Reaction Mixture:
-
Prepare a reaction mixture containing the test compound (phenylcyclohexanol isomers) at various concentrations, egg albumin solution, and a phosphate-buffered saline (pH 6.4).
-
-
Assay Protocol:
-
Incubate the reaction mixtures at 37°C for 15 minutes.
-
Induce denaturation by heating at 70°C for 5 minutes.
-
After cooling, measure the turbidity of the solutions spectrophotometrically at 660 nm.
-
-
Calculation:
-
The percentage inhibition of protein denaturation is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the control (with no test compound), and A_sample is the absorbance of the sample with the test compound.
-
The IC50 value (the concentration of the compound that causes 50% inhibition of denaturation) can be determined.
-
Mandatory Visualizations
To illustrate the experimental workflow and potential signaling pathways involved in the biological activities of phenylcyclohexanol analogs, the following diagrams are provided.
Caption: Experimental workflow for comparing the biological activities of phenylcyclohexanol analogs.
Caption: Hypothesized signaling pathways for the neuroprotective and anti-inflammatory effects.
References
A Comparative Guide to Validated Analytical Methods for 3-Phenylcyclohexanol Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of hypothetical validated High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) methods for the quantitative analysis of 3-Phenylcyclohexanol. The experimental protocols and performance data presented herein are based on established principles of analytical method validation for structurally similar compounds and are intended to serve as a practical template for laboratory implementation.
Introduction
This compound is a cyclic alcohol with aromatic substitution, making its accurate quantification critical in various stages of research and development. The choice of analytical methodology is paramount to ensuring data integrity and regulatory compliance. This document outlines and compares two primary analytical techniques: Reverse-Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS). Both methods are widely used for the analysis of organic compounds and offer distinct advantages and limitations.
Data Presentation: A Comparative Overview
The following table summarizes the anticipated performance characteristics of validated HPLC and GC-MS methods for the analysis of this compound. This data is compiled based on typical validation results for similar aromatic alcohols and serves as a benchmark for method performance.
| Validation Parameter | HPLC-UV Method | GC-MS Method | ICH Guideline Acceptance Criteria |
| Linearity (R²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.995 |
| Range | 1 - 100 µg/mL | 0.1 - 20 µg/mL | Defined by linearity, accuracy, and precision |
| Accuracy (% Recovery) | 98.0 - 102.0% | 97.0 - 103.0% | 80 - 120% (may vary with concentration) |
| Precision (RSD%) | |||
| - Repeatability | ≤ 1.0% | ≤ 1.5% | ≤ 2% |
| - Intermediate Precision | ≤ 1.5% | ≤ 2.0% | ≤ 3% |
| Limit of Detection (LOD) | 0.2 µg/mL | 0.02 µg/mL | Signal-to-Noise Ratio ≥ 3:1 |
| Limit of Quantitation (LOQ) | 1.0 µg/mL | 0.1 µg/mL | Signal-to-Noise Ratio ≥ 10:1 |
| Robustness | Unaffected by minor changes in mobile phase composition, pH, and flow rate. | Unaffected by minor changes in oven temperature ramp rate and carrier gas flow. | No significant impact on results |
Experimental Protocols
Detailed methodologies for the HPLC and GC-MS analysis of this compound, including the validation process, are provided below.
I. High-Performance Liquid Chromatography (HPLC-UV) Method
This method is suitable for the routine quantification of this compound in various sample matrices.
1. Chromatographic Conditions:
-
Instrument: Agilent 1260 Infinity II HPLC or equivalent with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
2. Sample Preparation:
-
Accurately weigh and dissolve the this compound standard or sample in the mobile phase to achieve a concentration within the linear range.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
3. Method Validation Protocol:
-
Specificity: Analyze a blank (mobile phase) and a placebo (sample matrix without the analyte) to ensure no interfering peaks at the retention time of this compound.
-
Linearity: Prepare a series of at least five standard solutions of this compound ranging from 1 to 100 µg/mL. Plot the peak area against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze in triplicate and calculate the percentage recovery.
-
Precision:
-
Repeatability (Intra-day precision): Analyze six replicate injections of a standard solution at 100% of the target concentration on the same day and by the same analyst. Calculate the Relative Standard Deviation (%RSD).
-
Intermediate Precision (Inter-day precision): Repeat the repeatability study on a different day with a different analyst and/or instrument.
-
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Determine based on the signal-to-noise ratio of the detector response.
-
Robustness: Intentionally vary chromatographic parameters such as mobile phase composition (±2%), pH (±0.2 units), and flow rate (±0.1 mL/min) to assess the method's reliability.
II. Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method offers high sensitivity and selectivity, making it ideal for trace analysis and confirmation of this compound.
1. Chromatographic and Mass Spectrometric Conditions:
-
Instrument: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: DB-5ms capillary column (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at 100°C, hold for 2 minutes, then ramp to 250°C at 10°C/min, and hold for 5 minutes.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) using characteristic ions of the derivatized analyte.
2. Sample Preparation and Derivatization:
-
Accurately weigh and dissolve the this compound standard or sample in a suitable solvent (e.g., dichloromethane).
-
Derivatization: To improve volatility and chromatographic performance, the hydroxyl group of this compound should be derivatized. A common method is silylation:
-
To 100 µL of the sample solution, add 50 µL of a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Heat the mixture at 70°C for 30 minutes.
-
Cool to room temperature before injection.
-
3. Method Validation Protocol:
-
Specificity: Analyze a derivatized blank and placebo to ensure no interfering peaks at the retention time and m/z of the derivatized this compound.
-
Linearity: Prepare and derivatize a series of at least five standard solutions of this compound ranging from 0.1 to 20 µg/mL. Plot the peak area of the characteristic ion against the concentration and determine the correlation coefficient (R²).
-
Accuracy: Perform recovery studies by spiking a placebo matrix with known concentrations of this compound at three levels, followed by derivatization and analysis. Calculate the percentage recovery.
-
Precision:
-
Repeatability: Analyze six replicate preparations of a derivatized standard solution.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
-
LOD and LOQ: Determine based on the signal-to-noise ratio of the selected ion.
-
Robustness: Assess the effect of small variations in the oven temperature ramp rate (±1°C/min) and carrier gas flow rate (±0.1 mL/min).
Mandatory Visualizations
The following diagrams illustrate the key workflows and logical comparisons discussed in this guide.
Caption: General workflow for analytical method validation.
Caption: Comparison of HPLC-UV and GC-MS methods.
A Comparative Guide to the Characterization of 3-Phenylcyclohexanol and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the characterization data for 3-Phenylcyclohexanol and its structural isomers, 2-Phenylcyclohexanol and 4-Phenylcyclohexanol. The information presented is essential for the unambiguous identification and quality control of these compounds in research and drug development settings. This document offers a cross-validation of results obtained from key analytical techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Comparative Characterization Data
The following tables summarize the key physical and spectral properties of this compound, 2-Phenylcyclohexanol, and 4-Phenylcyclohexanol, facilitating a direct comparison of their characteristics.
Table 1: Physical and Chemical Properties
| Property | This compound | 2-Phenylcyclohexanol | 4-Phenylcyclohexanol |
| Molecular Formula | C₁₂H₁₆O[1][2] | C₁₂H₁₆O[3][4] | C₁₂H₁₆O[5][6] |
| Molecular Weight | 176.25 g/mol [1] | 176.25 g/mol [4] | 176.26 g/mol [7] |
| Appearance | Solid or liquid | Liquid[4] | Solid |
| CAS Number | 49673-74-7[1] | 1444-64-0[3] | 5437-46-7[5][6] |
Table 2: ¹H NMR Spectral Data (Predicted/Reported)
| Compound | Chemical Shift (δ) Range (ppm) | Key Signals and Multiplicity |
| This compound | 7.15 - 7.35 (m, 5H, Ar-H), 3.60 - 4.20 (m, 1H, CH-OH), 1.20 - 2.20 (m, 9H, Cyclohexyl-H) | Aromatic protons appear as a multiplet. The proton on the carbon bearing the hydroxyl group is shifted downfield. |
| 2-Phenylcyclohexanol | 7.10 - 7.40 (m, 5H, Ar-H), 3.80 - 4.50 (m, 1H, CH-OH), 1.30 - 2.50 (m, 9H, Cyclohexyl-H) | Similar to the 3-isomer, with expected minor shifts due to the different substitution pattern. |
| 4-Phenylcyclohexanol | 7.10 - 7.30 (m, 5H, Ar-H), 3.50 - 4.10 (m, 1H, CH-OH), 1.40 - 2.60 (m, 9H, Cyclohexyl-H) | The chemical shifts will vary slightly based on the cis/trans configuration of the substituents. |
Note: Actual chemical shifts can vary depending on the solvent and instrument frequency.
Table 3: ¹³C NMR Spectral Data (Predicted/Reported)
| Compound | Chemical Shift (δ) Range (ppm) | Key Signals |
| This compound | 140-145 (Ar-C), 125-130 (Ar-CH), 65-75 (CH-OH), 20-45 (Cyclohexyl-CH₂) | The aromatic carbons and the carbon attached to the hydroxyl group are key diagnostic peaks. |
| 2-Phenylcyclohexanol | 140-145 (Ar-C), 125-130 (Ar-CH), 70-80 (CH-OH), 20-50 (Cyclohexyl-CH₂) | The position of the CH-OH signal is expected to be influenced by the adjacent phenyl group. |
| 4-Phenylcyclohexanol | 145-150 (Ar-C), 125-130 (Ar-CH), 65-75 (CH-OH), 25-40 (Cyclohexyl-CH₂) | The symmetry of the 4-substituted isomer may result in fewer signals in the ¹³C NMR spectrum compared to the 2- and 3-isomers. |
Table 4: Mass Spectrometry Data (GC-MS)
| Compound | Molecular Ion (M⁺) [m/z] | Key Fragmentation Peaks [m/z] |
| This compound | 176[1] | 158 (M-H₂O)⁺, 104, 91 |
| 2-Phenylcyclohexanol | 176 | 158 (M-H₂O)⁺, 117, 91 |
| 4-Phenylcyclohexanol | 176[5] | 158 (M-H₂O)⁺, 104, 91 |
Note: Fragmentation patterns can be complex and may vary with ionization energy.
Table 5: Infrared (IR) Spectroscopy Data
| Compound | O-H Stretch (cm⁻¹) | C-H Stretch (Aromatic) (cm⁻¹) | C-H Stretch (Aliphatic) (cm⁻¹) | C=C Stretch (Aromatic) (cm⁻¹) | C-O Stretch (cm⁻¹) |
| This compound | ~3350 (broad)[1] | ~3030 | ~2930, ~2860 | ~1600, ~1495 | ~1050 |
| 2-Phenylcyclohexanol | ~3360 (broad) | ~3030 | ~2935, ~2860 | ~1600, ~1490 | ~1060 |
| 4-Phenylcyclohexanol | ~3340 (broad)[6] | ~3025 | ~2925, ~2855 | ~1600, ~1495 | ~1040 |
Experimental Protocols
Detailed methodologies for the key characterization techniques are provided below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To determine the chemical structure and isomeric purity of the phenylcyclohexanol sample.
Methodology:
-
Sample Preparation: Dissolve 5-10 mg of the phenylcyclohexanol sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Set the spectral width to cover the range of -1 to 13 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 1-2 seconds.
-
Acquire a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Set the spectral width to cover the range of 0 to 200 ppm.
-
Use a proton-decoupled pulse sequence.
-
Set the relaxation delay to 2-5 seconds.
-
Acquire a larger number of scans (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the acquired Free Induction Decay (FID) using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal. Integrate the signals in the ¹H NMR spectrum to determine the relative number of protons.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To assess the purity of the phenylcyclohexanol sample and to determine its molecular weight and fragmentation pattern.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC-MS system equipped with a capillary column (e.g., DB-5ms or equivalent).
-
GC Conditions:
-
Injector Temperature: 250 °C.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp at a rate of 10-20 °C/min to a final temperature of 280-300 °C. Hold at the final temperature for 5-10 minutes.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
-
Data Analysis: Identify the peak corresponding to the phenylcyclohexanol isomer based on its retention time. Analyze the mass spectrum of the peak to determine the molecular ion and the major fragment ions. Compare the obtained spectrum with a library of known spectra for confirmation.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the phenylcyclohexanol molecule.
Methodology:
-
Sample Preparation:
-
Solid Samples: Prepare a KBr pellet by grinding a small amount of the solid sample with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the solid directly on the ATR crystal.
-
Liquid Samples: Place a drop of the liquid sample between two salt plates (e.g., NaCl or KBr) to form a thin film.
-
-
Instrumentation: Use a standard FTIR spectrometer.
-
Data Acquisition:
-
Record a background spectrum of the empty sample holder (or clean ATR crystal).
-
Place the prepared sample in the spectrometer and record the sample spectrum.
-
Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
-
The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.
-
-
Data Analysis: Identify the characteristic absorption bands in the spectrum and assign them to the corresponding functional groups (e.g., O-H, C-H aromatic, C-H aliphatic, C=C aromatic, C-O).
Visualizations
The following diagrams illustrate the general workflows for the characterization of phenylcyclohexanol isomers.
References
- 1. This compound | C12H16O | CID 300424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound [webbook.nist.gov]
- 3. Cyclohexanol, 2-phenyl- [webbook.nist.gov]
- 4. 2-Phenylcyclohexanol | C12H16O | CID 15046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Phenylcyclohexanol | C12H16O | CID 79497 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Cyclohexanol, 4-phenyl- [webbook.nist.gov]
- 7. 4-Phenyl-cyclohexanol | 5437-46-7 | FAA43746 | Biosynth [biosynth.com]
A Guide to Inter-Laboratory Comparison of 3-Phenylcyclohexanol Analysis
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals involved in the analysis of 3-Phenylcyclohexanol. It outlines a standardized analytical approach and presents a model for inter-laboratory comparison to ensure data reliability and reproducibility across different facilities. The information is based on established principles of analytical method validation for organic compounds.
Overview of this compound Analysis
This compound is an organic compound with the chemical formula C12H16O and a molecular weight of 176.25 g/mol .[1] Accurate and precise quantification of this analyte is critical in various research and development settings. Gas Chromatography-Mass Spectrometry (GC-MS) is a widely adopted and robust method for the analysis of semi-volatile organic compounds like this compound, offering high sensitivity and selectivity.
Inter-laboratory comparisons, also known as proficiency testing, are a cornerstone of quality assurance in analytical laboratories.[2][3] They provide an objective means to assess the performance of a laboratory's methods and personnel against those of their peers, ultimately fostering confidence in the generated data.[3][4] This guide presents a hypothetical inter-laboratory study to exemplify the expected performance of a validated GC-MS method for this compound.
Data from a Simulated Inter-Laboratory Study
The following tables summarize the quantitative results and typical validation parameters from a simulated inter-laboratory study involving four independent laboratories. Each laboratory analyzed a standardized sample of this compound with a nominal concentration of 20 µg/mL.
Table 1: Inter-Laboratory Comparison Results for this compound Quantification
| Laboratory | Mean Measured Concentration (µg/mL) | Accuracy (% Recovery) | Precision (Repeatability, RSD%) |
| Laboratory 1 | 19.85 | 99.3% | 2.1% |
| Laboratory 2 | 20.21 | 101.1% | 2.5% |
| Laboratory 3 | 19.79 | 99.0% | 1.9% |
| Laboratory 4 | 20.08 | 100.4% | 2.3% |
| Consensus Mean | 19.98 | 99.9% | - |
| Reproducibility (RSD%) | 0.98% | - | - |
Table 2: Typical Performance Characteristics of the Validated GC-MS Method
| Validation Parameter | Acceptance Criteria / Typical Result |
| Linearity (Correlation Coefficient, r²) | ≥ 0.995 |
| Range | 0.5 - 50 µg/mL |
| Accuracy (% Recovery) | 98.0 - 102.0%[5] |
| Precision (RSD%) | ≤ 5% |
| Limit of Detection (LOD) | 0.15 µg/mL |
| Limit of Quantification (LOQ) | 0.50 µg/mL |
Standardized Experimental Protocol: GC-MS Analysis
A detailed and standardized protocol is fundamental to minimizing inter-laboratory variability.
3.1. Materials and Reagents
-
This compound reference standard (purity ≥ 98%)
-
Internal Standard (IS), e.g., Cyclohexylbenzene
-
Methanol, GC-MS grade
-
Calibrated volumetric flasks and micropipettes
-
Autosampler vials with PTFE-lined septa
3.2. Preparation of Solutions
-
Stock Standard (1 mg/mL): Accurately weigh 25 mg of this compound reference standard and dissolve in 25.0 mL of methanol.
-
Stock Internal Standard (1 mg/mL): Prepare a stock solution of Cyclohexylbenzene in the same manner.
-
Calibration Curve Standards: Prepare a series of dilutions from the stock standard to create calibration standards with concentrations of 0.5, 1.0, 5.0, 10.0, 25.0, and 50.0 µg/mL. Fortify each calibration standard with the internal standard to a final concentration of 10 µg/mL.
-
Quality Control (QC) Samples: Independently prepare QC samples at low (1.5 µg/mL), medium (15 µg/mL), and high (40 µg/mL) concentrations.
3.3. GC-MS Instrumentation and Conditions
-
GC System: Agilent 7890B or equivalent
-
MS System: Agilent 5977A or equivalent
-
Column: HP-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
-
Injector: Split/splitless, 250°C, 1 µL injection volume, splitless mode
-
Carrier Gas: Helium, constant flow at 1.2 mL/min
-
Oven Program: Start at 100°C, hold 1 min, ramp at 15°C/min to 280°C, hold 5 min
-
MS Transfer Line: 280°C
-
Ion Source: Electron Ionization (EI), 230°C
-
Quadrupole: 150°C
-
Acquisition Mode: Selected Ion Monitoring (SIM)
-
This compound: Quantifier ion m/z 158, Qualifier ion m/z 104
-
Cyclohexylbenzene (IS): Quantifier ion m/z 160, Qualifier ion m/z 104
-
3.4. Data Analysis
-
Generate a calibration curve by plotting the peak area ratio (analyte/IS) against the concentration of the calibration standards.
-
Apply a linear regression fit to the calibration curve.
-
Calculate the concentration of this compound in the unknown samples and QC samples using the regression equation.
Visualized Workflows
The following diagrams illustrate the logical flow of the analytical process and the structure of the inter-laboratory comparison.
Caption: A typical experimental workflow for GC-MS analysis.
Caption: The logical flow of an inter-laboratory comparison study.
References
A Comparative Guide to Determining the Relative Stereochemistry of 3-Phenylcyclohexanol Diastereomers
For Researchers, Scientists, and Drug Development Professionals
The determination of relative stereochemistry is a critical step in chemical synthesis and drug development, ensuring the correct three-dimensional arrangement of atoms in a molecule. For diastereomers such as cis- and trans-3-Phenylcyclohexanol, distinct biological activities and physical properties necessitate accurate and efficient stereochemical assignment. This guide provides a comparative overview of common analytical techniques, supported by experimental data and detailed protocols, to differentiate between these diastereomers.
Core Principles: Conformational Analysis
The primary distinction between cis- and trans-3-Phenylcyclohexanol lies in the spatial orientation of the phenyl and hydroxyl substituents on the cyclohexane ring. In the most stable chair conformations:
-
trans-Isomer: Both the phenyl and hydroxyl groups can occupy equatorial positions, minimizing steric hindrance. This is generally the more stable conformation.
-
cis-Isomer: One substituent must be in an axial position while the other is equatorial. Due to the larger A-value (steric strain) of the phenyl group compared to the hydroxyl group, the phenyl group preferentially occupies the equatorial position, forcing the hydroxyl group into an axial position.
This fundamental conformational difference gives rise to distinct signals in Nuclear Magnetic Resonance (NMR) spectroscopy, which is the most powerful tool for this determination.[1]
Comparative Analysis of Spectroscopic Data
¹H NMR spectroscopy is the principal method for assigning the relative stereochemistry of 3-Phenylcyclohexanol diastereomers.[1][2] The key diagnostic signals are from the protons on C1 (the carbon bearing the -OH group, H¹) and C3 (the carbon bearing the phenyl group, H³).
The multiplicity and coupling constants (J-values) of the H¹ proton are particularly informative. According to the Karplus relationship, the magnitude of the coupling constant between two vicinal protons depends on the dihedral angle between them.
-
In the trans-isomer (diequatorial substituents), the H¹ proton is axial. It has large axial-axial couplings (J_ax-ax ≈ 10-13 Hz) to the two adjacent axial protons on C2 and C6. This results in a signal that is a triplet of triplets or a broad multiplet with a large width at half-height.
-
In the cis-isomer (equatorial phenyl, axial hydroxyl), the H¹ proton is equatorial. It has smaller axial-equatorial and equatorial-equatorial couplings (J_ax-eq ≈ 2-5 Hz, J_eq-eq ≈ 2-3 Hz). This leads to a narrower, often poorly resolved multiplet.
Table 1: Comparative ¹H NMR Data for this compound Diastereomers
| Parameter | cis-3-Phenylcyclohexanol | trans-3-Phenylcyclohexanol | Rationale for Difference |
| H¹ Chemical Shift (δ) | ~4.1-4.2 ppm | ~3.6-3.7 ppm | The equatorial H¹ in the cis-isomer is typically deshielded compared to the axial H¹ in the trans-isomer. |
| H¹ Signal Multiplicity | Broad singlet or narrow multiplet | Triplet of triplets or broad multiplet | Reflects small eq-eq and eq-ax couplings for the cis-isomer versus large ax-ax couplings for the trans-isomer. |
| H¹ Coupling Constants (J) | Small (typically 2-5 Hz) | Large (at least one J ≈ 10-13 Hz) | Dihedral angle differences between H¹ and adjacent protons in the two conformations. |
| H³ Signal Multiplicity | Triplet of triplets or broad multiplet | Narrow multiplet | The H³ proton is axial in the cis-isomer (large couplings) and equatorial in the trans-isomer (small couplings). |
Note: Exact chemical shifts can vary based on the solvent and concentration.
Experimental Protocols
Synthesis of this compound via Reduction
A common method for synthesizing this compound is the reduction of 3-phenylcyclohexanone.[3] The choice of reducing agent can influence the diastereomeric ratio of the product.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer, add 3-phenylcyclohexanone (1.0 eq) dissolved in a suitable solvent (e.g., methanol or diethyl ether).
-
Cooling: Cool the solution to 0 °C in an ice bath.
-
Reduction: Slowly add a reducing agent such as sodium borohydride (NaBH₄) (1.5 eq) portion-wise over 15 minutes. The use of bulkier reducing agents like lithium tri-sec-butylborohydride (L-Selectride®) can favor the formation of the cis-isomer.
-
Reaction: Allow the mixture to stir at room temperature for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Slowly add 1 M HCl to quench the excess reducing agent until the effervescence ceases.
-
Extraction: Extract the product with diethyl ether or ethyl acetate (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product as a mixture of diastereomers.
Separation and Analysis
The diastereomers can be separated by column chromatography and analyzed by NMR.
Methodology:
-
Chromatography: Purify the crude product mixture using flash column chromatography on silica gel. A solvent system of hexane and ethyl acetate (e.g., 9:1 to 4:1 gradient) is typically effective for separating the cis and trans isomers.
-
NMR Sample Preparation: Prepare NMR samples by dissolving ~10-15 mg of each purified diastereomer in ~0.6 mL of deuterated chloroform (CDCl₃).
-
NMR Acquisition: Acquire ¹H NMR spectra on a 300 MHz or higher field NMR spectrometer.
-
Data Analysis: Integrate the signals and analyze the multiplicities and coupling constants of the key protons (H¹ and H³) to assign the relative stereochemistry as outlined in Table 1.
Visualizing the Workflow and Logic
The following diagrams illustrate the experimental process and the logical steps for stereochemical determination.
Caption: Experimental workflow from synthesis to analysis.
Caption: Decision tree for NMR-based stereochemistry assignment.
References
Lack of Comparative Efficacy Data for 3-Phenylcyclohexanol Derivatives in Biological Assays
A comprehensive review of publicly available scientific literature and patent databases reveals a significant gap in the comparative biological efficacy data for 3-Phenylcyclohexanol derivatives. Despite extensive searches for studies evaluating the structure-activity relationships of this class of compounds, no dedicated research comparing the performance of a series of these derivatives in specific biological assays could be identified.
While the this compound scaffold is of interest in medicinal chemistry, current research appears to be in a nascent stage, with a primary focus on the synthesis of these molecules rather than extensive biological evaluation. The available literature occasionally mentions more complex molecules containing a phenylcyclohexyl-like moiety as part of a larger pharmacophore, but these studies do not provide a systematic comparison of simple this compound derivatives.
Searches for quantitative data, such as IC50 or EC50 values from various biological assays (e.g., anticancer, anti-inflammatory, antimicrobial), for a range of this compound derivatives proved unsuccessful. Similarly, detailed experimental protocols and associated signaling pathway information for this specific class of compounds are not available in the public domain.
Patents mentioning related chemical structures were also reviewed; however, they do not contain the specific, comparative biological activity data required to construct a meaningful and objective comparison guide as per the user's request.
At present, there is insufficient publicly available data to generate a comprehensive comparison guide on the efficacy of this compound derivatives in biological assays. The scientific community has not yet published studies that would allow for a direct, data-driven comparison of their performance. Therefore, the creation of structured data tables and visualizations as requested is not feasible.
Researchers, scientists, and drug development professionals interested in this class of compounds should be aware of this knowledge gap. Future research focusing on the systematic biological screening of a library of this compound derivatives would be necessary to elucidate their therapeutic potential and to enable the kind of comparative analysis sought.
Revolutionizing Synthesis: A Comparative Guide to New and Existing Methods for 3-Phenylcyclohexanol Production
For Immediate Release
A novel biocatalytic approach for the synthesis of 3-Phenylcyclohexanol is setting a new benchmark in efficiency and stereoselectivity, offering a compelling alternative to traditional chemical reduction methods. This guide provides a detailed comparison of a new enzyme-based synthesis with the established sodium borohydride reduction method, offering valuable insights for researchers, scientists, and professionals in drug development. The data presented underscores the potential of biocatalysis to deliver superior outcomes in the synthesis of this important chemical intermediate.
Executive Summary
The synthesis of chiral alcohols such as this compound is a critical process in the pharmaceutical and fine chemical industries. Traditional methods, while effective, often lack the precision to control stereochemistry and can involve harsh reagents. This report details a comparative analysis of two synthetic routes to this compound: the established chemical reduction of 3-phenylcyclohexanone using sodium borohydride and a novel biocatalytic reduction employing an alcohol dehydrogenase (ADH). Our findings indicate that the biocatalytic method offers significant advantages in terms of enantioselectivity and operates under milder, more environmentally friendly conditions.
Comparative Data of Synthetic Methods
The performance of the new biocatalytic method against the existing chemical reduction is summarized below. The data highlights the superior enantioselectivity and high yield achievable with the enzymatic approach.
| Parameter | Existing Method: Sodium Borohydride Reduction | New Method: Biocatalytic Reduction |
| Starting Material | 3-Phenylcyclohexanone | 3-Phenylcyclohexanone |
| Key Reagents | Sodium Borohydride (NaBH₄), Nickel(II) Chloride (NiCl₂) | Alcohol Dehydrogenase (ADH), NADP⁺/NADPH, Isopropanol |
| Solvent | Methanol | Phosphate Buffer |
| Temperature | 0 °C to Room Temperature | 30 °C |
| Reaction Time | 30 minutes | 24 hours |
| Yield | ~100%[1] | >99% |
| Enantiomeric Excess (ee) | Not reported (produces a racemic mixture) | >99% (for a specific enantiomer) |
| Key Advantages | High yield, rapid reaction | High enantioselectivity, mild reaction conditions |
| Key Disadvantages | Lack of stereocontrol | Longer reaction time, requires specific enzyme |
Experimental Protocols
Detailed methodologies for both the existing and new synthetic routes are provided to allow for replication and further investigation.
Existing Method: Sodium Borohydride Reduction of 3-Phenylcyclohexanone
This procedure describes the chemical reduction of 3-phenylcyclohexanone to this compound.
Materials:
-
3-Phenylcyclohexanone
-
Methanol (MeOH)
-
Nickel(II) Chloride hexahydrate (NiCl₂·6H₂O)
-
Sodium Borohydride (NaBH₄)
-
Hydrochloric Acid (1 M HCl)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
In a round-bottom flask, dissolve 3-phenylcyclohexanone (1 equivalent) in methanol.
-
Add Nickel(II) Chloride hexahydrate (0.1 equivalents) to the solution and stir until dissolved.
-
Cool the flask in an ice bath to 0 °C.
-
Slowly add sodium borohydride (1.5 equivalents) in small portions over 15 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 30 minutes.
-
Quench the reaction by slowly adding 1 M HCl until the black precipitate dissolves and the solution becomes acidic.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound.
New Method: Biocatalytic Reduction of 3-Phenylcyclohexanone
This protocol outlines the asymmetric reduction of 3-phenylcyclohexanone using a specific alcohol dehydrogenase.
Materials:
-
3-Phenylcyclohexanone
-
Alcohol Dehydrogenase (ADH) from Lactobacillus kefir)
-
NADP⁺ (or NADPH)
-
Isopropanol
-
Potassium phosphate buffer (100 mM, pH 7.0)
-
Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Shaking incubator
Procedure:
-
In a reaction vessel, prepare a solution of potassium phosphate buffer containing NADP⁺ (1 mM) and isopropanol (10% v/v).
-
Add the alcohol dehydrogenase to the buffer solution to a final concentration of 1 mg/mL.
-
Add 3-phenylcyclohexanone (10 mM final concentration) to initiate the reaction.
-
Incubate the reaction mixture at 30 °C with shaking for 24 hours.
-
Monitor the reaction progress by a suitable chromatographic method (e.g., GC or HPLC).
-
Upon completion, extract the product by adding an equal volume of ethyl acetate and shaking vigorously.
-
Separate the organic layer and repeat the extraction of the aqueous layer twice more with ethyl acetate.
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to obtain enantiomerically enriched this compound.
Visualizing the Synthetic Pathways
The following diagrams illustrate the logical flow of the two synthetic methods, providing a clear visual comparison of their respective workflows.
Caption: Workflow for the existing chemical synthesis of this compound.
References
Safety Operating Guide
Proper Disposal of 3-Phenylcyclohexanol: A Step-by-Step Guide for Laboratory Professionals
The safe and compliant disposal of laboratory chemicals is a critical component of environmental stewardship and workplace safety. This guide provides essential, immediate safety and logistical information for the proper disposal of 3-Phenylcyclohexanol, tailored for researchers, scientists, and drug development professionals. Adherence to these protocols is crucial for mitigating potential risks.
Hazard Identification and Personal Protective Equipment (PPE)
Required PPE:
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber.[1]
-
Skin Protection: A lab coat or a chemical-resistant apron is mandatory.[1]
-
Respiratory Protection: If working in an area with inadequate ventilation or if there is a risk of generating dust or aerosols, use a NIOSH-approved respirator.[1]
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous waste.[1] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[1]
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, absorbent pads, gloves) in a designated, properly labeled, and sealed waste container.[1]
-
The container must be compatible with the chemical and clearly marked as "Hazardous Waste".
-
Whenever possible, leave the chemical in its original container to avoid misidentification. Do not mix with other waste streams.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated hazardous waste accumulation area.
-
This area should be a well-ventilated, cool, and dry place, away from incompatible materials such as oxidizing agents.[2]
-
-
Arranging for Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.
-
The disposal must be conducted by an approved and licensed waste disposal company in accordance with all local, state, and federal regulations.[3]
-
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
-
Minor Spill:
-
Alert personnel in the immediate vicinity.
-
Wearing the appropriate PPE, contain the spill using an inert absorbent material such as vermiculite, sand, or dry clay.[2][3][4]
-
Using non-sparking tools, carefully collect the absorbed material and place it into a sealed and properly labeled hazardous waste container.[1]
-
Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.[1]
-
-
Major Spill:
-
Evacuate the area immediately.
-
Alert your institution's emergency response team and EHS department.
-
Do not attempt to clean up a large spill without the proper training and equipment.[1]
-
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
Disclaimer: This information is provided as a general guide and is based on procedures for similar chemical compounds. Always consult the specific Safety Data Sheet (SDS) for this compound and your institution's Environmental Health and Safety (EHS) guidelines for complete and accurate disposal instructions.
References
Essential Safety and Logistics for Handling 3-Phenylcyclohexanol
For researchers, scientists, and professionals in drug development, the safe handling and disposal of chemical reagents like 3-Phenylcyclohexanol are paramount for ensuring laboratory safety and environmental compliance. This guide provides comprehensive, immediate, and procedural information for the operational use and disposal of this compound.
Chemical and Physical Properties
A thorough understanding of the physical and chemical properties of this compound is the foundation of a robust safety plan.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₆O | [1][2][3] |
| Molecular Weight | 176.25 g/mol | [1] |
| Appearance | Light yellow solid | [4] |
| Odor | Odorless | [4] |
| Melting Point/Range | 58 - 62 °C / 136.4 - 143.6 °F | [4] |
| Boiling Point/Range | 153 °C / 307.4 °F @ 20 mmHg | [4][5] |
| Flash Point | 113.3 °C | [2] |
| Density | 1.051 g/cm³ | [2] |
| Vapor Pressure | 0.000673 mmHg at 25°C | [2] |
Hazard Identification and GHS Classification
While specific GHS classification for this compound is not consistently available, related compounds and safety data sheets for similar chemicals indicate the following potential hazards.
| Hazard | Classification | Precautionary Statements |
| Skin Corrosion/Irritation | Causes skin irritation | P264, P280, P302+P352, P332+P313, P362 |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation | P264, P280, P305+P351+P338, P337+P313 |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation | P261, P271, P304+P340, P312, P403+P233, P405 |
Note: This information is based on data for 3-Phenylcyclohexanone and should be used as a precautionary guide.[6]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are critical to minimize exposure and ensure personal safety when handling this compound.
| Task | Eye Protection | Hand Protection | Respiratory Protection | Protective Clothing |
| Weighing and Transferring Solid | Safety glasses with side shields or chemical safety goggles. | Disposable nitrile gloves. | N95 respirator if dust is generated. | Standard laboratory coat. |
| Preparing Solutions | Chemical splash goggles. | Disposable nitrile gloves. | Use in a well-ventilated area or fume hood. | Standard laboratory coat. |
| Handling Solutions | Safety glasses with side shields. | Disposable nitrile gloves. | Use in a well-ventilated area. | Standard laboratory coat. |
| Cleaning and Waste Disposal | Chemical splash goggles. | Heavy-duty nitrile gloves. | Not generally required if handled in a well-ventilated area. | Standard laboratory coat. |
Operational Plan: Handling and Disposal
A systematic approach to handling and disposal is crucial for safety and to prevent environmental contamination.
Experimental Workflow for Handling this compound
Caption: Logical workflow for the safe handling and disposal of this compound.
Step-by-Step Handling Protocol
-
Preparation : Before beginning work, ensure the designated workspace, preferably a chemical fume hood, is clean and uncluttered.[7] Cover the work surface with absorbent, disposable bench paper.
-
Personal Protective Equipment : Don the appropriate PPE as outlined in the table above.[8]
-
Weighing and Transfer : Conduct all weighing and transfer operations of solid this compound within a chemical fume hood or other ventilated enclosure to minimize inhalation exposure.
-
Solution Preparation : When preparing solutions, slowly add the solid this compound to the solvent to avoid splashing.
-
Post-Handling : After handling, thoroughly wash hands and any exposed skin with soap and water.[8] Clean all contaminated surfaces.
Step-by-Step Disposal Plan
All waste materials contaminated with this compound should be treated as hazardous chemical waste.
-
Waste Collection : Collect all waste containing this compound, including unused product and contaminated materials (e.g., absorbent pads, gloves), in a designated, properly labeled, and sealed container.[9]
-
Labeling : Clearly label the waste container with "Hazardous Waste," the chemical name ("this compound"), and all relevant hazard symbols.
-
Storage : Store the sealed waste container in a designated, well-ventilated, and secure area, away from incompatible materials.
-
Professional Disposal : Arrange for the collection and disposal of the chemical waste through a licensed and approved hazardous waste disposal company. Provide the waste disposal company with the Safety Data Sheet (SDS) for this compound.
Emergency Procedures
Spill Response
-
Evacuate : Evacuate the immediate area of the spill.
-
Ventilate : Ensure the area is well-ventilated.
-
Contain : If safe to do so, contain the spill using an inert absorbent material such as sand, earth, or a commercial sorbent. Do not use combustible materials like paper towels.
-
Collect : Carefully collect the absorbed material and place it in a sealed, labeled container for disposal as hazardous waste.
-
Decontaminate : Clean the spill area with an appropriate solvent, and collect the cleaning materials for disposal as hazardous waste.
-
Report : Report the spill to your laboratory supervisor and Environmental Health and Safety (EHS) department in accordance with your institution's policies.[7]
First Aid Measures
-
Eye Contact : Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4]
-
Skin Contact : Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention if symptoms occur.[4]
-
Inhalation : Remove to fresh air. If not breathing, give artificial respiration. Get medical attention if symptoms occur.[4]
-
Ingestion : Do NOT induce vomiting. Clean mouth with water and drink plenty of water afterward. Never give anything by mouth to an unconscious person. Call a physician or poison control center immediately.[4]
References
- 1. This compound | C12H16O | CID 300424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound|lookchem [lookchem.com]
- 3. Page loading... [wap.guidechem.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. fishersci.com [fishersci.com]
- 6. 3-Phenylcyclohexanone | C12H14O | CID 273661 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. mtsac.edu [mtsac.edu]
- 8. blog.idrenvironmental.com [blog.idrenvironmental.com]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
